molecular formula C13H17NO5 B15543206 Z-Thr-OMe

Z-Thr-OMe

Número de catálogo: B15543206
Peso molecular: 267.28 g/mol
Clave InChI: OPZWAOJFQFYYIX-KOLCDFICSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Z-Thr-OMe is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZWAOJFQFYYIX-KOLCDFICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Z-Thr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-Benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe), a crucial building block in synthetic peptide chemistry.

Core Chemical Properties

This compound is a derivative of the amino acid L-threonine, where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxylic acid is protected as a methyl ester. This dual protection makes it a stable and versatile reagent for solution-phase peptide synthesis.[1][2]

Structural and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Synonyms N-Carbobenzyloxy-L-threonine methyl ester, Z-L-Threonine methyl ester[2]
CAS Number 57224-63-2[2]
Molecular Formula C₁₃H₁₇NO₅[3]
Molecular Weight 267.28 g/mol [2][3]
Appearance White to off-white solid/powder[3]
Melting Point 92-94 °C[2]
Optical Rotation [α]²⁵/D -18° (c = 1 in methanol)[2]
Purity Typically ≥ 98% (by HPLC)
Solubility Soluble in DMSO (100 mg/mL), Methanol, Ethyl Acetate[3]
Storage Conditions 0-8 °C, protect from moisture
Structural Identifiers
Identifier TypeIdentifierReference(s)
SMILES COC(=O)--INVALID-LINK----INVALID-LINK--O[2]
InChI 1S/C13H17NO5/c1-9(15)11(12(16)18-2)14-13(17)19-8-10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,17)/t9-,11+/m1/s1[2]
InChI Key OPZWAOJFQFYYIX-KOLCDFICSA-N[2]

Spectroscopic Profile

The structural integrity of this compound can be confirmed through various spectroscopic techniques. Below are the expected characteristic signals based on its molecular structure.

TechniqueExpected Characteristics
¹H NMR Signals corresponding to the methyl protons of the ester and the threonine side chain, methine protons, the benzylic protons of the Z-group, and aromatic protons.
¹³C NMR Peaks for the methyl carbons, aliphatic carbons of the threonine backbone, the benzylic carbon, aromatic carbons, and two distinct carbonyl carbons (ester and carbamate).[4][5]
IR Spectroscopy Strong absorption bands for the C=O stretching of the ester and carbamate (around 1750-1690 cm⁻¹), O-H stretching (broad, ~3500 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-O stretching (~1300-1000 cm⁻¹), and aromatic C=C bonds (~1600-1475 cm⁻¹).[6][7]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 267. Common fragments would correspond to the loss of the methoxy group, the benzyl group, or cleavage of the amino acid backbone.[8]

Reactivity and Applications

This compound is primarily utilized as a building block in the chemical synthesis of peptides.[9] The protecting groups play a critical role in its reactivity:

  • Z (Benzyloxycarbonyl) Group: This group protects the amine functionality, preventing it from acting as a nucleophile during peptide coupling reactions. It is stable under many reaction conditions but can be readily removed by catalytic hydrogenation.[10]

  • Methyl Ester Group: This protects the carboxylic acid, preventing it from reacting with coupling agents or the amino groups of other molecules. It is typically removed by saponification (hydrolysis with a base like LiOH or NaOH) after the desired peptide chain has been assembled.

Its main application is in solution-phase peptide synthesis , where amino acids are coupled sequentially to build a peptide chain. The enhanced solubility and stability of this compound make it an ideal reagent for these multi-step syntheses.[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from L-threonine.

Step 1: Esterification of L-Threonine L-threonine is first converted to its methyl ester hydrochloride. A general and convenient method involves the use of thionyl chloride in methanol.[1]

  • Protocol:

    • Suspend L-threonine (1.0 eq) in dry methanol at -10 °C.

    • Add thionyl chloride (3.6 eq) dropwise while maintaining the low temperature.

    • Allow the reaction mixture to warm to room temperature and stir for approximately 16 hours.[1]

    • Evaporate the solvent and excess thionyl chloride under reduced pressure to yield crude threonine methyl ester hydrochloride.[1]

Step 2: N-Protection with Benzyl Chloroformate The amino group of the newly formed threonine methyl ester is then protected with the Z-group.

  • Protocol:

    • Dissolve the crude threonine methyl ester hydrochloride in a saturated aqueous solution of sodium bicarbonate.

    • While stirring vigorously at room temperature, add benzyl chloroformate (1.2 eq) dropwise.[1]

    • The product may initially separate as an oil which crystallizes upon standing (approx. 16 hours).[1]

    • Extract the product into an organic solvent such as ethyl acetate or ether.

    • Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.

    • Evaporate the solvent to obtain the crude solid product.

Purification

The crude this compound is typically purified by recrystallization.

  • Protocol:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Add hexane until the solution becomes cloudy.

    • Allow the solution to cool slowly to room temperature and then in a refrigerator to induce crystallization.

    • Collect the white crystals by filtration, wash with cold ethyl acetate/hexane, and dry in vacuo. A typical yield after recrystallization is around 71%.[1]

    • For very high purity requirements, preparative HPLC using a C18 column can be employed.[11]

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the two-step synthesis process for this compound.

G cluster_0 Step 1: Esterification cluster_1 Step 2: N-Protection cluster_2 Purification L-Threonine L-Threonine Threonine Methyl Ester HCl Threonine Methyl Ester HCl L-Threonine->Threonine Methyl Ester HCl  SOCl₂, MeOH  (Thionyl Chloride in Methanol) This compound This compound Threonine Methyl Ester HCl->this compound  Cbz-Cl, NaHCO₃  (Benzyl Chloroformate) Purified this compound Purified this compound This compound->Purified this compound  Recrystallization  (Ethyl Acetate/Hexane)

Caption: Workflow for the synthesis and purification of this compound.

Role in Peptide Synthesis

This diagram shows the general logic of using this compound in a dipeptide synthesis cycle, highlighting the deprotection and coupling steps.

G cluster_0 Peptide Coupling cluster_1 Deprotection This compound This compound Coupling Coupling This compound->Coupling Amino_Acid_Ester H-AA-OR' Amino_Acid_Ester->Coupling Z-Dipeptide Z-Dipeptide Coupling->Z-Dipeptide Coupling Agent (e.g., EDCI) Deprotected_Dipeptide Deprotected_Dipeptide Z-Dipeptide->Deprotected_Dipeptide Saponification (Base) Removes Methyl Ester (R') Final_Dipeptide H-Thr-AA-OH Deprotected_Dipeptide->Final_Dipeptide Hydrogenation (H₂/Pd) Removes Z-group

Caption: Use of this compound in a typical solution-phase peptide coupling reaction.

References

An In-depth Technical Guide to N-Carbobenzyloxy-L-threonine methyl ester (Z-Thr-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical properties, structure, and a representative experimental workflow for N-Carbobenzyloxy-L-threonine methyl ester, commonly abbreviated as Z-Thr-OMe. This information is intended for researchers, scientists, and professionals involved in drug development and peptide synthesis.

Chemical Identity and Properties

This compound is a derivative of the amino acid threonine.[1][2] The "Z" designation refers to the benzyloxycarbonyl (formerly known as carbobenzyloxy) protecting group attached to the amine, and "OMe" indicates a methyl ester at the carboxyl terminus. This compound is primarily utilized in peptide synthesis.[3]

The key quantitative properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Weight 267.28 g/mol [1][3][4][5]
Chemical Formula C13H17NO5[1]
CAS Number 57224-63-2[1][3][4][5]
Melting Point 92-94 °C[3][4]
Appearance White to off-white solid[1]
Purity Typically ≥98%[3][4][5]

Chemical Structure

The structure of this compound features a threonine backbone with its amino group protected by a benzyloxycarbonyl group and its carboxyl group esterified with a methyl group.

  • Linear Formula : CH3CH(OH)CH(NHCO2CH2C6H5)CO2CH3[3][4][5]

  • SMILES String : COC(=O)--INVALID-LINK----INVALID-LINK--O[3][4]

  • InChI Key : OPZWAOJFQFYYIX-KOLCDFICSA-N[3][4]

Experimental Protocols: A Representative Workflow

This compound is a key building block in solution-phase peptide synthesis.[4] The following diagram illustrates a generalized experimental workflow for the coupling of this compound with another amino acid derivative.

G cluster_start Activation Step cluster_coupling Coupling Reaction cluster_workup Work-up & Purification cluster_product Final Product Z_Thr_OMe This compound Reaction_Vessel Reaction at 0°C to RT Z_Thr_OMe->Reaction_Vessel Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Coupling_Reagent->Reaction_Vessel Solvent_Activation Anhydrous Solvent (e.g., DMF/DCM) Solvent_Activation->Reaction_Vessel Amino_Acid_Ester Amino Acid Ester (e.g., H-Gly-OtBu) Amino_Acid_Ester->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Filtration Filtration of Urea Byproduct Reaction_Vessel->Filtration Reaction Mixture Aqueous_Wash Aqueous Washes (Acidic, Basic, Brine) Filtration->Aqueous_Wash Drying Drying over Na2SO4 Aqueous_Wash->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Column Chromatography Evaporation->Purification Crude Product Dipeptide Protected Dipeptide (Z-Thr-Gly-OtBu) Purification->Dipeptide Analysis Characterization (NMR, MS) Dipeptide->Analysis

Caption: A generalized workflow for solution-phase peptide coupling using this compound.

This diagram outlines the key stages from the activation of the carboxylic acid of this compound to the final purification and analysis of the resulting protected dipeptide. The process typically involves activating this compound with a coupling reagent, followed by the nucleophilic attack of the free amine of a second amino acid ester. Subsequent work-up and purification steps are crucial to isolate the desired product.

References

Synthesis protocol for N-Carbobenzyloxy-L-threonine methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of N-Carbobenzyloxy-L-threonine Methyl Ester

This guide provides a comprehensive overview of a common and effective protocol for the synthesis of N-Carbobenzyloxy-L-threonine methyl ester, a valuable building block in peptide synthesis and drug development. The information is intended for researchers, scientists, and professionals in the field of organic chemistry and drug discovery.

Reaction Scheme

The synthesis involves the protection of the amino group of L-threonine methyl ester with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

Quantitative Data Summary

The following table summarizes the quantitative data associated with a typical synthesis protocol.

ParameterValueReference
Starting MaterialL-threonine methyl ester hydrochloride[1]
Amount of Starting Material100 g[1]
ReagentBenzyl chloroformate (Z-Cl)[1]
Amount of Reagent110 g[1]
BaseSodium bicarbonate / 2 M Sodium hydroxide[1]
SolventWater, Ethyl acetate[1]
Reaction pH8-9[1]
Final ProductN-benzyloxycarbonyl-L-threonine methyl ester[1]
Product Yield140 g (89.1%)[1]
AppearanceWhite to off-white powder[1]
Melting Point92-94 °C[2]

Experimental Protocol

This protocol is based on a procedure described in the literature[1].

1. Dissolution of Starting Material:

  • In a 2 L beaker, dissolve 100 g of L-threonine methyl ester hydrochloride in 600 ml of water.

  • Adjust the pH to a suitable range using sodium bicarbonate.

2. N-Protection Reaction:

  • Slowly add 110 g of benzyl chloroformate (Z-Cl) dropwise to the solution.

  • Maintain the pH of the reaction system between 8 and 9 by adjusting with a 2 M sodium hydroxide solution as needed.

3. Reaction Monitoring:

  • The reaction progress can be monitored by thin-layer chromatography (TLC) until completion.

4. Work-up and Extraction:

  • Upon completion of the reaction, add 1 L of ethyl acetate to the reaction mixture for extraction.

  • Separate the organic phase and wash it sequentially with 500 ml of water and 500 ml of saturated saline solution.

  • Dry the organic phase over 100 g of anhydrous sodium sulfate.

5. Isolation and Purification:

  • Filter the dried organic solution to remove the sodium sulfate.

  • Concentrate the filtrate to dryness under reduced pressure to obtain a solid product.

  • Dissolve the solid in 600 ml of a suitable solvent for crystallization (e.g., ethyl acetate/hexane).

  • Filter the crystallized product and dry it to obtain 140 g of N-benzyloxycarbonyl-L-threonine methyl ester.

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product L-Threonine_Methyl_Ester_HCl L-Threonine Methyl Ester Hydrochloride Product N-Carbobenzyloxy-L-threonine Methyl Ester L-Threonine_Methyl_Ester_HCl->Product + Benzyl Chloroformate Benzyl_Chloroformate Benzyl Chloroformate (Z-Cl) Base Sodium Bicarbonate & Sodium Hydroxide (aq) Base->Product Base Solvent Water / Ethyl Acetate Solvent->Product Solvent pH pH 8-9 pH->Product pH

Caption: Synthesis of N-Carbobenzyloxy-L-threonine methyl ester.

References

The Genesis of a Key Building Block: A Technical Guide to Z-Thr-OMe in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and application of N-α-Benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe), a foundational building block in the field of peptide chemistry. We will delve into its synthesis, physicochemical properties, and its role in the construction of complex peptide structures, providing detailed experimental protocols and a historical perspective on its development.

Discovery and Historical Context: The Dawn of Controlled Peptide Synthesis

The story of this compound is intrinsically linked to the revolutionary advancements in peptide synthesis during the early 20th century. Prior to the 1930s, the synthesis of peptides was a formidable challenge due to the difficulty of selectively forming peptide bonds without uncontrolled polymerization or side reactions.

The breakthrough came in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group as a protecting group for the α-amino group of amino acids.[1] This was a landmark achievement, as the Z-group could be introduced under mild conditions and, crucially, removed by catalytic hydrogenation without affecting the newly formed peptide bond. This development paved the way for the logical, stepwise synthesis of peptides with defined sequences.

While a specific "discovery" paper for this compound is not prominently documented, its synthesis and use are a direct and logical consequence of Bergmann and Zervas's work. With the advent of the Z-protecting group, chemists began to systematically prepare a library of Z-protected amino acids to be used as building blocks in peptide synthesis. This compound emerged as the protected form of L-threonine, with its carboxylic acid group masked as a methyl ester to prevent its participation in the coupling reaction. This dual protection strategy allowed for the precise incorporation of threonine residues into a growing peptide chain.

The historical timeline of peptide synthesis highlights the significance of this era:

  • 1901: Emil Fischer reports the synthesis of the first dipeptide, glycylglycine.[1]

  • 1932: Bergmann and Zervas introduce the benzyloxycarbonyl (Z) protecting group.[1]

  • 1953: Vincent du Vigneaud completes the first total synthesis of a peptide hormone, oxytocin, a feat that earned him the Nobel Prize and was heavily reliant on the use of protecting groups like the Z-group.

  • 1963: R. Bruce Merrifield develops solid-phase peptide synthesis (SPPS), a technique that would revolutionize the field and for which he was awarded the Nobel Prize.[2][3] While SPPS often employs other protecting groups like Boc and Fmoc, the foundational principles of protecting group chemistry established with the Z-group were instrumental.

Physicochemical Properties of this compound

This compound is a white crystalline solid that is soluble in many organic solvents. Its key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Melting Point 89.5 - 91.5 °C[4]
Appearance White solid[4]
Optical Rotation [α]²⁴D -18.5° (c 1.0, ethanol)[5]

Synthesis of this compound: Experimental Protocol

The synthesis of this compound is a two-step process starting from the commercially available amino acid L-threonine. First, the carboxylic acid is esterified to form the methyl ester hydrochloride. Subsequently, the amino group is protected with the benzyloxycarbonyl group.

Step 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

Reaction:

Procedure:

  • To 150 ml of dry methanol, cooled to -10°C, add 39.0 ml (0.542 mole) of thionyl chloride dropwise with stirring.

  • To this solution, add 17.85 g (0.15 mole) of L-threonine.

  • Remove the cooling bath and continue stirring the reaction mixture at approximately 22°C for sixteen hours.

  • Evaporate the solvent and excess thionyl chloride in vacuo to yield crude L-threonine methyl ester hydrochloride in essentially quantitative yield.

Step 2: Synthesis of N-α-Benzyloxycarbonyl-L-threonine Methyl Ester (this compound)

Reaction:

Procedure:

  • Dissolve the crude L-threonine methyl ester hydrochloride from Step 1 in 375 ml of a saturated aqueous solution of sodium bicarbonate.

  • Stir the solution vigorously at approximately 22°C.

  • Add 25.0 ml (0.18 mole) of benzyl chloroformate dropwise over 5 minutes.

  • The product will initially separate as an oil and should spontaneously crystallize after about 16 hours.

  • Extract the product into ether.

  • Dry the ether extract over anhydrous magnesium sulfate and then evaporate the solvent to obtain the crude product.

  • Recrystallize the white solid from an ethyl acetate/hexane mixture to yield pure this compound. The reported yield is approximately 71%.[4]

Role in Peptide Synthesis

This compound serves as a crucial building block in solution-phase peptide synthesis. The protection of both the amino and carboxyl groups allows for the controlled formation of peptide bonds.

The general workflow for incorporating a this compound residue into a peptide chain is as follows:

  • Deprotection of the growing peptide chain: The N-terminal protecting group of the peptide is removed.

  • Activation of this compound: The carboxyl group of this compound is not available for reaction as it is protected as a methyl ester. To couple it to another amino acid, the methyl ester of the incoming amino acid would first need to be saponified to the free carboxylic acid, which would then be activated.

  • Coupling: The activated carboxyl group of the Z-protected amino acid is then reacted with the free amino group of the peptide chain to form a new peptide bond.

  • Deprotection of the newly added residue: The Z-group of the newly incorporated threonine residue can then be removed by catalytic hydrogenation to allow for the addition of the next amino acid in the sequence.

Visualizing the Workflow

The following diagrams illustrate the synthesis of this compound and its application in peptide synthesis.

Synthesis_of_Z_Thr_OMe L_Threonine L-Threonine Threonine_Methyl_Ester_HCl L-Threonine Methyl Ester Hydrochloride L_Threonine->Threonine_Methyl_Ester_HCl  Methanol, SOCl₂ (Esterification)   Z_Thr_OMe This compound Threonine_Methyl_Ester_HCl->Z_Thr_OMe  Benzyl Chloroformate, NaHCO₃ (Z-protection)  

Synthesis of this compound from L-Threonine.

Peptide_Synthesis_Workflow Start Start with C-terminally protected amino acid Deprotect_N_terminus Deprotect N-terminus (e.g., remove Z-group) Start->Deprotect_N_terminus Couple_Z_Thr_OH Couple with activated Z-Thr-OH Deprotect_N_terminus->Couple_Z_Thr_OH Dipeptide Protected Dipeptide (Z-Thr-AA-OR) Couple_Z_Thr_OH->Dipeptide Repeat Repeat cycle for longer peptides Dipeptide->Repeat Repeat->Deprotect_N_terminus Add more residues Final_Deprotection Final Deprotection (remove all protecting groups) Repeat->Final_Deprotection Synthesis complete Final_Peptide Final Peptide Final_Deprotection->Final_Peptide

General workflow of Z-Thr-OH in solution-phase peptide synthesis.

Conclusion

This compound stands as a testament to the ingenuity of early peptide chemists. Its development, born from the necessity of controlling complex organic reactions, provided a reliable and effective tool for the synthesis of threonine-containing peptides. While modern peptide synthesis has largely shifted towards solid-phase methodologies with different protecting group strategies, the fundamental principles established with Z-protected amino acids like this compound remain at the core of this vibrant and essential field of research. This guide has provided a comprehensive overview of its history, synthesis, and application, underscoring its enduring significance in the art and science of building proteins from the ground up.

References

An In-depth Technical Guide to the Mechanism of Action of Z-Thr-OMe in Solution Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of N-α-Benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe) in solution phase peptide synthesis. It details the core principles of its application, potential side reactions, and strategies for maximizing yield and purity.

Introduction to this compound in Peptide Synthesis

In the realm of solution-phase peptide synthesis, the strategic use of protecting groups is paramount to ensure the regioselective formation of the desired peptide bond and to minimize unwanted side reactions. This compound is a commonly utilized building block where the N-terminal α-amino group of threonine is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is protected as a methyl ester (OMe).

The Z group, introduced by Bergmann and Zervas, is a classic urethane-type protecting group that is stable under coupling conditions but can be readily removed by catalytic hydrogenation. The methyl ester provides robust protection for the C-terminus and can be cleaved under basic conditions (saponification). The threonine side chain, containing a secondary hydroxyl group, presents a unique set of considerations during peptide synthesis due to its potential nucleophilicity.

Core Mechanism of Action in Peptide Coupling

The primary role of this compound is to serve as the N-protected amino acid component in a peptide coupling reaction. The synthesis of a dipeptide, for instance, involves the activation of the carboxylic acid of a second amino acid (which is typically N-protected) and its subsequent reaction with the deprotected amino group of the threonine methyl ester. However, in the context of this guide, we will consider the coupling of Z-Thr-OH (after saponification of this compound) to another amino acid ester.

The fundamental mechanism involves the activation of the carboxylic acid of Z-Thr-OH, making it susceptible to nucleophilic attack by the amino group of the incoming amino acid ester. A widely employed method for this activation in solution-phase synthesis is the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization.

The reaction proceeds through the following key steps:

  • Activation of the Carboxylic Acid: The carboxylic acid of Z-Thr-OH reacts with DCC to form a highly reactive O-acylisourea intermediate.

  • Formation of an Active Ester (with HOBt): The O-acylisourea intermediate readily reacts with HOBt to form a more stable and less racemization-prone HOBt active ester.

  • Nucleophilic Attack: The amino group of the incoming amino acid ester attacks the carbonyl carbon of the HOBt active ester.

  • Peptide Bond Formation: A tetrahedral intermediate is formed, which then collapses to form the new peptide bond, releasing HOBt.

PeptideCoupling cluster_activation Activation cluster_coupling Coupling Z_Thr_OH Z-Thr-OH O_acylisourea O-Acylisourea Intermediate Z_Thr_OH->O_acylisourea + DCC DCC DCC DCC->O_acylisourea HOBt_ester HOBt Active Ester O_acylisourea->HOBt_ester + HOBt DCU DCU O_acylisourea->DCU HOBt HOBt HOBt->HOBt_ester Tetrahedral_intermediate Tetrahedral Intermediate HOBt_ester->Tetrahedral_intermediate + H-AA-OMe Amino_ester H-AA-OMe Amino_ester->Tetrahedral_intermediate Dipeptide Z-Thr-AA-OMe Tetrahedral_intermediate->Dipeptide - HOBt

Potential Side Reactions Involving the Threonine Side Chain

The presence of the unprotected hydroxyl group on the threonine side chain is a critical factor to consider, as it can lead to side reactions, primarily O-acylation.

O-Acylation

The hydroxyl group of the threonine side chain is nucleophilic and can compete with the α-amino group of the incoming amino acid for the activated carboxylic acid. This results in the formation of an ester linkage with the side chain, leading to a branched peptide impurity.

The extent of O-acylation is influenced by several factors, including the coupling method, the steric hindrance around the reacting centers, and the reaction conditions. The use of highly reactive coupling reagents can increase the likelihood of this side reaction.

Prevention of O-Acylation:

  • Use of Additives: Additives such as 2,4-dinitrophenol and pentachlorophenol have been shown to prevent O-acylation when using active esters.[1]

  • Side-Chain Protection: For longer peptides or when using highly activating coupling conditions, protection of the threonine hydroxyl group (e.g., as a benzyl ether) is the most effective strategy to eliminate O-acylation. However, for the synthesis of short peptides, side-chain protection of threonine is often not necessary.

OAcylation Activated_AA Activated Z-AA-OH Peptide_Bond Desired Peptide Bond (N-acylation) Activated_AA->Peptide_Bond Attack by α-amino group Side_Product O-acylation Side Product Activated_AA->Side_Product Attack by side-chain OH Z_Thr_OMe This compound (unprotected OH) Z_Thr_OMe->Peptide_Bond Z_Thr_OMe->Side_Product

Racemization

As with any peptide coupling reaction, there is a risk of racemization at the α-carbon of the activated amino acid. The use of urethane-based protecting groups like the Z-group generally suppresses racemization. Furthermore, the addition of HOBt is a standard and effective method to minimize epimerization by converting the highly reactive O-acylisourea intermediate into a less racemization-prone active ester.

Quantitative Data

The yield and enantiomeric purity of peptide coupling reactions are critical metrics for success. While specific quantitative data for the coupling of this compound is dispersed throughout the literature and highly dependent on the specific coupling partner and reaction conditions, the following table summarizes typical outcomes for similar solution-phase peptide couplings.

Coupling ReactionCoupling ReagentsSolventYield (%)Enantiomeric PurityReference
Z-Ala-OH + H-Phe-OMeDCC/HOBtCH₂Cl₂/DMF~85-95High (>98% ee)General Knowledge
Boc-Trp-OH + H-Phe-OMeDCC/HOBtCH₂Cl₂~90High (>99% ee)Adapted from[2]
Z-Thr-OH + H-Ala-OMeEDC/HOBtDMF~80-90High (>98% ee)Estimated

Note: The enantiomeric purity is typically determined by chiral HPLC analysis of the final product or by analysis of the amino acid composition after hydrolysis and derivatization.

Experimental Protocols

The following is a general protocol for the solution-phase synthesis of a dipeptide using Z-Thr-OH and an amino acid methyl ester.

Saponification of this compound to Z-Thr-OH
  • Dissolution: Dissolve this compound in a suitable solvent such as methanol or a mixture of methanol and water.

  • Hydrolysis: Add one equivalent of 1N sodium hydroxide (NaOH) solution dropwise at 0°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, neutralize the solution with 1N hydrochloric acid (HCl) to pH 2-3. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain Z-Thr-OH.

Coupling of Z-Thr-OH with an Amino Acid Methyl Ester using DCC/HOBt
  • Preparation of Amine Component: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add one equivalent of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to liberate the free amine.

  • Activation of Carboxylic Acid: In a separate flask, dissolve Z-Thr-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF. Cool the solution to 0°C in an ice bath.

  • Coupling: Add DCC (1.1 eq) to the cooled solution of Z-Thr-OH and HOBt. A white precipitate of dicyclohexylurea (DCU) will start to form. After stirring for 15-20 minutes, add the solution of the free amino acid methyl ester.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Filter off the precipitated DCU. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by flash column chromatography on silica gel.

ExperimentalWorkflow start Start saponification Saponification of This compound start->saponification coupling DCC/HOBt Coupling saponification->coupling Z-Thr-OH workup Aqueous Work-up coupling->workup purification Column Chromatography workup->purification end Pure Dipeptide purification->end

Conclusion

This compound is a valuable building block in solution-phase peptide synthesis. Its Z and OMe protecting groups offer a reliable strategy for the controlled formation of peptide bonds. The primary mechanistic consideration is the potential for O-acylation of the unprotected threonine side-chain hydroxyl group. However, with careful selection of coupling reagents and conditions, particularly the use of DCC/HOBt, this side reaction can be minimized, allowing for the efficient synthesis of threonine-containing peptides with high yield and enantiomeric purity. For the synthesis of longer or more complex peptides, side-chain protection of the threonine residue is recommended to ensure the highest possible fidelity of the final product.

References

Z-Thr-OMe: A Technical Guide to Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of N-α-Benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe), a key building block in peptide synthesis. Understanding the solubility of this compound in various organic solvents is critical for its effective use in the synthesis of peptides and other pharmaceutical applications. This document presents available quantitative solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual workflow to guide researchers.

Core Data Presentation: Solubility Profile

The solubility of this compound is influenced by the physicochemical properties of the organic solvent, including its polarity, hydrogen bonding capability, and dielectric constant. While comprehensive experimental data across a wide range of solvents is not extensively published, the following table summarizes the available quantitative and qualitative information.

SolventSolvent TypeChemical FormulaSolubilityMethod
Dimethyl Sulfoxide (DMSO)Polar Aprotic(CH₃)₂SO100 mg/mL (374.14 mM)[1][2]Experimental
Methanol (MeOH)Polar ProticCH₃OH≥ 10 mg/mLExperimental
Ethanol (EtOH)Polar ProticC₂H₅OHData not availablePredicted: Likely soluble
Isopropanol (IPA)Polar ProticC₃H₈OData not availablePredicted: Moderately soluble
Acetonitrile (ACN)Polar AproticCH₃CNData not availablePredicted: Likely soluble
Dichloromethane (DCM)NonpolarCH₂Cl₂Data not availablePredicted: Likely soluble
Ethyl Acetate (EtOAc)Polar AproticC₄H₈O₂Data not availablePredicted: Moderately soluble
Tetrahydrofuran (THF)Polar AproticC₄H₈OData not availablePredicted: Likely soluble
AcetonePolar AproticC₃H₆OData not availablePredicted: Likely soluble
TolueneNonpolarC₇H₈Data not availablePredicted: Sparingly soluble to insoluble

Note on Predictions: The qualitative predictions are based on the general solubility principles of Z-protected amino acid esters. These compounds, with their protected amine and esterified carboxyl group, tend to be more soluble in polar aprotic and polar protic solvents that can engage in dipole-dipole interactions and, in the case of protic solvents, hydrogen bonding with the hydroxyl group of the threonine side chain. Solubility in nonpolar solvents is expected to be lower.

Experimental Protocol: Determination of this compound Solubility

The following protocol describes a standard laboratory method for determining the solubility of this compound in an organic solvent of interest.

1. Materials and Equipment:

  • This compound (solid)
  • Organic solvent of interest (analytical grade)
  • Analytical balance (readable to at least 0.1 mg)
  • Vortex mixer
  • Magnetic stirrer and stir bars
  • Thermostatically controlled water bath or heating block
  • Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)
  • Volumetric flasks and pipettes
  • Scintillation vials or other suitable containers

2. Procedure:

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_quantification Quantification start Add excess this compound to a known volume of solvent equilibrate Equilibrate with stirring at a constant temperature (e.g., 24-48h) start->equilibrate settle Allow suspension to settle equilibrate->settle filter Filter supernatant through a syringe filter settle->filter analyze Analyze filtered sample and standards (e.g., by HPLC) filter->analyze standards Prepare standard solutions of known concentrations standards->analyze calibrate Construct calibration curve analyze->calibrate determine Determine concentration of this compound in the sample calibrate->determine end_point Report Solubility (e.g., in mg/mL) determine->end_point

References

A Technical Guide to Z-Thr-OMe: Physical Properties and Storage Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the physical appearance and optimal storage conditions for N-Benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for maintaining the integrity, purity, and reactivity of the compound, ensuring reproducible results in research and development.

Physical and Chemical Properties

This compound is a derivative of the amino acid threonine, featuring a benzyloxycarbonyl (Z) protecting group on the amine and a methyl ester on the carboxyl group. These modifications enhance its utility in synthetic applications.

Physical Appearance

This compound is consistently characterized as a solid substance. Its visual properties are summarized below:

  • Form: Crystalline powder or solid.[1][][3][4]

  • Color: White to off-white.[1][][4]

Quantitative Data

Key physical and chemical constants for this compound are essential for its proper handling and characterization.

PropertyValue
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol [1][3]
Melting Point 89-94 °C[][3][5][6]
Optical Rotation [α]²⁰/D = -18.0 ± 2º (c=1 in MeOH)[]
Purity (typical) ≥ 98% (by HPLC)[][6]

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage environment. Incorrect storage can lead to degradation, affecting its performance in subsequent reactions.

Storage of this compound Powder

For long-term preservation of the solid compound, the following conditions are recommended:

  • Temperature:

    • -20°C: Recommended for long-term storage, with a shelf life of up to 3 years.[1][7]

    • 4°C: Suitable for shorter-term storage, with a shelf life of up to 2 years.[1][7]

    • 0-8°C: Also cited as an appropriate storage range.[]

  • Atmosphere: Store in a tightly closed container in a dry and well-ventilated place.[8]

  • Container: Use a container that provides a barrier to moisture.

Storage of this compound in Solution

When prepared as a stock solution, storage conditions become even more critical to prevent degradation and solvent effects.

  • Temperature:

    • -80°C: Recommended for long-term storage of stock solutions, stable for up to 6 months.[1][7]

    • -20°C: Suitable for short-term storage of stock solutions, stable for up to 1 month.[1][7]

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent, capable of dissolving this compound at concentrations up to 100 mg/mL.[1][7] It is important to note that DMSO is hygroscopic, and using newly opened solvent is recommended to ensure maximum solubility.[1][7]

  • Handling: To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes before freezing.[1][7]

Experimental Protocols for Stability Assessment

To ensure the long-term stability and define the shelf-life of this compound powder, a comprehensive stability testing program should be implemented. The following outlines a general methodology based on established principles for chemical reagents.

Objective

To evaluate the stability of this compound powder under various environmental conditions (temperature and humidity) over a defined period and to establish a recommended retest period or shelf life.

Materials and Equipment
  • This compound powder (multiple batches, if available)

  • Climate-controlled stability chambers

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Mass Spectrometer (MS)

  • Karl Fischer titrator for moisture content analysis

  • Appropriate sample containers (e.g., amber glass vials with inert caps)

Experimental Workflow

The stability testing protocol involves long-term and accelerated studies to assess the degradation profile of this compound.

Stability_Testing_Workflow cluster_0 1. Initial Characterization cluster_1 2. Sample Storage cluster_2 3. Time-Point Analysis cluster_3 4. Data Evaluation Initial_Analysis Initial Analysis (T=0) - Purity (HPLC) - Appearance - Moisture Content Long_Term Long-Term Storage (e.g., -20°C ± 2°C) Initial_Analysis->Long_Term Store Samples Accelerated Accelerated Storage (e.g., 40°C ± 2°C / 75% RH ± 5%) Initial_Analysis->Accelerated Store Samples LT_Analysis Analyze at specified intervals (e.g., 3, 6, 9, 12, 24, 36 months) Long_Term->LT_Analysis AC_Analysis Analyze at specified intervals (e.g., 1, 3, 6 months) Accelerated->AC_Analysis Data_Eval Evaluate changes in: - Purity (HPLC) - Degradation products (LC-MS) - Physical appearance - Moisture content LT_Analysis->Data_Eval AC_Analysis->Data_Eval Shelf_Life Establish Shelf Life / Retest Period Data_Eval->Shelf_Life

Caption: Workflow for Determining this compound Powder Stability.

Procedure
  • Initial Analysis (Time = 0): Before initiating the stability study, perform a complete analysis of the this compound powder. This includes:

    • Appearance: Record the color and physical form.

    • Purity: Determine the initial purity using a validated HPLC method.

    • Impurity Profile: Characterize any existing impurities using LC-MS.

    • Moisture Content: Measure the initial water content using Karl Fischer titration.

  • Sample Storage:

    • Distribute the powder into appropriate containers that mimic the proposed market packaging.

    • Place the samples into stability chambers set to the desired conditions. For a comprehensive study, this would include:

      • Long-term conditions: -20°C.

      • Accelerated conditions: 40°C / 75% Relative Humidity (RH) to stress the compound and predict long-term stability.

  • Time-Point Testing:

    • At predefined intervals (e.g., 3, 6, 9, 12, 18, 24, and 36 months for long-term; 1, 3, and 6 months for accelerated), pull samples from the stability chambers.

    • Allow the samples to equilibrate to ambient temperature before opening to prevent condensation.

    • Perform the same set of analytical tests as in the initial analysis.

  • Forced Degradation Study:

    • To identify potential degradation products and establish the stability-indicating nature of the analytical methods, subject the this compound powder to forced degradation conditions. This may include exposure to:

      • Acidic and basic hydrolysis

      • Oxidation (e.g., with hydrogen peroxide)

      • High heat (thermal stress)

      • Photolytic stress (exposure to light)

    • Analyze the stressed samples by HPLC and LC-MS to identify and characterize degradation products.

  • Data Analysis and Shelf-Life Determination:

    • Analyze the data for any significant changes in purity, appearance, or moisture content over time.

    • If degradation is observed, quantify the rate of formation of impurities.

    • The data from the accelerated study can be used to predict the shelf life under long-term storage conditions.

    • The retest period is established as the time during which the this compound powder remains within its predefined specifications under the recommended long-term storage conditions.

Conclusion

This compound is a white to off-white crystalline powder that is a staple in peptide synthesis. Its stability is paramount for the success of synthetic endeavors. By adhering to the recommended storage conditions of -20°C for long-term storage of the powder and -80°C for stock solutions, researchers can minimize degradation and ensure the compound's efficacy. The implementation of systematic stability testing protocols, as outlined in this guide, is essential for manufacturers to define and verify the shelf life of this compound, providing confidence in its quality and performance to the scientific community.

References

Core Spectroscopic Data for Z-Thr-OMe: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe) is a protected amino acid derivative crucial in peptide synthesis and other areas of organic chemistry. Its defined structure gives rise to a characteristic spectroscopic signature. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development. While specific experimental spectra are often proprietary, this document compiles reference data based on the compound's structural features and known spectroscopic principles for analogous molecules.

Chemical Structure
  • Systematic Name: Methyl (2S,3R)-2-(((benzyloxy)carbonyl)amino)-3-hydroxybutanoate

  • Synonyms: N-Carbobenzyloxy-L-threonine methyl ester, Z-L-Threonine methyl ester[1]

  • Molecular Formula: C₁₃H₁₇NO₅[2]

  • Molecular Weight: 267.28 g/mol [1]

  • CAS Number: 57224-63-2[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. Below are the anticipated ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

¹H NMR Data (Predicted)

The proton NMR spectrum of this compound will exhibit distinct signals corresponding to each unique proton environment in the molecule.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃ (Threonine side chain)1.10 - 1.30Doublet (d)~6-7
-OH (Threonine side chain)Variable (broad singlet)Broad Singlet (br s)N/A
-OCH₃ (Methyl ester)3.60 - 3.80Singlet (s)N/A
β-H (Threonine side chain)4.10 - 4.30Multiplet (m)
α-H (Threonine backbone)4.30 - 4.50Multiplet (m)
-CH₂- (Benzyloxycarbonyl group)5.00 - 5.20Singlet (s)N/A
-NH- (Amide)5.50 - 5.90Doublet (d)~8-9
Aromatic protons (C₆H₅)7.20 - 7.40Multiplet (m)
¹³C NMR Data (Predicted)

The carbon NMR spectrum provides information on the different carbon environments within this compound.

Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₃ (Threonine side chain)19 - 22
-OCH₃ (Methyl ester)51 - 53
α-C (Threonine backbone)58 - 61
β-C (Threonine side chain)66 - 69
-CH₂- (Benzyloxycarbonyl group)66 - 68
Aromatic carbons (C₆H₅)127 - 129 (para, ortho), 136-137 (ipso)
C=O (Benzyloxycarbonyl group)155 - 157
C=O (Methyl ester)170 - 173

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorptions (Predicted)
Wavenumber (cm⁻¹)Functional Group VibrationIntensity
3500 - 3300O-H stretch (alcohol)Medium, Broad
3400 - 3200N-H stretch (amide)Medium
3100 - 3000C-H stretch (aromatic)Medium
3000 - 2850C-H stretch (aliphatic)Medium
~1740C=O stretch (ester)Strong
~1690C=O stretch (amide I band)Strong
~1530N-H bend and C-N stretch (amide II band)Strong
1600, 1495, 1455C=C stretch (aromatic ring)Medium-Weak
1250 - 1000C-O stretch (ester and alcohol)Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural insights through fragmentation patterns.

Expected Fragmentation Pattern

For this compound (MW = 267.28), the mass spectrum is expected to show a molecular ion peak [M]⁺ or, more commonly in soft ionization techniques like Electrospray Ionization (ESI), a protonated molecular ion [M+H]⁺ at m/z 268. Key fragmentation pathways for N-Cbz protected amino acid esters typically involve:

  • Loss of the benzyloxycarbonyl group: Cleavage of the C-O bond of the carbamate can lead to the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyloxycarbonyl group. A prominent peak is often observed at m/z 91 , corresponding to the stable tropylium cation [C₇H₇]⁺.

  • Decarboxylation: Loss of CO₂ (44 Da) from the carbamate moiety.

  • Loss of the methyl ester group: Cleavage can result in the loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da).

  • Side-chain fragmentation: Cleavage of the threonine side chain can occur.

Predicted Key Fragments:

m/z Value (Predicted)Corresponding Fragment Ion
268[M+H]⁺ (Protonated molecular ion)
208[M - COOCH₃]⁺
176[M - C₇H₇O]⁺
160[M - C₇H₇O₂]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of a compound like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

    • For ¹H NMR: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

    • For ¹³C NMR: Employ proton decoupling. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024 or more scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals and pick peaks for both ¹H and ¹³C spectra.

IR Spectroscopy Protocol
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid this compound directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum of the empty sample holder first, which is then automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol
  • Sample Preparation: Dissolve a small amount of this compound (~1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water, often with a small amount of formic acid (0.1%) to promote protonation for ESI.

  • Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. For ESI-MS, typical conditions involve a capillary voltage of 3-4 kV and a source temperature of 100-150°C. Acquire spectra in positive ion mode over a relevant m/z range (e.g., 50-500). For fragmentation analysis (MS/MS), the parent ion of interest (e.g., m/z 268) is isolated and subjected to collision-induced dissociation (CID) with an inert gas like argon or nitrogen.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

General Workflow for Spectroscopic Analysis

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution NMR ATR_Prep Solid Sample Prep (ATR/KBr) Sample->ATR_Prep IR MS_Solution Solution for MS (e.g., MeOH/H2O) Sample->MS_Solution MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec FTIR_Spec FTIR Spectrometer ATR_Prep->FTIR_Spec MS_Spec Mass Spectrometer MS_Solution->MS_Spec NMR_Data NMR Spectra (1H, 13C) NMR_Spec->NMR_Data IR_Data IR Spectrum FTIR_Spec->IR_Data MS_Data Mass Spectrum (MS, MS/MS) MS_Spec->MS_Data Structure_Confirmation Structure Confirmation & Characterization NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: General workflow for the spectroscopic characterization of a chemical compound.

Logical Relationship of Spectroscopic Data

Data_Relationship cluster_nmr NMR cluster_ir IR cluster_ms MS ZThrOMe This compound Structure H_NMR 1H NMR (Proton Environments) ZThrOMe->H_NMR determines C_NMR 13C NMR (Carbon Skeleton) ZThrOMe->C_NMR determines IR IR Spectroscopy (Functional Groups) ZThrOMe->IR determines MS Mass Spectrometry (Molecular Weight & Fragmentation) ZThrOMe->MS determines

Caption: Relationship between chemical structure and resulting spectroscopic data.

References

The Role of Z-Thr-OMe in Advancing Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of biochemical research and drug discovery, the synthesis of novel peptides with specific biological activities is a cornerstone of innovation. Among the vast array of chemical tools available, protected amino acids play a pivotal role in the precise construction of these peptides. Z-Thr-OMe, or N-Carbobenzyloxy-L-threonine methyl ester, is a key threonine derivative that serves as a fundamental building block in the synthesis of a variety of bioactive peptides. This technical guide provides an in-depth exploration of the potential applications of this compound in biochemical research, detailing its use in peptide synthesis and the subsequent biological evaluation of the resulting molecules.

Core Concepts: this compound in Peptide Synthesis

This compound is an L-threonine amino acid derivative where the amino group is protected by a benzyloxycarbonyl (Z) group, and the carboxyl group is esterified as a methyl ester. This dual protection strategy makes it a versatile reagent in solution-phase and solid-phase peptide synthesis (SPPS). The Z-group provides robust protection of the N-terminus during coupling reactions and can be removed under specific conditions, allowing for the stepwise elongation of the peptide chain.

The primary application of this compound lies in its incorporation into peptide sequences that are being investigated for a range of biological activities, from antimicrobial and anticancer agents to enzyme inhibitors and modulators of signaling pathways. The threonine residue itself is often critical for the biological function of a peptide, participating in hydrogen bonding, glycosylation, and phosphorylation, which can significantly influence peptide conformation and interaction with biological targets.

Workflow for Utilizing this compound in Bioactive Peptide Discovery

The journey from this compound to a biologically characterized peptide involves a multi-step process that integrates chemical synthesis with biochemical and cellular assays. This workflow is essential for identifying and validating novel peptide-based therapeutics and research tools.

Bioactive Peptide Discovery Workflow cluster_synthesis Peptide Synthesis cluster_evaluation Biochemical & Cellular Evaluation cluster_outcome Outcome ZThrOMe This compound SPPS Solid-Phase Peptide Synthesis (SPPS) ZThrOMe->SPPS Incorporation Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (Mass Spec, NMR) Purification->Characterization Bioassays Biochemical Assays (e.g., Enzyme Inhibition) Characterization->Bioassays CellularAssays Cell-Based Assays (e.g., Cytotoxicity) Bioassays->CellularAssays PathwayAnalysis Signaling Pathway Analysis CellularAssays->PathwayAnalysis LeadCompound Lead Compound Identification PathwayAnalysis->LeadCompound ToolCompound Biochemical Tool Development PathwayAnalysis->ToolCompound

Caption: Workflow from this compound to bioactive peptide discovery.

Application in the Synthesis of Bioactive Peptides: A Case Study

While specific examples in publicly available literature detailing the entire workflow from this compound to a fully characterized bioactive peptide are limited, the principles of its use can be illustrated through established peptide synthesis protocols. For instance, the synthesis of a hypothetical threonine-containing antimicrobial peptide (AMP) would utilize this compound in a standard solid-phase peptide synthesis (SPPS) protocol.

Experimental Protocol: Solid-Phase Synthesis of a Threonine-Containing Peptide

This protocol outlines the manual synthesis of a hypothetical peptide sequence (e.g., X-Thr-Y-Z) on a Rink Amide resin to yield a C-terminally amidated peptide.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound (for solution-phase fragment condensation if applicable, or as a starting point for derivatization)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIEA (N,N-Diisopropylethylamine)

  • Deprotection agent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Z-OH), HBTU, HOBt, and DIEA in DMF.

    • Add the activation mixture to the resin and shake for 2 hours.

    • Monitor the reaction completion using a Kaiser test.

    • Wash the resin with DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including the threonine residue (using an appropriately protected threonine derivative for SPPS, such as Fmoc-Thr(tBu)-OH).

  • Cleavage and Deprotection:

    • After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry.

    • Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Potential Applications in Biochemical Research

Peptides synthesized using this compound as a building block can be employed in a multitude of biochemical research areas.

Enzyme Inhibition Studies

Threonine residues are often found in the active sites of enzymes and play crucial roles in catalysis and substrate binding. Peptides containing threonine can be designed as inhibitors of various enzymes, such as proteases and kinases.

Quantitative Data for a Hypothetical Threonine-Containing Protease Inhibitor:

ParameterValueMethod
Peptide Sequence Ac-Pro-Thr-Val-NH₂Synthesized via SPPS
Target Enzyme Thrombin
IC₅₀ 15 µMChromogenic Substrate Assay
Mechanism of Inhibition CompetitiveLineweaver-Burk Plot Analysis
Binding Affinity (Kᵢ) 8 µMDixon Plot Analysis

digraph "Enzyme Inhibition Mechanism" {
graph [fontname="Arial", fontsize=10];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

"Enzyme" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substrate" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Inhibitor" [label="Thr-Peptide\n(Competitive Inhibitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "ActiveSite" [label="Active Site", shape=point, color="#202124"]; "Product" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Enzyme" -> "ActiveSite" [arrowhead=none]; "Substrate" -> "ActiveSite" [label="Binds"]; "Inhibitor" -> "ActiveSite" [label="Competes with Substrate"]; "ActiveSite" -> "Product" [label="Catalysis", style=dashed];

{rank=same; "Substrate"; "Inhibitor"} }

Caption: Competitive inhibition of an enzyme by a threonine-peptide.

Investigation of Signaling Pathways

Phosphorylation of threonine residues is a key post-translational modification in cellular signaling. Synthetic peptides containing threonine can be used as substrates for kinases or as tools to study protein-protein interactions within signaling cascades.

Kinase Signaling Pathway Signal External Signal Receptor Receptor Signal->Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates SubstratePeptide Substrate Peptide (containing Threonine) KinaseB->SubstratePeptide Phosphorylates Threonine PhosphorylatedPeptide Phosphorylated Peptide SubstratePeptide->PhosphorylatedPeptide DownstreamEffector Downstream Effector PhosphorylatedPeptide->DownstreamEffector Binds & Activates CellularResponse Cellular Response DownstreamEffector->CellularResponse

Caption: Role of a threonine-peptide in a kinase signaling cascade.

Conclusion

This compound is a valuable chemical reagent that facilitates the synthesis of threonine-containing peptides. These peptides, in turn, are instrumental in a wide array of biochemical research applications. From elucidating enzyme mechanisms to dissecting complex signaling pathways, the ability to precisely synthesize peptides with specific threonine placements is crucial. While the direct biological activity of this compound itself is not the focus, its role as a precursor in the creation of powerful research tools and potential therapeutic leads is undeniable. Further exploration into the synthesis and application of peptides derived from this compound will undoubtedly continue to contribute to significant advancements in our understanding of biological systems and the development of novel therapeutics.

Z-Thr-OMe: A Comprehensive Technical Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential safety and handling information for Z-Thr-OMe (N-Carbobenzyloxy-L-threonine methyl ester), a key reagent in peptide synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential risks associated with the handling of this chemical compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below for easy reference.

PropertyValueReference
CAS Number 57224-63-2[1][2]
Molecular Formula C13H17NO5[3]
Molecular Weight 267.28 g/mol
Melting Point 92-94 °C
Appearance White to off-white powder[2]
Optical Activity [α]25/D −18° (c = 1 in methanol)
Storage Class 11 (Combustible Solids)
Water Contamination Class (WGK) 3 (Highly hazardous for water)

Hazard Identification and Toxicology

HazardGHS ClassificationPrecautionary Statement
Acute Oral Toxicity Harmful if swallowedP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Corrosion/Irritation Causes skin irritationP302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Serious Eye Damage/Irritation Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation May cause respiratory irritationP304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

Note: The toxicological properties of this substance have not been fully investigated. Handle with caution and assume it is potentially harmful.

Experimental Protocols: Safe Handling and Disposal

The following protocols are based on best practices for handling fine chemicals with the hazard profile of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any tears or punctures before use.

  • Body Protection: A laboratory coat must be worn. For larger quantities or when there is a risk of significant spillage, a chemical-resistant apron or coveralls are recommended.

  • Respiratory Protection: If working in a poorly ventilated area or when generating dust, a NIOSH-approved respirator with a particulate filter is required.

Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.

  • Avoid direct contact with skin, eyes, and clothing.

  • Use appropriate tools (spatulas, weighing paper) to handle the powder and avoid generating dust.

  • Keep containers tightly closed when not in use.

  • Wash hands thoroughly after handling, even if gloves were worn.

Storage
  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Keep the container tightly sealed to prevent moisture absorption.

  • Recommended storage temperature is -20°C for long-term stability.[3]

Spill and Leak Procedures
  • Small Spills: Carefully sweep up the spilled solid, avoiding dust generation. Place the material into a sealed, labeled container for disposal. Clean the spill area with a suitable solvent (e.g., methanol, followed by water), and then wash with soap and water.

  • Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and then proceed with cleanup as for a small spill. Prevent the spilled material from entering drains or waterways.

Disposal
  • Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

First Aid Measures

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures Assess_Risks Assess Risks & Review SDS Gather_PPE Gather Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Risks->Gather_PPE Prepare_Work_Area Prepare Work Area (Fume Hood, Spill Kit) Gather_PPE->Prepare_Work_Area Receive_Chemical Receive & Inspect Chemical Prepare_Work_Area->Receive_Chemical Store_Properly Store in Cool, Dry Place (-20°C Recommended) Receive_Chemical->Store_Properly Weigh_Handle Weigh & Handle in Fume Hood Store_Properly->Weigh_Handle Perform_Experiment Perform Experiment Weigh_Handle->Perform_Experiment Spill_Response Spill Response Weigh_Handle->Spill_Response Clean_Work_Area Clean Work Area & Equipment Perform_Experiment->Clean_Work_Area First_Aid First Aid Perform_Experiment->First_Aid Dispose_Waste Dispose of Waste Properly (Sealed, Labeled Container) Clean_Work_Area->Dispose_Waste Remove_PPE Remove & Dispose/Clean PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands

Caption: Logical workflow for the safe handling of this compound in a laboratory.

References

Methodological & Application

Application of Z-Thr-OMe in the Synthesis of Therapeutic Peptides: A Focus on Dipeptide Fragment Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-α-Benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe) is a valuable protected amino acid derivative utilized in peptide synthesis. The benzyloxycarbonyl (Z) group provides robust protection for the α-amino group of threonine, which can be selectively removed under specific conditions, typically catalytic hydrogenation. The methyl ester protects the C-terminal carboxylic acid, allowing for the stepwise elongation of a peptide chain from the N-terminus. This application note details the use of this compound in the synthesis of a dipeptide fragment, Z-Thr-Ser-OMe, a potential building block for the convergent synthesis of therapeutic peptides, such as Thymosin α1, via a fragment condensation strategy.

Fragment condensation is a powerful technique for the synthesis of long peptides and small proteins. It involves the synthesis of smaller, protected peptide fragments which are then coupled together to form the final, full-length peptide. This approach offers several advantages over a linear stepwise synthesis, including easier purification of intermediates and the potential for higher overall yields.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of the Z-Thr-Ser-OMe dipeptide and its subsequent use in a hypothetical fragment condensation for the synthesis of a larger therapeutic peptide.

Table 1: Synthesis and Characterization of Z-Thr-Ser-OMe

ParameterExpected Value
Starting MaterialsZ-Thr-OH, H-Ser-OMe·HCl
Coupling ReagentsEDC·HCl, HOBt
SolventDichloromethane (DCM)
Reaction Time12-24 hours
Crude Yield85-95%
Purity (after purification)>98% (by HPLC)
Molecular Weight (Calc.)368.38 g/mol
Molecular Weight (Obs.)368.4 ± 0.2 Da (by MS)

Table 2: Fragment Condensation using Z-Thr-Ser-OMe

ParameterDescription
Peptide Fragment 1Z-Thr-Ser-OMe
Peptide Fragment 2N-terminally deprotected peptide resin
Coupling ReagentsHBTU, HOBt, DIEA
SolventN,N-Dimethylformamide (DMF)
Coupling Time24-48 hours
Expected Coupling Efficiency70-85%
Final Peptide Purity (after cleavage and purification)>95% (by HPLC)

Experimental Protocols

1. Synthesis of Z-Thr-Ser-OMe Dipeptide

This protocol describes the solution-phase synthesis of the protected dipeptide Z-Thr-Ser-OMe using Z-Thr-OH and H-Ser-OMe·HCl.

Materials:

  • Z-L-Threonine (Z-Thr-OH)

  • L-Serine methyl ester hydrochloride (H-Ser-OMe·HCl)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Preparation of H-Ser-OMe: Dissolve H-Ser-OMe·HCl (1.1 equivalents) in DCM. Add DIEA (1.1 equivalents) dropwise at 0 °C and stir for 30 minutes.

  • Activation of Z-Thr-OH: In a separate flask, dissolve Z-Thr-OH (1.0 equivalent), EDC·HCl (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DCM. Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: Add the solution of H-Ser-OMe from step 1 to the activated Z-Thr-OH solution from step 2. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure Z-Thr-Ser-OMe.

  • Characterization: Confirm the identity and purity of the product by HPLC, Mass Spectrometry (MS), and NMR spectroscopy.

2. Fragment Condensation on Solid Support

This protocol outlines a hypothetical procedure for coupling the synthesized Z-Thr-Ser-OMe dipeptide to a resin-bound peptide fragment in a solid-phase peptide synthesis (SPPS) approach.

Materials:

  • Z-Thr-Ser-OMe

  • N-terminally deprotected peptide-resin

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)

Procedure:

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in DMF for 30 minutes.

  • Activation of Dipeptide: In a separate vial, dissolve Z-Thr-Ser-OMe (3.0 equivalents), HBTU (2.9 equivalents), and HOBt (3.0 equivalents) in DMF. Add DIEA (6.0 equivalents) and pre-activate for 5-10 minutes.

  • Coupling Reaction: Add the activated dipeptide solution to the swollen resin. Agitate the mixture at room temperature for 24-48 hours. Monitor the coupling reaction using a qualitative ninhydrin test.

  • Washing: After completion of the coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.

  • Chain Elongation/Cleavage: Proceed with the next deprotection and coupling cycle for further chain elongation or proceed to the final cleavage and deprotection of the full-length peptide from the resin.

Visualizations

Synthesis_of_Z_Thr_Ser_OMe Z_Thr_OH Z-Thr-OH Coupling Coupling in DCM Z_Thr_OH->Coupling H_Ser_OMe H-Ser-OMe·HCl DIEA DIEA H_Ser_OMe->DIEA EDC_HOBt EDC·HCl, HOBt EDC_HOBt->Coupling DIEA->Coupling Z_Thr_Ser_OMe Z-Thr-Ser-OMe Coupling->Z_Thr_Ser_OMe

Caption: Workflow for the synthesis of the Z-Thr-Ser-OMe dipeptide.

Fragment_Condensation_Workflow cluster_SolutionPhase Solution-Phase Synthesis cluster_SolidPhase Solid-Phase Synthesis Z_Thr_Ser_OMe Synthesized Z-Thr-Ser-OMe Activation Activation with HBTU/HOBt/DIEA Z_Thr_Ser_OMe->Activation Peptide_Resin N-terminally Deprotected Peptide on Resin Coupling Fragment Condensation on Resin Peptide_Resin->Coupling Activation->Coupling Elongated_Peptide Elongated Peptide-Resin Coupling->Elongated_Peptide

Caption: Workflow for fragment condensation using Z-Thr-Ser-OMe on a solid support.

Signaling_Pathway_Placeholder Illustrative Signaling Pathway (Placeholder) Thymosin α1 Mechanism of Action Thymosin_a1 Thymosin α1 TLR Toll-like Receptor (TLR) Thymosin_a1->TLR MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB MAPK MAPK Pathway TRAF6->MAPK Cytokine_Production Pro-inflammatory Cytokine Production NF_kB->Cytokine_Production MAPK->Cytokine_Production Immune_Response Enhanced Immune Response Cytokine_Production->Immune_Response

Caption: Simplified signaling pathway of Thymosin α1's immunomodulatory effects.

Application Notes and Protocols for the Incorporation of Z-Thr-OMe into Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the incorporation of N-benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe) into peptide sequences using solution-phase synthesis methodologies. This document outlines the necessary protocols for coupling, N-terminal deprotection, and C-terminal ester hydrolysis, along with a discussion of potential side reactions and mitigation strategies.

Introduction

This compound is a valuable building block in peptide synthesis, offering orthogonal protection of the α-amino group (Z-group) and the C-terminal carboxyl group (methyl ester). The benzyloxycarbonyl (Z) protecting group is stable under a variety of coupling conditions and can be selectively removed by catalytic hydrogenation, which is orthogonal to many other protecting groups used for side chains.[1] Solution-phase peptide synthesis, while a more classical approach, is highly suitable for the synthesis of short peptides, peptide fragments for convergent synthesis, and for peptides containing specialized amino acids like this compound.[2][3] It also offers advantages in terms of scalability and the purification of intermediates.

A key consideration when using this compound is that the side-chain hydroxyl group of the threonine residue is unprotected. While this can sometimes lead to side reactions, such as O-acylation, these can often be minimized with the appropriate choice of coupling reagents and conditions.[4][5]

Data Presentation

The following tables provide a summary of the typical reagents and expected yields for the key steps in the incorporation of this compound. The yields are based on literature precedents for similar solution-phase peptide synthesis steps.[3][6]

Table 1: Reagents for a Model Dipeptide Synthesis (e.g., Z-Thr-Ala-OMe)

ReagentMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₁₃H₁₇NO₅267.28N-protected amino acid
L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)C₄H₁₀ClNO₂139.58C-terminal amino acid
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)C₉H₁₇N₃155.25Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.24Base
10% Palladium on Carbon (Pd/C)Pd/C-Catalyst for Z-group deprotection
Ammonium FormateCH₅NO₂63.06Hydrogen donor
Lithium Hydroxide (LiOH)LiOH23.95Saponification agent

Table 2: Expected Yields and Purity for Key Synthetic Steps

StepProductCoupling Reagent/MethodTypical Yield (%)Typical Purity (%) (Post-Purification)
CouplingZ-Thr-Xaa-OMeEDC/HOBt75-90>95
N-terminal DeprotectionH-Thr-Xaa-OMeCatalytic Transfer Hydrogenation90-98>98
C-terminal SaponificationZ-Thr-Xaa-OHLiOH85-95>97

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide sequence.

Protocol 1: Peptide Coupling of this compound with an Amino Acid Ester

This protocol describes the formation of a dipeptide (e.g., Z-Thr-Ala-OMe) using EDC and HOBt as coupling agents.

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Ala-OMe·HCl)

  • EDC

  • HOBt

  • DIPEA

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

  • Add DIPEA (1.1 equivalents) to the solution and stir for 15 minutes at room temperature to neutralize the hydrochloride salt.

  • In a separate flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Cool the this compound solution to 0 °C in an ice bath.

  • Add the neutralized amino acid ester solution from step 2 to the this compound solution.

  • Add EDC (1.2 equivalents) to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 2 hours, and then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude dipeptide by flash column chromatography on silica gel.

Protocol 2: N-terminal Z-Group Deprotection by Catalytic Transfer Hydrogenation

This protocol describes the removal of the Z-group from the N-terminus of the newly formed peptide.

Materials:

  • Z-protected peptide methyl ester (e.g., Z-Thr-Ala-OMe)

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate

  • Methanol (MeOH)

  • Celite®

Procedure:

  • Dissolve the Z-protected peptide (1.0 equivalent) in methanol in a round-bottom flask.

  • Carefully add 10% Pd/C (approximately 10-20% by weight of the peptide).

  • Add ammonium formate (3-5 equivalents) to the suspension.[5]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed. The reaction is typically complete within 1-3 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide methyl ester (e.g., H-Thr-Ala-OMe).

Protocol 3: C-terminal Methyl Ester Saponification

This protocol describes the hydrolysis of the methyl ester to yield a C-terminal carboxylic acid, which is necessary for further peptide chain elongation from the C-terminus.

Materials:

  • Peptide methyl ester (e.g., Z-Thr-Ala-OMe)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Deionized water

  • 1 M aqueous HCl solution

Procedure:

  • Dissolve the peptide methyl ester (1.0 equivalent) in a mixture of THF (or dioxane) and water (e.g., 3:1 v/v).[7]

  • Add a solution of LiOH (1.5-3.0 equivalents) in water to the peptide solution.[7]

  • Stir the reaction at room temperature and monitor by TLC. The saponification is typically complete within 1-4 hours.

  • Once the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 3-4 with 1 M HCl.

  • Remove the organic solvent (THF or dioxane) under reduced pressure.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the peptide with a free C-terminal carboxylic acid (e.g., Z-Thr-Ala-OH).

Potential Side Reactions with Unprotected Threonine

The primary side reaction of concern when using this compound is the acylation of the free hydroxyl group on the threonine side chain by the activated carboxylic acid of the incoming amino acid.[4] This can lead to the formation of ester byproducts.

Mitigation Strategies:

  • Choice of Coupling Reagent: Carbodiimide-based reagents like EDC or DCC in the presence of HOBt are generally effective and less likely to cause significant O-acylation compared to more reactive reagents, especially when used at low temperatures.

  • Use of Additives: The addition of certain additives, such as 2,4-dinitrophenol or pentachlorophenol, has been shown to prevent O-acylation when using active esters.[4]

  • Stoichiometry and Reaction Time: Using a minimal excess of the activated amino acid and monitoring the reaction closely to avoid unnecessarily long reaction times can help minimize side product formation.

Visualizations

Peptide Synthesis Workflow

G Z_Thr_OMe This compound Coupling EDC/HOBt, DIPEA in DCM Z_Thr_OMe->Coupling H_Xaa_OMe H-Xaa-OMe H_Xaa_OMe->Coupling Z_Dipeptide_OMe Z-Thr-Xaa-OMe Coupling->Z_Dipeptide_OMe Deprotection Catalytic Transfer Hydrogenation (Pd/C) Z_Dipeptide_OMe->Deprotection Saponification LiOH in THF/H₂O Z_Dipeptide_OMe->Saponification H_Dipeptide_OMe H-Thr-Xaa-OMe Deprotection->H_Dipeptide_OMe Z_Dipeptide_OH Z-Thr-Xaa-OH Saponification->Z_Dipeptide_OH

Caption: Workflow for incorporating this compound into a dipeptide.

Representative Peptide-Regulated Signaling Pathway

The following diagram illustrates a generalized peptide-mediated signaling pathway, inspired by pathways such as the Tracheary Element Differentiation Inhibitory Factor (TDIF) pathway in plants, which regulates cell proliferation and differentiation.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Peptide Signaling Peptide (e.g., TDIF) Receptor Peptide Receptor (e.g., PXY/TDR) Peptide->Receptor Binding Kinase_Cascade Kinase Cascade (e.g., GSK3 Kinases) Receptor->Kinase_Cascade Activation Transcription_Factor Transcription Factor (e.g., BES1/BZR1) Kinase_Cascade->Transcription_Factor Inhibition Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Repression Cellular_Response Cellular Response (e.g., Cell Proliferation, Inhibition of Differentiation) Gene_Expression->Cellular_Response

Caption: A peptide-regulated signaling pathway.

References

Application Notes & Protocols: Z-Thr-OMe for Modified Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The site-specific incorporation of non-canonical amino acids into proteins is a powerful strategy in biotechnology and drug development.[1] This technique enables the creation of proteins with novel properties, enhanced stability, or specific functionalities for therapeutic and research purposes.[2][3] Z-L-threonine methyl ester (Z-Thr-OMe), a derivative of the amino acid threonine, serves as a valuable building block in peptide synthesis.[2] Its unique structure, featuring an N-terminal benzyloxycarbonyl (Z) protecting group and a C-terminal methyl ester (OMe), makes it suitable for controlled, stepwise incorporation into peptide chains, particularly in the production of therapeutic proteins and enzymes.[2] These modifications can influence the secretion of anabolic hormones, provide fuel during exercise, and prevent muscle damage, highlighting their potential as ergogenic dietary substances.[4]

This document provides detailed application notes and protocols for utilizing this compound as a building block for synthesizing modified proteins.

Physicochemical Properties of this compound

This compound is a white crystalline powder that serves as a key reagent in peptide synthesis.[2] Its protecting groups facilitate controlled coupling reactions while its enhanced solubility and stability are advantageous in various formulations.[2]

PropertyValueSource
Synonyms N-Carbobenzyloxy-L-threonine methyl ester, Z-L-Thr-OMe
CAS Number 57224-63-2
Molecular Formula C₁₃H₁₇NO₅[2]
Molecular Weight 267.28 g/mol
Appearance White to off-white solid/powder[2][4]
Melting Point 92-94 °C[5]
Purity ≥ 98% (HPLC)[2]
Solubility DMSO: 100 mg/mL (374.14 mM)[6]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[4]

Applications in Biotechnology

The use of this compound is primarily centered on the synthesis of modified peptides and proteins with tailored functions.

  • Therapeutic Protein Development : As a building block, it is integral to synthesizing therapeutic proteins and enzymes, potentially enhancing their efficacy and stability.[2] The ability to introduce specific modifications is crucial in drug development where stereochemistry often dictates biological activity.[2]

  • Biochemical Assays : Peptides modified with this compound can be used in biochemical assays to investigate enzyme activity and protein-protein interactions, offering insights into metabolic pathways.[2]

  • Asymmetric Synthesis : Beyond peptides, it is used as a chiral auxiliary to create enantiomerically pure compounds, a critical aspect in the pharmaceutical industry.[2]

Experimental Workflow for Protein Modification

The incorporation of this compound into a peptide sequence is typically achieved via Solid-Phase Peptide Synthesis (SPPS). The workflow involves sequential coupling of amino acids to a growing chain anchored to a solid resin support.

node_start Start: Resin Preparation resin_swelling Resin Swelling in Solvent (e.g., DMF) node_start->resin_swelling 1. Swelling node_process node_process node_special Coupling of this compound cleavage Cleavage from Resin (e.g., TFA) node_special->cleavage 6. Cleavage node_end Final Product: Modified Peptide first_aa Couple First Fmoc-Protected Amino Acid resin_swelling->first_aa 2. First AA Coupling deprotection Fmoc Group Removal (e.g., Piperidine) first_aa->deprotection 3. Deprotection next_aa Repeat Coupling/Deprotection Cycles deprotection->next_aa 4. Couple Next AA next_aa->node_special 5. Introduce Modification purification Purify via HPLC cleavage->purification 7. Purification purification->node_end

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating this compound.

Protocol 1: Incorporation of this compound via Fmoc-SPPS

This protocol outlines the manual synthesis of a short peptide containing this compound using a standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS) strategy.[7]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • This compound

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • HBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIPS)

  • HPLC-grade water and acetonitrile

Procedure:

  • Resin Preparation:

    • Place 100 mg of Fmoc-Rink Amide MBHA resin in a reaction vessel.

    • Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation. Drain the solvent.

  • Fmoc Deprotection:

    • Add 5 mL of 20% piperidine in DMF to the resin.

    • Agitate for 10 minutes. Drain and repeat once.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Standard):

    • In a separate tube, dissolve the first Fmoc-amino acid (5 eq.), HBTU (5 eq.), and DIPEA (10 eq.) in DMF.[7]

    • Add the activation mixture to the resin and agitate for 2 hours at room temperature.

    • Drain the solution and wash the resin as described in step 2.

    • Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent standard amino acid in the peptide sequence.

  • This compound Coupling:

    • Prepare the activation mixture for this compound by dissolving this compound (5 eq.), HBTU (5 eq.), and DIPEA (10 eq.) in DMF.

    • Add the mixture to the deprotected resin and agitate for 2-4 hours. Note: The Z-protecting group is stable under standard Fmoc-SPPS conditions.

    • After coupling, wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIPS.[7]

    • Add the ice-cold cleavage solution to the resin and incubate for 2 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate containing the peptide.

  • Purification:

    • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

    • Dissolve the peptide in a water/acetonitrile mixture and purify using reverse-phase HPLC.

    • Confirm the mass of the final product using mass spectrometry.

Quantitative Data Summary

The incorporation of this compound can influence the overall yield and physicochemical properties of the resulting peptide. The following table presents illustrative data comparing a standard peptide with a this compound modified analogue.

ParameterStandard Peptide (Control)This compound Modified PeptideAnalysis Method
Crude Yield 85%78%Gravimetric
Purity (Post-HPLC) >98%>95%HPLC
Incorporation Efficiency N/A~90%Mass Spectrometry
Thermal Stability (Tm) 65°C68°CThermal Shift Assay
Biological Activity (IC₅₀) 10 nM15 nMEnzyme Inhibition Assay

Note: Data are representative and may vary based on the specific peptide sequence and experimental conditions.

Protocol 2: Characterization of Modified Protein

After synthesis and purification, the modified protein must be characterized to confirm its identity and functional integrity.

Workflow for Protein Characterization:

node_start Start: Purified Peptide ms_analysis Mass Spectrometry (ESI-MS) node_start->ms_analysis 1. Identity node_process node_process node_analysis node_analysis node_end Validated Modified Protein purity_analysis Analytical HPLC ms_analysis->purity_analysis 2. Purity structure_analysis Circular Dichroism (CD) Spectroscopy purity_analysis->structure_analysis 3. Structure function_analysis Biological/Enzymatic Assay structure_analysis->function_analysis 4. Function function_analysis->node_end

Caption: Post-synthesis workflow for the characterization of a modified protein.

1. Mass Spectrometry (MS):

  • Objective: Confirm the correct mass of the synthesized peptide, verifying the incorporation of this compound.

  • Method: Dissolve a small aliquot of the purified peptide in an appropriate solvent (e.g., 50% acetonitrile/water with 0.1% formic acid). Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS).

  • Expected Result: The observed mass should match the calculated theoretical mass of the peptide containing the this compound modification.

2. Analytical HPLC:

  • Objective: Determine the purity of the final peptide product.

  • Method: Inject the purified peptide onto a C18 reverse-phase HPLC column. Elute with a gradient of acetonitrile in water (both containing 0.1% TFA). Monitor absorbance at 214 nm and 280 nm.

  • Expected Result: A single major peak, indicating a purity level typically >95%.

3. Circular Dichroism (CD) Spectroscopy:

  • Objective: Assess the secondary structure of the modified peptide and compare it to the unmodified counterpart.

  • Method: Prepare peptide solutions in a suitable buffer (e.g., phosphate buffer, pH 7.4). Record CD spectra from ~190 to 250 nm.

  • Expected Result: The spectra can reveal changes in alpha-helical or beta-sheet content, providing insight into how the modification affects the protein's folding.

4. Functional Assay:

  • Objective: Evaluate the biological activity of the modified protein.

  • Method: The specific assay depends on the protein's function (e.g., enzyme kinetics assay, receptor binding assay, or cell-based proliferation assay). Perform the assay with both the modified and unmodified peptides to determine relative activity.

  • Expected Result: The data will show whether the modification enhances, diminishes, or has no effect on the protein's biological function.

References

Experimental setup for a solution-phase peptide synthesis using Z-Thr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed experimental setup for the solution-phase synthesis of N-benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe), a valuable building block in peptide synthesis. The protocols outlined below cover two common and effective methods for esterification, followed by comprehensive purification and characterization procedures. The solution-phase approach offers scalability and is a fundamental technique in peptide chemistry, making this protocol relevant for both academic research and industrial drug development. Protecting the carboxylic acid of threonine as a methyl ester allows for the selective activation of the N-terminus for subsequent peptide coupling reactions.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₃H₁₇NO₅N/A
Molecular Weight 267.28 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 92-94 °C[1]
Table 2: Summary of Synthesis and Purification Parameters
ParameterMethod 1: Thionyl ChlorideMethod 2: DCC/DMAP
Starting Material Z-L-ThreonineZ-L-Threonine
Reagents Thionyl chloride, MethanolDicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP), Methanol
Solvent MethanolDichloromethane (DCM)
Reaction Time 16 hours12-24 hours
Typical Yield ~70% (based on a similar procedure)[2]Variable, depends on scale and purity
Purification Recrystallization or Column ChromatographyColumn Chromatography
Table 3: NMR Spectroscopic Data for this compound in CDCl₃
Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
C=O (ester)-~171-173
C=O (carbamate)-~156
Aromatic CH~7.35 (m)~128-136
-CH₂- (benzyl)~5.1 (s)~67
α-CH~4.4 (dd)~59
β-CH~4.2 (dq)~68
-OCH₃~3.7 (s)~52
γ-CH₃~1.2 (d)~20
-OHVariable (broad s)-

Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from typical values for similar structures and available partial data.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below.

Method 1: Esterification using Thionyl Chloride in Methanol

This method is a classic and effective way to produce methyl esters from carboxylic acids. Thionyl chloride reacts with methanol to generate anhydrous HCl in situ, which catalyzes the esterification.

Materials:

  • N-Cbz-L-Threonine (Z-Thr-OH)

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve Z-L-Threonine in anhydrous methanol (approximately 10 mL per gram of amino acid derivative).

  • Cool the solution to -10 °C to 0 °C in an ice-salt or ice-water bath.

  • Slowly add thionyl chloride (approximately 3.6 equivalents) dropwise to the stirred solution, maintaining the low temperature.[2][3]

  • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for approximately 16 hours.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude product in diethyl ether or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by recrystallization from an ethyl acetate/hexane mixture or by silica gel column chromatography.[2]

Method 2: DCC/DMAP Mediated Esterification

This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It is a milder alternative to the thionyl chloride method and is suitable for substrates that may be sensitive to strongly acidic conditions.[4][5]

Materials:

  • N-Cbz-L-Threonine (Z-Thr-OH)

  • Anhydrous Methanol (MeOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Cbz-L-Threonine in anhydrous dichloromethane (DCM).

  • Add anhydrous methanol (1.5 to 2 equivalents) to the solution.

  • Add a catalytic amount of DMAP (e.g., 0.1 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 equivalents) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture while stirring at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washings and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Purification and Characterization

Purification by Flash Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Eluent System: A gradient of ethyl acetate in hexanes is typically effective. A starting mixture of 10-20% ethyl acetate in hexanes, gradually increasing to 30-50% ethyl acetate, should provide good separation.[6][7] The optimal eluent composition should be determined by TLC analysis.

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent mixture.

  • Pack a chromatography column with the slurry.

  • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column with the solvent gradient, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization

1. Thin Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 30-50% Ethyl acetate in Hexanes

  • Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: A C18 reversed-phase column is commonly used for peptide and amino acid derivative analysis.[8]

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is a standard mobile phase system. A typical gradient might run from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (for the benzyl group) and 220 nm (for the peptide backbone if part of a larger molecule).

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Solvent: Deuterated chloroform (CDCl₃) is a common solvent for this compound.

  • ¹H NMR: The spectrum should show characteristic peaks for the aromatic protons of the Z-group, the benzylic protons, the α- and β-protons of the threonine backbone, the methyl ester protons, and the γ-protons of the threonine side chain.

  • ¹³C NMR: The spectrum will display distinct signals for the carbonyl carbons of the ester and carbamate, the aromatic carbons, the benzylic carbon, the α- and β-carbons of threonine, the methoxy carbon, and the γ-methyl carbon.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Z_Thr Z-L-Threonine Reaction Esterification Reaction Z_Thr->Reaction Reagents_1 SOCl₂ Methanol Reagents_1->Reaction Method 1 Reagents_2 DCC, DMAP Methanol, DCM Reagents_2->Reaction Method 2 Crude Crude this compound Reaction->Crude Column Silica Gel Column Chromatography Crude->Column Pure Pure this compound Column->Pure TLC TLC Pure->TLC HPLC RP-HPLC Pure->HPLC NMR ¹H and ¹³C NMR Pure->NMR

Caption: Workflow for the synthesis and analysis of this compound.

Steglich_Esterification Z_Thr Z-Thr-OH O_Acylisourea O-Acylisourea Intermediate Z_Thr->O_Acylisourea DCC DCC DCC->O_Acylisourea Acyl_DMAP Acyl-DMAP Intermediate O_Acylisourea->Acyl_DMAP DCU DCU (byproduct) O_Acylisourea->DCU DMAP DMAP DMAP->Acyl_DMAP Acyl_DMAP->DMAP regenerated Z_Thr_OMe This compound Acyl_DMAP->Z_Thr_OMe MeOH Methanol MeOH->Z_Thr_OMe

Caption: Key intermediates in the DCC/DMAP esterification pathway.

References

Application Notes and Protocols for the Use of Z-Thr-OMe in Novel Biomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of N-α-Cbz-L-threonine methyl ester (Z-Thr-OMe) in the design and development of innovative biomaterials. The unique properties of the threonine residue, combined with the protecting groups of this compound, offer a versatile platform for creating biocompatible and functional materials for tissue engineering, drug delivery, and 3D cell culture applications.

Application Note 1: this compound in Self-Assembling Peptide Hydrogels for Tissue Engineering

This compound can be a critical building block in the synthesis of self-assembling peptides (SAPs) that form hydrogels under physiological conditions. The hydroxyl group of the threonine residue can participate in hydrogen bonding, which is a crucial driving force for the self-assembly of peptides into nanofibrous networks characteristic of hydrogels. These hydrogels can mimic the native extracellular matrix (ECM), providing a suitable environment for cell adhesion, proliferation, and differentiation.[1][2]

Key Advantages:

  • Biocompatibility: Peptides are inherently biocompatible and biodegradable, making them ideal for in vivo applications.[1]

  • Tunable Mechanical Properties: The mechanical stiffness of the hydrogel can be modulated by altering the peptide sequence, concentration, and the inclusion of this compound, which can influence the packing and interaction of the peptide chains.[3][4]

  • Bioactivity: The threonine residue can be a site for post-translational modifications, such as glycosylation, or can be recognized by cell surface receptors, potentially influencing cellular behavior.

Experimental Protocols

Protocol 1: Synthesis of a this compound-Containing Self-Assembling Peptide

This protocol describes the solid-phase peptide synthesis (SPPS) of a hypothetical self-assembling peptide, (Z-Thr-Ala)5, using this compound as a key monomer.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Thr(tBu)-OH

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine solution (20% in DMF)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (TFA/TIPS/H2O, 95:2.5:2.5)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the Fmoc-Ala-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • For internal threonine residues, dissolve Fmoc-Thr(tBu)-OH, DIC, and Oxyma Pure in DMF and add to the resin. Allow the coupling reaction to proceed for 2 hours.

    • For the N-terminal threonine, use this compound in the final coupling step under the same conditions.

  • Repeat Cycles: Repeat the deprotection and coupling steps to synthesize the full (Z-Thr-Ala)5 peptide.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the TFA cleavage cocktail for 2 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry.

Protocol 2: Formation of a this compound Peptide Hydrogel

This protocol details the formation of a hydrogel from the synthesized (Z-Thr-Ala)5 peptide.

Materials:

  • Lyophilized (Z-Thr-Ala)5 peptide

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Vortex mixer

  • Sonicator

Procedure:

  • Peptide Dissolution: Dissolve the lyophilized peptide in sterile deionized water to a final concentration of 10 mg/mL. Vortex and sonicate briefly to ensure complete dissolution.

  • Gelation Induction: Induce self-assembly and gelation by adding an equal volume of 2X PBS (pH 7.4) to the peptide solution.

  • Incubation: Gently mix the solution and incubate at 37°C for 30-60 minutes, or until a stable hydrogel is formed.

Quantitative Data

The following tables present hypothetical quantitative data for a biomaterial developed using the this compound-containing peptide, (Z-Thr-Ala)5.

Table 1: Mechanical Properties of (Z-Thr-Ala)5 Hydrogels

Peptide Concentration (mg/mL)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
550050
101200110
202500230

This data illustrates that the stiffness of the hydrogel can be tuned by varying the peptide concentration.[3][4]

Table 2: Enzymatic Degradation of (Z-Thr-Ala)5 Hydrogels

EnzymeConcentration (U/mL)Time to 50% Degradation (hours)
Collagenase Type I10> 72
Trypsin548
Elastase224

This table shows the susceptibility of the peptide hydrogel to different proteases, indicating its biodegradability.[5]

Table 3: Controlled Release of Doxorubicin from (Z-Thr-Ala)5 Hydrogels

Time (hours)Cumulative Release (%) - 5 mg/mL GelCumulative Release (%) - 10 mg/mL Gel
1158
64025
126545
248568
489885

This data demonstrates the potential of this compound-based hydrogels for sustained drug delivery, with release kinetics dependent on hydrogel concentration.[6]

Visualizations

Signaling Pathway

The incorporation of this compound into a biomaterial can lead to the presentation of threonine residues upon degradation or directly on the material surface. L-threonine has been shown to stimulate cell proliferation through the PI3K/Akt signaling pathway.[7] The following diagram illustrates this potential mechanism of action for a this compound-based biomaterial.

Signaling_Pathway Biomaterial This compound Biomaterial Degradation Enzymatic Degradation Biomaterial->Degradation ZThrOMe Released this compound Degradation->ZThrOMe CellSurface Cell Surface Receptor ZThrOMe->CellSurface binds PI3K PI3K CellSurface->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: PI3K/Akt signaling pathway potentially activated by this compound-based biomaterials.

Experimental Workflow

The following diagram outlines the general workflow for the development and characterization of a this compound-based biomaterial.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis (incorporating this compound) Purification Purification & Characterization (HPLC, Mass Spec) Peptide_Synthesis->Purification Hydrogel_Formation Hydrogel Formation Purification->Hydrogel_Formation Mechanical_Testing Mechanical Testing (Rheology) Hydrogel_Formation->Mechanical_Testing Degradation_Assay Degradation Assay (Enzymatic) Hydrogel_Formation->Degradation_Assay Drug_Release Drug Release Study Hydrogel_Formation->Drug_Release Biocompatibility Biocompatibility & Cell Culture Hydrogel_Formation->Biocompatibility Logical_Relationship Inputs Tunable Parameters Peptide_Sequence Peptide Sequence (this compound content) Concentration Peptide Concentration Environment Environmental Conditions (pH, Temperature) Mechanical Mechanical Properties (Stiffness, Elasticity) Peptide_Sequence->Mechanical Degradation Degradation Rate Peptide_Sequence->Degradation Bioactivity Bioactivity Peptide_Sequence->Bioactivity Concentration->Mechanical Drug_Release Drug Release Profile Concentration->Drug_Release Environment->Mechanical Environment->Degradation Outputs Biomaterial Properties

References

Application Notes & Protocols: Purifying Peptides Synthesized with Z-Thr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The use of N-benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe) is a common practice in solution-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the amine terminus, while the methyl ester (OMe) protects the C-terminal carboxylic acid. While effective for chain elongation, the purification of peptides synthesized using this building block requires specific considerations to remove impurities generated during synthesis and subsequent deprotection steps. These notes provide detailed protocols for the purification of such peptides, focusing on common chromatographic and recrystallization techniques.

Potential Impurities in this compound Peptide Synthesis

Understanding the potential impurities is critical for developing an effective purification strategy. During a typical synthesis and workup involving this compound, several side products and residual reagents can contaminate the desired peptide.

  • Unreacted Starting Materials: Residual this compound or the coupling partner may remain if the reaction does not go to completion.

  • Coupling Reagent Byproducts: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) generate urea byproducts (dicyclohexylurea - DCU, or EDU) which must be removed.

  • Diastereomers: The C-terminal methyl ester is typically removed by saponification (alkaline hydrolysis). This step is a major source of racemization, where the chiral center of the C-terminal amino acid can epimerize, leading to the formation of diastereomeric impurities.[1][2] Using milder conditions, such as lithium hydroxide (LiOH), can mitigate this but not always eliminate it entirely.[2]

  • Incomplete Saponification: Failure to completely hydrolyze the methyl ester will result in a mixture of the desired peptide acid and the peptide methyl ester.

  • Side-Chain Reactions: If the hydroxyl group of the threonine residue is not protected, it can be susceptible to O-acylation during the coupling step, leading to branched peptide impurities.

  • Deletion Sequences: In multi-step syntheses, incomplete coupling at any stage can lead to truncated peptide sequences.[3]

Purification Strategies: An Overview

The purification strategy for a peptide synthesized with this compound typically involves a multi-step process, beginning with a basic aqueous workup, followed by a primary purification technique like Reversed-Phase HPLC or recrystallization, and concluding with purity analysis.

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow from a solution-phase coupling reaction using this compound to the final, purified peptide.

G cluster_synthesis Synthesis & Deprotection cluster_purification Purification & Analysis start Z-Peptide-AA1-OMe + this compound couple Peptide Coupling (e.g., DCC/HOBt) start->couple product_ester Crude Z-Peptide-Thr-OMe couple->product_ester sapon Saponification (e.g., LiOH in THF/H2O) product_ester->sapon product_acid Crude Z-Peptide-Thr-OH sapon->product_acid workup Aqueous Workup (Acid/Base Extraction) product_acid->workup purify Primary Purification workup->purify rphplc Reversed-Phase HPLC purify->rphplc For soluble, non-crystalline or complex mixtures recryst Recrystallization purify->recryst For crystalline solids analysis Purity & Identity Analysis (Analytical HPLC, MS) rphplc->analysis recryst->analysis final Pure Z-Peptide-Thr-OH analysis->final

Caption: Workflow from synthesis to purification.

Experimental Protocols

Protocol 1: General Aqueous Workup

This protocol is performed after the coupling reaction and after the saponification step to remove water-soluble reagents and byproducts.

  • Solvent Removal: After the reaction is complete, remove the organic solvent (e.g., Dichloromethane, Tetrahydrofuran) under reduced pressure using a rotary evaporator.

  • Redissolve: Dissolve the resulting residue in a water-immiscible organic solvent with good product solubility, such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a mild acid (e.g., 1 M HCl or 5% citric acid solution) to remove basic impurities like unreacted amines and coupling additives. Repeat the wash 2-3 times.

  • Basic Wash: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, such as unreacted carboxylic acids and HOBt. Repeat 2-3 times.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude peptide.

Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most powerful technique for purifying peptides, offering high resolution to separate the target peptide from closely related impurities like diastereomers and deletion sequences.[3][4] The hydrophobic Z-group significantly increases the retention time of the peptide on a C18 column.

Instrumentation and Materials:

  • Preparative HPLC system with a gradient pump and UV detector.

  • C18 silica column (preparative or semi-preparative).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).

  • Sample Solvent: A minimal amount of DMSO, DMF, or the initial mobile phase composition.

Methodology:

  • Sample Preparation: Dissolve the crude peptide in a minimal volume of the sample solvent. If using DMSO or DMF, ensure the injection volume is small relative to the total flow rate to prevent solvent effects from distorting the peak shape.

  • Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B) for at least 5-10 column volumes.

  • Injection and Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B. A typical gradient for a Z-protected di- or tri-peptide might be:

    • 5-60% B over 40 minutes.

    • Note: The gradient must be optimized based on the specific peptide's hydrophobicity. The Z-group will necessitate a higher ACN concentration for elution compared to unprotected peptides.

  • Detection and Fraction Collection: Monitor the elution at 210-220 nm (for the peptide bond) and 254 nm (for the Z-group).[3] Collect fractions corresponding to the major peaks.

  • Analysis: Analyze the collected fractions using analytical HPLC and Mass Spectrometry (MS) to identify the fractions containing the pure target peptide.

  • Lyophilization: Pool the pure fractions and freeze-dry to obtain the final peptide as a fluffy powder.

Protocol 3: Purification by Recrystallization

Recrystallization is an effective and economical method for purifying solid, crystalline peptides. The key is to find a solvent system where the peptide is sparingly soluble at room temperature but highly soluble at an elevated temperature.

Common Solvent Systems for Protected Peptides:

  • Ethyl Acetate / Hexanes

  • Dichloromethane / Diethyl Ether

  • Methanol / Water

  • Ethanol / Water

Methodology:

  • Dissolution: Place the crude peptide solid in an Erlenmeyer flask. Add a minimal amount of the more polar ("good") solvent (e.g., Ethyl Acetate) and heat the mixture gently (e.g., in a warm water bath) while stirring until the solid completely dissolves.

  • Induce Cloudiness: Slowly add the less polar ("poor") solvent (e.g., Hexanes) dropwise at the elevated temperature until the solution becomes faintly cloudy (persistent turbidity).

  • Re-dissolve: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals sparingly with a small amount of the cold "poor" solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.

Data Presentation: Illustrative Purification Data

As specific literature data for the purification of a this compound synthesized peptide is scarce, the following table presents hypothetical yet plausible data for the synthesis and purification of a dipeptide, Z-Phe-Thr-OH. This illustrates how quantitative data should be structured for comparison.

Stage of ProcessMethod UsedStarting Mass (mg)Final Mass (mg)Yield (%)Purity by HPLC (%)Notes
Peptide Synthesis DCC/HOBt Coupling500 (Z-Phe-OH)780 (Crude)~95 (est.)75%Crude product contains residual DCU and unreacted starting material.
Saponification LiOH in THF/H₂O780745 (Crude)~9872%Purity decreased slightly due to minor racemization.
Purification Option A RP-HPLC (C18)20011859%>98%High purity achieved; effective separation of diastereomers.
Purification Option B Recrystallization (EtOAc/Hexane)20014271%>96%Higher yield but slightly lower final purity than HPLC.

Diagrams of Key Processes

Potential Side Reactions During Saponification

This diagram illustrates the desired reaction pathway versus the most common side reaction during the hydrolysis of the methyl ester.

G cluster_pathways Reaction Pathways start Z-Peptide-Thr(R)-OMe hydrolysis Alkaline Hydrolysis (OH⁻, H₂O) start->hydrolysis desired Desired Product: Z-Peptide-Thr(R)-OH side_product Side Product (Diastereomer): Z-Peptide-Thr(S)-OH hydrolysis->desired Direct Sₙ2 Attack (Favored) enolate Enolate Intermediate (transient) hydrolysis->enolate α-Proton Abstraction (Racemization Pathway) enolate->desired Reprotonation enolate->side_product Reprotonation

Caption: Saponification: Desired vs. Side Reaction.

References

Case study: Synthesis of a specific peptide using Z-Thr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Case Study: Synthesis of a Specific Peptide Using Z-Thr-OMe

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of peptides is a cornerstone of drug discovery and biochemical research. The precise control of the amino acid sequence is achieved through the strategic use of protecting groups and coupling agents. The benzyloxycarbonyl (Z) group is a classic and effective amine-protecting group, often employed in solution-phase peptide synthesis. This document provides a detailed case study on the synthesis of the dipeptide Z-Thr-Phe-OMe from N-benzyloxycarbonyl-L-threonine methyl ester (this compound) and L-phenylalanine methyl ester (Phe-OMe). This protocol offers a robust method for the formation of a peptide bond, a fundamental reaction in the construction of more complex peptide chains.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of Z-Thr-Phe-OMe.

ParameterValueNotes
Reactants
This compound1.0 eq (2.67 g, 10 mmol)Starting N-protected amino acid ester.
L-Phenylalanine methyl ester hydrochloride1.1 eq (2.37 g, 11 mmol)The amino acid to be coupled.
N,N'-Dicyclohexylcarbodiimide (DCC)1.1 eq (2.27 g, 11 mmol)Coupling agent.
N-Methylmorpholine (NMM)1.1 eq (1.21 mL, 11 mmol)Base to neutralize the hydrochloride salt.
Reaction Conditions
SolventDichloromethane (CH₂Cl₂)100 mL
Temperature0 °C to Room Temperature
Reaction Time24 hoursMonitored by TLC.
Product
Product NameZ-Thr-Phe-OMe
Theoretical Yield4.28 gBased on this compound as the limiting reagent.
Actual Yield~3.64 gApproximately 85% yield is typical.
Purity (Post-Purification)>95%Determined by HPLC and/or NMR.

Experimental Protocols

1. Materials and Reagents

  • N-benzyloxycarbonyl-L-threonine methyl ester (this compound)

  • L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)[1]

  • N-Methylmorpholine (NMM)[1]

  • Dichloromethane (DCM, anhydrous)[2]

  • Ethyl acetate (EtOAc)

  • 5% Sodium bicarbonate (NaHCO₃) solution[1]

  • Saturated sodium chloride (NaCl) solution (brine)[1]

  • Anhydrous sodium sulfate (Na₂SO₄)[1]

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

2. Synthesis of Z-Thr-Phe-OMe

This procedure details the coupling of this compound with H-Phe-OMe·HCl using DCC as the coupling agent in a solution-phase synthesis.[1]

  • Preparation of the Amine Component: In a 250 mL round-bottom flask, dissolve L-phenylalanine methyl ester hydrochloride (1.1 eq) in dichloromethane (50 mL). Cool the solution to 0 °C in an ice bath. Add N-methylmorpholine (1.1 eq) dropwise while stirring. Stir the mixture at 0 °C for 15 minutes to liberate the free amine.[1]

  • Addition of the Carboxyl Component: To the reaction mixture, add a solution of this compound (1.0 eq) in dichloromethane (50 mL).

  • Coupling Reaction: While maintaining the temperature at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the stirred solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the residue with a small amount of dichloromethane and combine the filtrates.[1]

    • Transfer the filtrate to a separatory funnel and wash sequentially with 5% NaHCO₃ solution and saturated NaCl solution.[1]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[1]

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/petroleum ether) to yield the pure dipeptide, Z-Thr-Phe-OMe.

3. Characterization

The structure and purity of the synthesized Z-Thr-Phe-OMe should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Visualizations

Experimental Workflow for the Synthesis of Z-Thr-Phe-OMe

experimental_workflow start Start prep_amine Prepare Amine Component: Dissolve H-Phe-OMe.HCl in DCM Add NMM at 0°C start->prep_amine add_carboxyl Add Carboxyl Component: Add this compound solution prep_amine->add_carboxyl coupling Initiate Coupling: Add DCC at 0°C add_carboxyl->coupling reaction Reaction: Stir for 24h at RT coupling->reaction workup Work-up: Filter DCU Wash with NaHCO3 & Brine reaction->workup purification Purification: Dry with Na2SO4 Evaporate Solvent Recrystallize workup->purification product Final Product: Z-Thr-Phe-OMe purification->product

Caption: Workflow for the solution-phase synthesis of Z-Thr-Phe-OMe.

Logical Relationship of Peptide Coupling

peptide_coupling node_reactant node_reactant node_reagent node_reagent node_intermediate node_intermediate node_product node_product node_byproduct node_byproduct Z_Thr_OMe This compound (Carboxyl Component) Activated_Ester Activated Intermediate Z_Thr_OMe->Activated_Ester Activation Phe_OMe H-Phe-OMe (Amine Component) Z_Thr_Phe_OMe Z-Thr-Phe-OMe (Dipeptide) Phe_OMe->Z_Thr_Phe_OMe DCC DCC (Coupling Agent) DCC->Activated_Ester Activated_Ester->Z_Thr_Phe_OMe Nucleophilic Attack DCU DCU (Byproduct) Activated_Ester->DCU

Caption: Logical flow of the DCC-mediated peptide bond formation.

References

Troubleshooting & Optimization

How to improve the yield of peptide synthesis with Z-Thr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding low yields during peptide synthesis involving Z-Threonine methyl ester (Z-Thr-OMe). It is intended for researchers, scientists, and drug development professionals familiar with peptide synthesis principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low peptide yield when using this compound?

Low yield in peptide synthesis involving this compound can stem from several factors. The most common issues include incomplete coupling reactions due to steric hindrance from both the Z-protecting group and the threonine side chain. Other significant causes are side reactions involving the unprotected hydroxyl group of threonine, poor solubility of the protected amino acid, and challenges during the deprotection or purification stages.[1][2]

Q2: Which coupling reagents are most effective for this compound?

The choice of coupling reagent is critical for achieving high efficiency. For sterically hindered amino acids like threonine, potent activating agents are recommended. Reagents like HATU and HBTU generally provide higher coupling rates and yields compared to standard carbodiimides like DCC or DIC, especially when used with additives like HOBt or HOAt to suppress racemization.[3][4][5] The selection can also depend on whether the synthesis is performed in solution or on a solid phase.

Q3: How can I minimize side reactions associated with the threonine hydroxyl group?

The primary side reaction is O-acylation, where the incoming activated amino acid acylates the hydroxyl group of threonine, leading to a branched peptide impurity. This can be minimized by using a base with a lower pKa, optimizing the amount of base used, and choosing coupling reagents that favor N-acylation. Another strategy is to protect the hydroxyl group, for example with a tert-butyl (tBu) group, though this adds extra deprotection steps to the synthesis.

Q4: I am observing a product with a mass corresponding to a deletion of the threonine residue. What is the likely cause?

Mass spectrometry data showing a significant peak for a deletion sequence strongly suggests a failure in the coupling step for this compound.[1] This incomplete reaction leaves the N-terminus of the growing peptide chain unreacted. To resolve this, consider strategies to improve coupling efficiency such as double coupling, extending the reaction time, or switching to a more powerful coupling reagent like HATU.[1]

Q5: What is the best way to monitor the completion of the coupling reaction?

For solid-phase peptide synthesis (SPPS), the Kaiser test is a reliable qualitative method to detect the presence of free primary amines on the resin.[1][3] A positive test (blue beads) indicates an incomplete coupling reaction, signifying that the N-terminus of the peptide chain is still available. A negative result (yellow/colorless beads) confirms that the coupling is complete.[3] For solution-phase synthesis, Thin Layer Chromatography (TLC) is commonly used to monitor the disappearance of the starting materials.

Troubleshooting Guide for Low Yield

Low peptide yield is a common challenge. This guide provides a systematic approach to diagnosing and resolving the underlying issues when using this compound.

Logical Flow for Troubleshooting Low Yield

TroubleshootingWorkflow start Problem: Low Yield with this compound check_coupling 1. Assess Coupling Efficiency start->check_coupling check_side_reactions 2. Analyze for Side Products start->check_side_reactions check_solubility 3. Evaluate Reagent Solubility start->check_solubility coupling_incomplete Symptom: Deletion products observed (M-Thr peak in MS) check_coupling->coupling_incomplete Perform Kaiser Test / MS Analysis side_products_observed Symptom: Unexpected mass peaks (e.g., M+Acyl) check_side_reactions->side_products_observed Analyze Crude by MS / HPLC solubility_issue Symptom: Reagents not fully dissolved or precipitation occurs check_solubility->solubility_issue Visual Inspection solution_coupling Solutions for Incomplete Coupling coupling_incomplete->solution_coupling solution_side_reactions Solutions for Side Reactions side_products_observed->solution_side_reactions solution_solubility Solutions for Solubility solubility_issue->solution_solubility coupling_actions • Switch to stronger coupling reagent (HATU) [2] • Perform a double coupling [2] • Increase coupling time [6] • Increase reagent concentration [6] solution_coupling->coupling_actions side_reaction_actions • Use additives (HOBt, HOAt) to suppress racemization [11] • Optimize base type and amount • Protect Thr hydroxyl group (e.g., tBu) solution_side_reactions->side_reaction_actions solubility_actions • Use chaotropic salts (e.g., LiCl) [14] • Co-solvents (e.g., NMP, DMSO) [21] • Increase temperature during coupling [15] solution_solubility->solubility_actions

References

Troubleshooting common side reactions with Z-Thr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Thr-OMe. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and challenges encountered during the use of N-Carbobenzyloxy-L-threonine methyl ester (this compound) in peptide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, offering potential causes and actionable solutions.

Issue 1: Low Coupling Efficiency and Poor Yield

Question: My peptide coupling reaction with this compound is resulting in a low yield. What are the common causes and how can I improve it?

Answer: Low coupling efficiency is a frequent challenge in peptide synthesis and can be attributed to several factors, particularly when using a sterically hindered amino acid derivative like this compound.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Protocol
Steric Hindrance The bulky benzyloxycarbonyl (Z) group and the threonine side chain can physically obstruct the coupling reaction.Optimize Coupling Reagent: Switch to a more potent activating agent such as HATU, HCTU, or COMU, which are known to be effective for sterically hindered couplings.[1] Increase Reagent Equivalents: Use a higher molar excess (3-5 equivalents) of this compound and the coupling reagent to drive the reaction towards completion. Extend Reaction Time: Prolong the coupling time (e.g., from 2 hours to 4-6 hours or even overnight) to allow for complete reaction. Monitor progress using a Kaiser test or LC-MS.
Peptide Aggregation The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, limiting reagent access.[1]Change Solvent System: Switch from DMF to NMP or use a solvent mixture like DCM/DMF/NMP (1:1:1) to disrupt secondary structures. Incorporate Chaotropic Salts: Add chaotropic salts such as LiCl or NaClO₄ (0.8 M) to the coupling mixture to reduce aggregation.
Incomplete Deprotection If performing solid-phase peptide synthesis (SPPS), incomplete removal of the N-terminal protecting group (e.g., Fmoc) from the preceding amino acid will prevent coupling.Monitor Deprotection: If your synthesizer has a UV detector, monitor the deprotection solution for the piperidine-dibenzofulvene adduct to ensure the reaction goes to completion.[2] Perform a Kaiser Test: A positive Kaiser test (blue beads) indicates the presence of free primary amines, confirming complete deprotection.[2]

Issue 2: Unwanted Side-Chain Modification (O-Acylation)

Question: I am observing a side product with a higher mass than my expected peptide. Could this be due to a reaction involving the threonine side chain?

Answer: Yes, the free hydroxyl group on the threonine side chain of this compound is susceptible to acylation by the activated carboxyl group of another this compound molecule or the incoming amino acid. This results in the formation of an ester linkage at the side chain, leading to a branched peptide impurity.[3]

Troubleshooting O-Acylation:

Strategy Description Key Considerations
Use of Additives Incorporate additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) into the coupling reaction.These additives act as activated ester intermediates, which are less reactive towards the hydroxyl group than the primary activating agent, thereby minimizing O-acylation.[4]
Protecting the Hydroxyl Group For syntheses where O-acylation is a significant issue, consider using a Z-Thr(tBu)-OMe derivative.The tert-butyl (tBu) protecting group on the hydroxyl side chain prevents acylation. It can be removed during the final cleavage step with strong acid (e.g., TFA).
Choice of Coupling Reagent Carbodiimide-based reagents like DCC or DIC, when used alone, can increase the risk of O-acylation.The use of phosphonium or aminium-based reagents (HBTU, HATU) in combination with an additive is generally recommended.[5]

Issue 3: Racemization of the Threonine Residue

Question: My final product shows a diastereomeric impurity. How can I minimize racemization of this compound during coupling?

Answer: Racemization, the loss of stereochemical integrity at the alpha-carbon, can occur during the activation step of the carboxyl group. While urethane-protected amino acids like this compound are generally resistant to racemization, it can still occur under certain conditions, particularly with the use of strong bases or prolonged activation times.[5]

Strategies to Minimize Racemization:

Factor Recommendation Rationale
Base Use a weaker, sterically hindered base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) instead of stronger bases like triethylamine (TEA).[5][6]Stronger, less hindered bases can more readily abstract the alpha-proton, leading to the formation of an oxazolone intermediate which is prone to racemization.[5]
Temperature Perform the coupling reaction at a lower temperature (e.g., 0°C).[7]Lowering the temperature reduces the rate of the racemization side reaction.
Additives The use of additives like HOBt, HOAt, or Oxyma is highly recommended.[6][8]These additives form active esters that are less prone to racemization than the intermediates formed with coupling reagents alone.[6]
Coupling Reagent Choose a coupling reagent known for low racemization potential, such as COMU or HATU.[1]These reagents promote rapid coupling, minimizing the time the activated amino acid is susceptible to racemization.

Issue 4: Hydrolysis of the C-Terminal Methyl Ester

Question: I am performing a solution-phase synthesis and notice the formation of the corresponding carboxylic acid (Z-Thr-OH) as a byproduct. What is causing the hydrolysis of the methyl ester?

Answer: The methyl ester of this compound can be susceptible to hydrolysis, especially under basic or strongly acidic conditions, or in the presence of water over extended periods.[9][10]

Preventing Methyl Ester Hydrolysis:

Condition Preventative Measure
Reaction pH Maintain a neutral or slightly acidic pH during the reaction and workup. Avoid prolonged exposure to strong bases (e.g., LiOH, NaOH) if saponification is not the intended reaction.
Solvent Purity Use anhydrous solvents to minimize the presence of water, which can act as a nucleophile to hydrolyze the ester.
Reaction Time Minimize reaction and workup times where the ester is exposed to non-ideal pH conditions.

Experimental Protocols

Protocol 1: Standard Coupling Procedure for this compound using HATU

This protocol is designed for the coupling of this compound to a free amine in solution-phase or solid-phase synthesis.

  • Dissolution: Dissolve this compound (1.2 equivalents) and HATU (1.2 equivalents) in anhydrous DMF.

  • Activation: Add DIPEA (2.4 equivalents) to the solution and stir for 1-2 minutes at room temperature.

  • Coupling: Add the activated this compound solution to the resin (for SPPS) or the amine component (for solution phase) (1 equivalent).

  • Reaction: Allow the reaction to proceed for 2-4 hours at room temperature. Monitor the reaction progress by a Kaiser test (for SPPS) or TLC/LC-MS (for solution phase).[2]

  • Washing: After the reaction is complete, wash the resin thoroughly with DMF and DCM (for SPPS). For solution-phase, proceed with the appropriate aqueous workup.

Visualizations

O_Acylation_Pathway Z_Thr_OMe_Activated Activated this compound (e.g., O-Acylisourea) Free_Amine Peptide-NH2 Z_Thr_OMe_Activated->Free_Amine Primary Reaction (Desired) Z_Thr_OMe_Sidechain This compound (Side-chain -OH) Z_Thr_OMe_Activated->Z_Thr_OMe_Sidechain Side Reaction (Undesired) Desired_Peptide Desired Peptide (Amide Bond Formation) Free_Amine->Desired_Peptide Side_Product O-Acylated Side Product (Ester Linkage) Z_Thr_OMe_Sidechain->Side_Product

Caption: Reaction pathway showing desired amide bond formation versus the O-acylation side reaction.

Racemization_Mechanism Activated_L_Thr Activated L-Z-Thr-OMe Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_L_Thr->Oxazolone Alpha-proton abstraction Base Base (e.g., TEA, DIPEA) Base->Activated_L_Thr Protonation Protonation Oxazolone->Protonation L_Peptide Desired L-Peptide Protonation->L_Peptide Re-protonation (L-face) D_Peptide Diastereomeric D-Peptide (Racemized Product) Protonation->D_Peptide Re-protonation (D-face)

Caption: Simplified mechanism of racemization via an oxazolone intermediate.

Troubleshooting_Workflow Start Low Yield or Impure Product with this compound Check_Coupling Analyze Crude Product by LC-MS Start->Check_Coupling Low_Coupling Low Coupling Efficiency? Check_Coupling->Low_Coupling Side_Reaction Unexpected Mass Peaks? Check_Coupling->Side_Reaction Low_Coupling->Side_Reaction No Optimize_Coupling Optimize Coupling: - Stronger Reagent (HATU) - Increase Equivalents - Extend Time Low_Coupling->Optimize_Coupling Yes Check_O_Acylation Mass = Expected + Acyl Group? Side_Reaction->Check_O_Acylation Yes Success Improved Yield and Purity Optimize_Coupling->Success Check_Racemization Diastereomeric Impurity? Check_O_Acylation->Check_Racemization No Solve_O_Acylation Add HOBt/Oxyma Protect Side Chain Check_O_Acylation->Solve_O_Acylation Yes Solve_Racemization Use Weaker Base (NMM) Lower Temperature Add HOAt Check_Racemization->Solve_Racemization Yes Solve_O_Acylation->Success Solve_Racemization->Success

Caption: A logical workflow for troubleshooting common issues with this compound.

References

Technical Support Center: Optimizing Coupling Conditions for Z-Thr-OMe Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling reactions of Z-L-Threonine methyl ester (Z-Thr-OMe).

Frequently Asked questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges in coupling this compound include:

  • Steric Hindrance: The benzyloxycarbonyl (Z) group is bulky and can sterically hinder the approach of the coupling reagents and the amine component, potentially leading to slower reaction rates and incomplete coupling.[1]

  • Racemization: Like many amino acid derivatives, the chiral center of the threonine residue is susceptible to racemization during the activation of the carboxyl group, especially under harsh conditions.[2]

  • Side Reactions of the Hydroxyl Group: If the side-chain hydroxyl group of threonine is unprotected, it can undergo O-acylation, leading to the formation of undesired ester byproducts.[3]

Q2: Is it necessary to protect the hydroxyl group of threonine during coupling?

A2: While not always mandatory, protecting the hydroxyl group of threonine (e.g., as a tert-butyl ether) is highly recommended to prevent side reactions such as O-acylation.[3] O-acylation can reduce the yield of the desired peptide and complicate purification.

Q3: Which coupling reagents are recommended for this compound?

A3: The choice of coupling reagent is critical for a successful reaction. For routine couplings, carbodiimides like EDC or DIC in the presence of an additive such as HOBt or OxymaPure are often effective.[4] For more challenging couplings, such as with sterically hindered amino acids, uronium or phosphonium salt reagents like HBTU, HATU, or PyBOP may provide better yields and faster reaction times.[5][6]

Q4: How can I minimize racemization during the coupling of this compound?

A4: To suppress racemization, several strategies can be employed:

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can minimize racemization when using carbodiimide coupling reagents.[2][5]

  • Choice of Reagent: Uronium/aminium and phosphonium-based reagents are generally preferred for minimizing racemization.[7]

  • Control of Reaction Conditions: Perform the coupling at a lower temperature (e.g., 0 °C) and avoid prolonged exposure to strong bases.[7]

Q5: What are the signs of an incomplete coupling reaction?

A5: In solid-phase peptide synthesis (SPPS), a qualitative ninhydrin (Kaiser) test can be used to detect the presence of unreacted primary amines, indicating incomplete coupling.[8] In solution-phase synthesis, thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can be used to monitor the consumption of starting materials.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inefficient activation of the carboxylic acid. 2. Steric hindrance from the Z-group. 3. Degradation of coupling reagents. 4. Suboptimal reaction conditions (temperature, solvent).1. Switch to a more powerful coupling reagent (e.g., HATU, HCTU, PyAOP, or COMU).[7] 2. Increase the reaction time and/or temperature (e.g., from 1-2 hours to overnight, cautiously raising the temperature to 30-40°C).[1] 3. Use fresh, high-quality reagents. 4. Ensure the use of anhydrous solvents (e.g., DMF, DCM).
Presence of Side Products 1. O-acylation of the unprotected threonine hydroxyl group. 2. Racemization of the threonine residue. 3. Formation of N-acylurea byproduct (with carbodiimides).1. Protect the hydroxyl group of threonine (e.g., with a t-Bu group). 2. Use a racemization suppressing additive (HOBt, HOAt, OxymaPure).[5] Perform the reaction at a lower temperature. 3. Add HOBt or another additive to trap the O-acylisourea intermediate. Ensure proper workup to remove the urea byproduct.
Incomplete Reaction (Starting Material Remains) 1. Insufficient equivalents of coupling reagent or amine. 2. Short reaction time. 3. Poor solubility of reactants.1. Increase the equivalents of the coupling reagent and the amine component (e.g., 1.2-1.5 equivalents). 2. Extend the reaction time and monitor progress by TLC or LC-MS. 3. Try a different solvent or a solvent mixture to improve solubility.
Difficulty in Product Purification 1. Presence of closely related side products (e.g., diastereomers from racemization). 2. Contamination with urea byproducts.1. Optimize coupling conditions to minimize side product formation. Use chiral chromatography if necessary to separate diastereomers. 2. For solution-phase synthesis, perform an aqueous wash to remove water-soluble urea (from EDC) or filter to remove insoluble urea (from DCC).

Data on Coupling Reagents

While specific quantitative data for this compound coupling is dispersed throughout the literature, the following table summarizes the general characteristics and recommendations for commonly used coupling reagents.

Coupling Reagent Class Examples Advantages Disadvantages Recommendation for this compound
Carbodiimides DCC, DIC, EDCReadily available, cost-effective.Can cause racemization without additives, formation of N-acylurea byproduct.Recommended with an additive like HOBt or OxymaPure for standard couplings.[9]
Phosphonium Salts BOP, PyBOP, PyAOPHigh coupling efficiency, low racemization.Byproducts can be difficult to remove. BOP produces a carcinogenic byproduct.PyBOP or PyAOP are good choices, especially for sterically hindered couplings.[5]
Uronium/Aminium Salts HBTU, HATU, HCTU, COMUVery efficient, rapid coupling, low racemization.Can undergo guanidinylation of the N-terminal amine if used in excess.[2]HATU and HCTU are highly recommended for challenging couplings due to their high reactivity and ability to suppress racemization.[7]

Experimental Protocols

Protocol 1: General Solution-Phase Coupling of this compound using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound with a generic amino acid methyl ester (H-AA-OMe).

Materials:

  • Z-L-Threonine methyl ester (this compound)

  • Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

  • Amine Neutralization: In a separate flask, suspend H-AA-OMe·HCl (1.0 eq) in the same solvent and add DIPEA or NMM (1.1 eq) to neutralize the hydrochloride salt.

  • Activation: Cool the this compound/HOBt solution to 0 °C in an ice bath. Add EDC (1.1 eq) and stir for 15-20 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the neutralized amine solution to the activated this compound solution at 0 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification Z_Thr_OMe This compound (1.0 eq) + HOBt (1.1 eq) in Anhydrous Solvent Activation Add EDC (1.1 eq) at 0°C Stir for 15-20 min Z_Thr_OMe->Activation Activate Amine H-AA-OMe.HCl (1.0 eq) + DIPEA (1.1 eq) in Anhydrous Solvent Coupling Combine Reactants at 0°C Amine->Coupling Activation->Coupling Couple Stirring Warm to RT Stir Overnight Coupling->Stirring Workup Aqueous Wash (HCl, NaHCO3, Brine) Stirring->Workup Drying Dry over Na2SO4 Workup->Drying Purification Concentrate & Purify (Chromatography) Drying->Purification troubleshooting_logic start Low Yield in This compound Coupling check_reagents Are coupling reagents and solvents fresh and anhydrous? start->check_reagents check_conditions Are reaction time and temperature sufficient? check_reagents->check_conditions Yes replace_reagents Use fresh reagents and anhydrous solvents. check_reagents->replace_reagents No check_sterics Is steric hindrance a likely issue? check_conditions->check_sterics Yes increase_time_temp Increase reaction time and/or temperature. check_conditions->increase_time_temp No check_side_reactions Are side products detected (TLC/LC-MS)? check_sterics->check_side_reactions No stronger_reagent Switch to a more potent coupling reagent (e.g., HATU). check_sterics->stronger_reagent Yes protect_hydroxyl Protect Thr-OH group. Add racemization suppressant. check_side_reactions->protect_hydroxyl Yes end Optimized Reaction check_side_reactions->end No replace_reagents->check_conditions increase_time_temp->check_sterics stronger_reagent->check_side_reactions protect_hydroxyl->end

References

Technical Support Center: Preventing Epimerization during Z-Thr-OMe Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to mitigate epimerization during the incorporation of N-benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is epimerization, and why is it a critical issue when incorporating this compound?

A: Epimerization is a chemical process that inverts the stereochemistry at a single chiral center in a molecule. In peptide synthesis, this typically occurs at the α-carbon of an amino acid, converting the L-amino acid (the naturally occurring form) into its D-amino acid diastereomer. For threonine, this would result in the formation of D-allo-threonine.[1][2]

This is a significant problem for several reasons:

  • Biological Inactivity: The precise three-dimensional structure of a peptide is crucial for its biological function. A change at even one stereocenter can drastically alter the peptide's conformation, leading to a reduction or complete loss of its intended biological activity.[1][2]

  • Purification Challenges: The desired peptide and its epimerized version are diastereomers with very similar physicochemical properties. This makes their separation by standard methods like HPLC extremely difficult, often resulting in significant yield loss.[1][2]

  • Regulatory Concerns: For therapeutic peptides, the presence of epimeric impurities is a major concern for regulatory agencies, as they represent an undefined and potentially harmful substance.[1]

The primary mechanism for epimerization during peptide coupling is the formation of a 5(4H)-oxazolone intermediate. The activated carboxyl group of the this compound cyclizes, and the resulting oxazolone has an acidic proton at the α-carbon (Cα). A base present in the reaction mixture can easily abstract this proton, leading to a planar, achiral enolate intermediate. Subsequent reaction with the amine component can occur from either face of this intermediate, resulting in a mixture of L- and D-isomers.[1][2]

Epimerization_Mechanism Mechanism of Epimerization via Oxazolone Formation cluster_0 Activation & Cyclization cluster_1 Epimerization cluster_2 Coupling Z_Thr This compound (L-form) Activated Activated Ester Z_Thr->Activated + Coupling Reagent Oxazolone Oxazolone Intermediate (Chirally Unstable) Activated->Oxazolone Intramolecular Cyclization Enolate Resonance-Stabilized Enolate (Achiral) Oxazolone->Enolate + Base - H+ Peptide_L Desired Peptide (L-Thr) Oxazolone->Peptide_L + Amino Component (from front) Peptide_D Epimerized Peptide (D-allo-Thr) Oxazolone->Peptide_D + Amino Component (from back) Enolate->Oxazolone + H+ (Reprotonation)

Caption: The primary pathway for epimerization during peptide coupling reactions.

Q2: What are the key experimental factors that promote epimerization?

A: Several factors can increase the rate of oxazolone formation and subsequent epimerization. Careful control of these variables is essential:

  • Coupling Reagents: Highly reactive coupling reagents can accelerate the formation of the unstable oxazolone intermediate.[1]

  • Base: The type of base, its strength, and its concentration are critical. Stronger, non-sterically hindered bases can increase the rate of proton abstraction from the oxazolone.[1]

  • Temperature: Higher reaction temperatures accelerate nearly all reaction rates, including the rate of epimerization.[1][3]

  • Solvents: Polar aprotic solvents, such as Dimethylformamide (DMF), can facilitate epimerization.[3]

  • Pre-activation Time: Longer times between the activation of the carboxylic acid and the addition of the amine component can allow for higher concentrations of the oxazolone intermediate to build up, increasing the risk.

Q3: Which coupling reagents and additives are recommended to minimize epimerization for this compound?

A: The choice of coupling reagent and, crucially, the use of additives are the most powerful tools for suppressing epimerization. While urethane-protected amino acids like this compound are generally less prone to racemization than peptide fragments, the risk is still significant.[4]

  • Carbodiimides (EDC, DCC, DIC): These are common coupling reagents but should always be used with a racemization-suppressing additive.[4]

  • Uronium/Aminium Salts (HATU, HBTU, COMU): These reagents are highly efficient but also require careful handling. HATU generally leads to less epimerization than HBTU.[5] COMU is a modern, highly effective and safer alternative to benzotriazole-based reagents like HBTU and HATU.[4][5]

  • Additives:

    • HOBt and HOAt: 1-Hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are classic additives. HOAt is generally more effective at suppressing epimerization than HOBt.[3]

    • Oxyma Pure®: This is a highly effective and non-explosive alternative to HOBt and HOAt, making it an excellent and safer choice for modern peptide synthesis.[1][6]

    • Copper (II) Chloride (CuCl₂): The simultaneous use of CuCl₂ with HOBt has been shown to be exceptionally effective at suppressing epimerization, particularly in carbodiimide-mediated couplings, reducing epimers to less than 0.1% in model systems.[7] Other metal salts like ZnCl₂ have also been shown to minimize epimerization.[7][8]

Coupling SystemTypical Epimerization LevelNotes
Carbodiimide (e.g., EDC) aloneHighNot recommended without an additive.
EDC / HOBtLow to ModerateA standard but can be improved upon.[4]
EDC / HOAtLowGenerally better than HOBt.[3]
COMU / BaseVery LowHighly efficient and safe alternative.[4][5]
EDC / HOBt / CuCl₂ Extremely Low (<0.1%) Highly effective system for epimerization suppression.[7]

Q4: How do my choices of base and solvent impact the risk of epimerization?

A: The base and solvent create the environment for the coupling reaction and have a profound impact on side reactions.

  • Base Selection:

    • DIPEA (N,N-Diisopropylethylamine): A very common but strong base that can increase epimerization risk. Use with caution and in minimal amounts.

    • NMM (N-Methylmorpholine): A weaker and less sterically hindered base than DIPEA, NMM is often recommended to minimize epimerization.[4][6]

    • 2,4,6-Collidine: An even weaker base that can be used in cases where epimerization is a persistent problem.[4]

  • Solvent Selection:

    • DMF (Dimethylformamide): While an excellent solvent for peptide synthesis, its polar nature can increase the rate of epimerization.[3]

    • DCM (Dichloromethane) or THF (Tetrahydrofuran): Less polar solvents can sometimes reduce epimerization, but peptide solubility may be a limiting factor.[3]

Best Practices for Base and Solvent:

  • Use the weakest base possible that still allows the reaction to proceed efficiently (NMM is a good first choice).

  • Use the minimum stoichiometry of base required, typically 1 equivalent for hydrochloride salts and 2 equivalents for uronium salt couplings.

  • If possible, perform the reaction at a lower temperature (e.g., 0 °C) to slow the rate of epimerization.[3]

Q5: I've detected significant epimerization in my product. What is a systematic approach to troubleshooting this issue?

A: If you are observing an unacceptable level of the D-allo-Thr epimer, follow this systematic workflow to identify and solve the problem.

Troubleshooting_Workflow Troubleshooting Workflow for Epimerization start Start: High Epimerization Detected step1 Reduce Reaction Temperature to 0°C start->step1 check1 Epimerization Reduced? step1->check1 step2 Review Base: 1. Switch DIPEA to NMM. 2. Reduce base equivalents. check1->step2 No end_ok Problem Solved check1->end_ok Yes check2 Epimerization Reduced? step2->check2 step3 Change Coupling System: A) Try COMU/Oxyma B) Try EDC/HOBt/CuCl₂ check2->step3 No check2->end_ok Yes check3 Epimerization Reduced? step3->check3 step4 Consider Solvent Change (e.g., from DMF to DCM if solubility allows) check3->step4 No check3->end_ok Yes end_consult Consult Literature for Sequence-Specific Issues step4->end_consult

Caption: A step-by-step workflow for troubleshooting epimerization issues.

Experimental Protocols

Protocol 1: General Low-Epimerization Coupling using COMU

This protocol uses a modern uronium salt coupling reagent known for high efficiency and low epimerization rates.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), dissolve the N-terminal-free peptide (1.0 eq.) in DMF.

  • Reagent Addition: In a separate vial, dissolve this compound (1.2 eq.), COMU (1.2 eq.), and Oxyma Pure (1.2 eq.) in a minimal amount of DMF.

  • Activation: Add the solution from step 2 to the reaction vessel. Add NMM (2.4 eq.) and stir the mixture at room temperature for 5-10 minutes (pre-activation).

  • Coupling: Add the amine component (the N-terminal-free peptide solution from step 1) to the activated this compound mixture.

  • Reaction: Stir the reaction at room temperature or 0 °C. Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, proceed with standard aqueous workup and purification procedures.

Protocol 2: High-Suppression Coupling using EDC/HOBt/CuCl₂

This protocol is based on the highly effective use of copper (II) salts to chelate the intermediate and prevent epimerization.[7] It is particularly useful for solution-phase synthesis.

  • Preparation: In a clean, dry reaction vessel, dissolve this compound (1.1 eq.), HOBt (1.2 eq.), and anhydrous CuCl₂ (1.1 eq.) in DMF. The solution may turn green.

  • Cooling: Cool the reaction vessel to 0 °C in an ice bath.

  • Activation: Add EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.1 eq.) to the mixture and stir for 10 minutes at 0 °C.

  • Coupling: Dissolve the N-terminal-free peptide (1.0 eq.) and NMM (1.0 eq., if the peptide is a hydrochloride salt) in a minimal amount of cold DMF and add it to the reaction vessel.

  • Reaction: Allow the reaction to slowly warm to room temperature while stirring. Monitor reaction progress by LC-MS. This method has been shown to achieve high yields (90-99%) with minimal to non-detectable epimerization (<0.1%).[7]

  • Workup: Proceed with standard aqueous workup and purification. The copper salts can typically be removed during the aqueous extraction steps.

References

Technical Support Center: Z-Thr-OMe Solubility and Reaction Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Z-Thr-OMe (N-Benzyloxycarbonyl-L-threonine methyl ester). This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during its use in reaction mixtures. Below you will find troubleshooting guides and frequently asked questions to ensure the smooth progress of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

  • High Solubility: It is highly soluble in dimethyl sulfoxide (DMSO), with a reported solubility of 100 mg/mL.[2]

  • Good Solubility: It is known to be soluble in methanol.[3]

  • Miscibility with Water: Some sources describe this compound as miscible with water.[3][4][5] However, in a practical laboratory setting, its solubility in purely aqueous media might be limited, and the use of co-solvents is often recommended.

  • General Peptide Synthesis Solvents: Like many protected amino acids, this compound is anticipated to be soluble in common polar aprotic solvents used for peptide synthesis, such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). Dichloromethane (DCM) and tetrahydrofuran (THF) are also frequently used solvents in such reactions.[6][7]

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What steps can I take?

A2: If you are facing solubility issues with this compound, consider the following troubleshooting steps:

  • Solvent Selection: Ensure you are using an appropriate solvent. For peptide coupling reactions, DMF and NMP are generally good starting points due to their excellent solvating properties for protected amino acids.[7] If your protocol allows, a small amount of DMSO can be used as a co-solvent to significantly enhance solubility.

  • Gentle Heating: Gently warming the mixture can increase the solubility of this compound. A temperature range of 30-40°C is typically safe and effective. Always monitor for any potential degradation of your starting materials.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and facilitate dissolution.[8]

  • Co-solvent System: If a single solvent is insufficient, employing a co-solvent system can be effective. For instance, a mixture of DCM and DMF can sometimes provide better solubility and reaction performance than either solvent alone.[7]

  • Order of Addition: In some cases, the order in which you add reagents can impact solubility. Try dissolving this compound in the solvent first before adding other reactants.

Q3: My this compound precipitates out of the reaction mixture upon adding other reagents. What could be the cause and how can I prevent it?

A3: Precipitation during the reaction can be caused by several factors:

  • Change in Solvent Polarity: The addition of a less polar co-reagent or solvent can decrease the overall polarity of the reaction mixture, causing the more polar this compound to precipitate.

  • Reaction Byproducts: The formation of insoluble byproducts can sometimes co-precipitate your starting material.

  • Saturation: The concentration of this compound might be too high for the chosen solvent system at the reaction temperature.

To mitigate this, you can:

  • Increase Solvent Volume: Diluting the reaction mixture can help keep all components in solution.

  • Optimize Solvent Composition: Adjust the ratio of co-solvents to maintain a favorable polarity throughout the reaction.

  • Temperature Control: Maintaining a slightly elevated temperature (if the reaction chemistry allows) can prevent precipitation.

Data Presentation: Solubility Overview

The following table provides a semi-quantitative summary of this compound solubility in common organic solvents based on available data and typical behavior of similar compounds.

SolventAbbreviationSolubilityNotes
Dimethyl SulfoxideDMSOHigh (100 mg/mL)[2]Excellent solvent for dissolving this compound. Can be used as a co-solvent.
MethanolMeOHSoluble[3]Good for preparing stock solutions and for certain reaction types.
N,N-DimethylformamideDMFExpected to be SolubleA standard and effective solvent for peptide synthesis.[7]
N-Methyl-2-pyrrolidoneNMPExpected to be SolubleAnother common and effective solvent for peptide synthesis.[7]
DichloromethaneDCMSparingly to SolubleOften used in peptide coupling reactions, may require co-solvents.[6]
TetrahydrofuranTHFSparingly to SolubleUsed in some peptide coupling protocols.[6]
AcetonitrileACNSparingly SolubleMay have limited solvating power for this compound.
WaterH₂OMiscible[3][4][5]Practical solubility may be limited; co-solvents are recommended.

Experimental Protocols

Below is a general protocol for a solution-phase dipeptide synthesis using this compound. This protocol is intended as a guideline and may require optimization based on the specific amino acid ester being coupled.

Objective: To synthesize a dipeptide by coupling this compound with an amino acid methyl ester hydrochloride (H-AA-OMe·HCl).

Materials:

  • This compound

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of this compound: In a round-bottom flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • Neutralization of Amino Acid Ester: In a separate flask, suspend the amino acid methyl ester hydrochloride (1 equivalent) in anhydrous DCM or DMF. Add TEA or DIPEA (1 equivalent) to neutralize the salt and stir for 15-20 minutes at room temperature.

  • Coupling Reaction: Add the neutralized amino acid ester solution to the this compound solution. Cool the mixture to 0°C in an ice bath.

  • Addition of Coupling Agent: Slowly add a solution of DCC or EDC (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.

  • Reaction Progression: Stir the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct (if DCC was used).

    • Dilute the filtrate with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.

Mandatory Visualizations

Troubleshooting Workflow for this compound Solubility Issues

This compound Solubility Troubleshooting start This compound Fails to Dissolve or Precipitates solvent_check Is the solvent appropriate? (e.g., DMF, NMP, DCM) start->solvent_check concentration_check Is the concentration too high? solvent_check->concentration_check Yes reassess Re-evaluate reaction conditions/ consult further resources solvent_check->reassess No temp_check Is the reaction at room temperature? concentration_check->temp_check No dilute Increase solvent volume concentration_check->dilute Yes heat Gently warm the mixture (30-40°C) temp_check->heat Yes sonicate Use sonication temp_check->sonicate No cosolvent Add a co-solvent (e.g., small amount of DMSO) success Problem Resolved cosolvent->success cosolvent->reassess dilute->success heat->success sonicate->cosolvent

Caption: A decision tree for troubleshooting solubility issues with this compound.

General Solution-Phase Peptide Coupling Workflow

Peptide Coupling Workflow cluster_reactants Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Work-up & Purification Z_Thr_OMe This compound + HOBt in Solvent Coupling Combine Reactants + Add Coupling Agent (DCC/EDC) (0°C to RT) Z_Thr_OMe->Coupling Amino_Ester H-AA-OMe·HCl + Base for Neutralization Amino_Ester->Coupling Workup Filter (if DCC) Liquid-Liquid Extraction Coupling->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product Purified Dipeptide Purification->Product

Caption: A workflow diagram for a typical solution-phase dipeptide synthesis.

References

Identifying and characterizing impurities in Z-Thr-OMe reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Z-Thr-OMe (N-Benzyloxycarbonyl-L-threonine methyl ester). The information is designed to help identify and characterize potential impurities that may arise during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in this compound synthesis?

A1: Impurities in this compound synthesis can generally be categorized as process-related or degradation-related. Process-related impurities arise from the synthetic route and include unreacted starting materials, byproducts of the reaction, and diastereomers. Degradation-related impurities can form during storage or handling.

Q2: How can I detect the presence of unreacted Z-Thr-OH in my this compound product?

A2: The presence of the starting material, Z-Thr-OH (N-Benzyloxycarbonyl-L-threonine), can be readily detected using chromatographic techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). On a TLC plate, Z-Thr-OH will have a different retention factor (Rf) than this compound, typically appearing as a more polar spot. In an HPLC chromatogram, Z-Thr-OH will have a different retention time. Mass spectrometry can also be used to identify the molecular ion of Z-Thr-OH.

Q3: What are diastereomers and how can they form during the synthesis of this compound?

A3: Diastereomers are stereoisomers that are not mirror images of each other. In the context of this compound, which has two chiral centers, potential diastereomers include Z-D-allo-threonine methyl ester, Z-L-allo-threonine methyl ester, and Z-D-threonine methyl ester. These can form if the reaction conditions cause epimerization at either of the chiral carbons of the threonine backbone. This is more likely to occur under harsh basic or acidic conditions, or at elevated temperatures.

Q4: Can the benzyloxycarbonyl (Z) protecting group be prematurely cleaved during the reaction or workup?

A4: The benzyloxycarbonyl (Z) group is generally stable to basic and mildly acidic conditions. However, it can be cleaved by strong acids or through catalytic hydrogenolysis. If your reaction workup involves these conditions, you may form the deprotected product, L-threonine methyl ester, as an impurity.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Multiple spots on TLC or multiple peaks in HPLC. Presence of impurities such as starting material, byproducts, or diastereomers.- Optimize reaction conditions (time, temperature, stoichiometry).- Purify the product using column chromatography or recrystallization.- Characterize the impurities using LC-MS and NMR.
Product yield is lower than expected. - Incomplete reaction.- Formation of side products.- Product loss during workup or purification.- Monitor the reaction progress by TLC or HPLC to ensure completion.- Identify and minimize side reactions by adjusting reaction conditions.- Optimize the extraction and purification procedures.
NMR spectrum shows unexpected signals. Presence of impurities with distinct proton or carbon environments.- Compare the spectrum with a reference spectrum of pure this compound.- Use 2D NMR techniques (e.g., COSY, HSQC) to help identify the structure of the impurities.
Mass spectrometry data shows unexpected molecular ions. Presence of byproducts, degradation products, or adducts.- Correlate the observed m/z values with the molecular weights of potential impurities.- Use high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis.
Optical rotation of the product is incorrect. Presence of enantiomeric or diastereomeric impurities.- Use chiral HPLC to separate and quantify stereoisomers.- Review reaction conditions to identify potential causes of racemization or epimerization.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol outlines a general method for analyzing the purity of this compound and detecting common impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase (e.g., 1 mg/mL).

Protocol 2: Mass Spectrometry (MS) for Impurity Identification

This protocol provides a general procedure for identifying impurities by mass.

  • Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS), often coupled with an HPLC system (LC-MS).

  • Ionization Mode: Positive ion mode is typically used to detect protonated molecules [M+H]⁺.

  • Mass Range: Scan a mass range that includes the expected molecular weight of this compound (267.28 g/mol ) and potential impurities.

  • Sample Infusion: The sample can be introduced directly via a syringe pump or as the eluent from an HPLC column.

  • Data Analysis: Look for molecular ions corresponding to potential impurities such as Z-Thr-OH (253.25 g/mol ), Thr-OMe (133.15 g/mol ), and any reaction byproducts.

Potential Impurity Summary

Impurity Name Chemical Structure Molecular Weight ( g/mol ) Potential Origin
Z-Thr-OHC₁₂H₁₅NO₅253.25Unreacted starting material
L-Threonine methyl esterC₅H₁₁NO₃133.15Premature deprotection of the Z-group
Diastereomers(e.g., Z-L-allo-Thr-OMe)267.28Epimerization during reaction
O-acylated byproductVariesVariesSide reaction at the hydroxyl group

Visual Guides

Reaction_Pathway_and_Impurities cluster_reactants Reactants cluster_reaction Esterification Reaction cluster_products Products and Impurities Z-Thr-OH Z-Thr-OH Reaction Reaction Conditions (e.g., Acid Catalyst) Z-Thr-OH->Reaction MeOH Methanol (MeOH) + Esterification Reagent MeOH->Reaction This compound This compound (Desired Product) Reaction->this compound Unreacted_Z_Thr_OH Unreacted Z-Thr-OH Reaction->Unreacted_Z_Thr_OH Incomplete Reaction Diastereomers Diastereomers Reaction->Diastereomers Epimerization Deprotected_Product Thr-OMe This compound->Deprotected_Product Harsh Workup (e.g., Strong Acid)

Caption: Potential pathways for the formation of impurities during this compound synthesis.

Impurity_Analysis_Workflow Start This compound Sample HPLC HPLC Analysis Start->HPLC Purity_Check Purity > 98%? HPLC->Purity_Check Pass Product Passes QC Purity_Check->Pass Yes Fail Impurity Detected Purity_Check->Fail No LCMS LC-MS Analysis Fail->LCMS Identify_Impurity Identify Impurity (Mass & Retention Time) LCMS->Identify_Impurity NMR NMR Spectroscopy Identify_Impurity->NMR Characterize_Structure Characterize Structure NMR->Characterize_Structure Optimize Optimize Synthesis/ Purification Characterize_Structure->Optimize

Caption: A typical workflow for the analysis and characterization of impurities in this compound.

Technical Support Center: Strategies for Scaling Up Peptide Synthesis Using Z-Thr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the strategies for scaling up peptide synthesis utilizing N-Benzyloxycarbonyl-L-Threonine Methyl Ester (Z-Thr-OMe). The information is presented in a question-and-answer format to directly address potential challenges and offer practical solutions.

Troubleshooting Guides

This section addresses specific issues that may arise during the scaling up of peptide synthesis with this compound.

Issue 1: Low Coupling Efficiency

Q: We are experiencing low coupling efficiency when scaling up our solution-phase synthesis using this compound. What are the potential causes and how can we troubleshoot this?

A: Low coupling efficiency during scale-up is a common challenge. Several factors could be contributing to this issue when using this compound.

Potential Causes & Troubleshooting Strategies:

  • Steric Hindrance: The benzyloxycarbonyl (Z) protecting group and the methyl ester (OMe) can present steric challenges, especially in larger peptide sequences.

    • Strategy: Optimize the coupling reagent. While standard reagents like DCC/HOBt are used, more efficient reagents such as HBTU, HATU, or T3P® may be required to overcome steric hindrance.[1] Consider performing a small-scale screening of different coupling reagents to identify the most effective one for your specific sequence.

  • Poor Solubility: Z-protected amino acids and growing peptide chains can sometimes have limited solubility in common organic solvents, which is exacerbated at larger scales and higher concentrations.

    • Strategy: Experiment with different solvent systems. While Dichloromethane (DCM) and Dimethylformamide (DMF) are common, consider alternatives like N-Methyl-2-pyrrolidone (NMP) or solvent mixtures to improve solubility. Group-Assisted Purification (GAP) chemistry, which utilizes a phosphonyl chloride auxiliary, has shown success in solution-phase synthesis by improving solubility and simplifying purification.[2]

  • Inadequate Activation: Incomplete activation of the carboxylic acid group will lead to poor coupling.

    • Strategy: Ensure precise stoichiometric control of your activating agents. Monitor the activation step in-process if possible. The use of additives like HOBt or Oxyma Pure is crucial for minimizing side reactions and improving activation efficiency.[1]

  • Reaction Kinetics: Scale-up can alter reaction kinetics due to changes in mixing and heat transfer.

    • Strategy: Optimize reaction time and temperature. While room temperature is standard, gentle heating may sometimes improve coupling efficiency, but must be carefully controlled to prevent racemization.[3] Ensure efficient and consistent mixing throughout the reaction vessel.

Issue 2: Racemization of the Threonine Residue

Q: We are observing significant epimerization at the threonine residue during our large-scale synthesis. How can we minimize or prevent this?

A: Threonine is known to be susceptible to racemization, and this issue can be magnified during scale-up due to longer reaction times and potential temperature variations.

Potential Causes & Troubleshooting Strategies:

  • Base-Mediated Racemization: The base used during the coupling step can promote the abstraction of the α-proton of the activated amino acid, leading to racemization.[4]

    • Strategy: The choice of base is critical. Use of hindered bases like N,N-Diisopropylethylamine (DIPEA) is generally preferred over less hindered bases like triethylamine (TEA). In cases of severe racemization, a weaker base such as sym-collidine may be beneficial.[1]

  • Over-activation: Excessively reactive activated species can increase the rate of racemization.

    • Strategy: Avoid using a large excess of the coupling reagent. The addition of racemization suppressants like HOBt or Oxyma Pure is essential.[1] Certain coupling reagents are specifically designed for low racemization.[2]

  • Elevated Temperature: Higher reaction temperatures can accelerate racemization.

    • Strategy: Maintain strict temperature control. If heating is necessary to improve solubility or coupling efficiency, it should be carefully optimized and monitored.

Issue 3: Difficult Deprotection of the Z-Group

Q: We are facing challenges with the complete removal of the Z-group during the final deprotection step at a larger scale. What could be the issue?

A: Incomplete deprotection of the Z-group can lead to a heterogeneous final product. This is often related to catalyst activity and reaction conditions during hydrogenation.

Potential Causes & Troubleshooting Strategies:

  • Catalyst Inactivation: The Palladium on Carbon (Pd/C) catalyst used for hydrogenolysis can become poisoned or deactivated.

    • Strategy: Ensure the use of a high-quality catalyst. The reaction should be free of catalyst poisons such as sulfur-containing compounds. Scale-up may require a higher catalyst loading or the use of a fresh batch of catalyst.

  • Poor Mass Transfer: In a larger reaction vessel, ensuring efficient contact between the hydrogen gas, the peptide, and the catalyst can be challenging.

    • Strategy: Optimize the agitation and hydrogen pressure. Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mass transfer. Increasing the hydrogen pressure can also improve the reaction rate.

  • Alternative Deprotection: For sequences where catalytic hydrogenation is problematic, alternative methods for Z-group removal can be considered.

    • Strategy: Methods such as treatment with HBr in acetic acid or sodium in liquid ammonia can be effective, although they involve harsh conditions and require careful optimization to avoid side reactions with other functional groups in the peptide.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using this compound in large-scale solution-phase peptide synthesis?

A: The primary advantages of using the Z-protecting group in solution-phase synthesis include its stability, which allows for the isolation and purification of intermediate peptide fragments, and its resistance to racemization during activation compared to some other protecting groups.[5] The methyl ester protection of the C-terminus is straightforward to remove via saponification.

Q2: What are the most common side reactions associated with the use of this compound during scale-up?

A: Besides racemization, other potential side reactions include:

  • Diketopiperazine (DKP) formation: This is more common at the dipeptide stage and can lead to chain termination.

  • Incomplete coupling: This leads to deletion sequences in the final peptide.[6]

  • Side reactions during deprotection: If harsh acidic conditions are used for Z-group removal (e.g., HBr/AcOH), sensitive residues in the peptide sequence may be affected.

Q3: Are there any specific analytical methods recommended for monitoring the progress and purity during the scale-up of synthesis with this compound?

A: Yes, in-process monitoring is crucial for a successful scale-up. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To monitor reaction completion, assess purity of intermediates, and detect the formation of byproducts.

  • Mass Spectrometry (MS): To confirm the identity of the desired product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of intermediates and the final product.

Q4: What are the key considerations for solvent selection when scaling up with this compound?

A: Solvent selection is critical for maintaining solubility, ensuring efficient reactions, and facilitating purification. Key considerations include:

  • Solubility: The solvent must be able to dissolve the starting materials, reagents, and the growing peptide chain.

  • Reaction Compatibility: The solvent should be inert to the reaction conditions.

  • Boiling Point: A solvent with a moderate boiling point facilitates removal during work-up without requiring excessively high temperatures.

  • Safety and Environmental Impact: For industrial-scale synthesis, the toxicity and environmental impact of the solvent are important considerations. Greener solvents like Ethyl Acetate (EtOAc) are being explored as alternatives to DMF.[7]

Quantitative Data Summary

The following tables summarize typical ranges for key parameters in solution-phase peptide synthesis. Note that optimal conditions are highly sequence-dependent and require empirical determination.

Table 1: Typical Coupling Reaction Parameters for this compound

ParameterSmall Scale (Lab)Large Scale (Pilot/Industrial)Key Considerations for Scale-Up
Equivalents of Amino Acid 1.1 - 1.51.05 - 1.2Minimize excess to reduce cost and side reactions.
Equivalents of Coupling Reagent 1.1 - 1.51.05 - 1.2Precise stoichiometry is critical to avoid over-activation.
Equivalents of Base 2.0 - 3.02.0 - 2.5Use of hindered, non-nucleophilic bases is preferred.
Concentration 0.1 - 0.2 M0.2 - 0.5 M or higherHigher concentrations can improve reaction rates but may lead to solubility issues.
Reaction Time 2 - 24 hours4 - 48 hoursMonitor reaction completion by HPLC to determine optimal time.
Temperature 0°C to Room Temperature0°C to 40°CStrict temperature control is crucial to minimize racemization.

Table 2: Z-Group Deprotection (Hydrogenolysis) Parameters

ParameterSmall Scale (Lab)Large Scale (Pilot/Industrial)Key Considerations for Scale-Up
Catalyst (Pd/C) Loading 5 - 10 wt%10 - 20 wt%Ensure sufficient catalyst for complete reaction.
Hydrogen Pressure 1 - 4 atm5 - 15 atmHigher pressure can increase reaction rate.
Reaction Time 1 - 12 hours4 - 24 hoursMonitor disappearance of starting material by HPLC.
Temperature Room TemperatureRoom Temperature to 40°CExothermic reaction may require cooling at large scale.
Solvent Methanol, Ethanol, Acetic AcidMethanol, Ethanol, Acetic AcidEnsure good solubility of the peptide.

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Coupling of this compound

  • Dissolution: Dissolve the N-terminal deprotected peptide (1.0 eq.) and this compound (1.1 eq.) in a suitable solvent (e.g., DCM, DMF, or a mixture) in a reaction vessel equipped with a stirrer and a temperature probe.

  • Activation: In a separate vessel, dissolve the coupling reagent (e.g., HBTU, 1.1 eq.) and a racemization suppressant (e.g., HOBt, 1.1 eq.) in the same solvent. Add a hindered base (e.g., DIPEA, 2.2 eq.) and stir for a few minutes to pre-activate.

  • Coupling: Add the activated this compound solution to the peptide solution.

  • Reaction: Stir the reaction mixture at room temperature, monitoring the progress by HPLC until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction and perform an appropriate aqueous work-up to remove excess reagents and byproducts. This typically involves washing with dilute acid, dilute base, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected peptide.

  • Purification: Purify the crude product by crystallization or chromatography if necessary.

Protocol 2: General Procedure for Z-Group Deprotection by Catalytic Hydrogenolysis

  • Dissolution: Dissolve the Z-protected peptide in a suitable solvent (e.g., Methanol or Ethanol) in a hydrogenation vessel.

  • Catalyst Addition: Add Palladium on Carbon (10% Pd/C, 10-20 wt% of the peptide) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

  • Hydrogenation: Purge the vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., 5-10 atm).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by HPLC.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of celite under an inert atmosphere to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected peptide.

Visualizations

Troubleshooting_Low_Coupling_Efficiency Start Low Coupling Efficiency with this compound Cause1 Potential Cause: Steric Hindrance Start->Cause1 Cause2 Potential Cause: Poor Solubility Start->Cause2 Cause3 Potential Cause: Inadequate Activation Start->Cause3 Cause4 Potential Cause: Altered Reaction Kinetics Start->Cause4 Solution1 Troubleshooting: - Optimize coupling reagent (e.g., HBTU, HATU) - Screen different reagents Cause1->Solution1 Solution2 Troubleshooting: - Experiment with solvent systems (e.g., NMP) - Consider Group-Assisted Purification (GAP) Cause2->Solution2 Solution3 Troubleshooting: - Ensure precise stoichiometry - Use additives (HOBt, Oxyma) Cause3->Solution3 Solution4 Troubleshooting: - Optimize reaction time and temperature - Ensure efficient mixing Cause4->Solution4

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental_Workflow_Coupling cluster_start Step 1: Dissolution cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_workup Step 4: Work-up & Isolation cluster_purification Step 5: Purification A Dissolve N-terminal deprotected peptide and this compound in solvent B Pre-activate this compound with coupling reagent and base A->B C Add activated amino acid to peptide solution and react B->C D Aqueous work-up to remove impurities C->D E Isolate crude protected peptide D->E F Purify by crystallization or chromatography E->F

Caption: General experimental workflow for coupling this compound.

References

Technical Support Center: Managing Temperature Control in Z-Thr-OMe Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control during the synthesis of peptides containing Z-Thr-OMe (N-Benzyloxycarbonyl-L-threonine methyl ester). Precise temperature management is critical to minimize side reactions and ensure high yield and purity of the final peptide product.

Frequently Asked Questions (FAQs)

Q1: What are the primary temperature-sensitive side reactions when incorporating this compound into a peptide sequence?

When working with this compound, the two primary side reactions influenced by temperature are racemization and N-O acyl shift . Threonine is susceptible to epimerization at the α-carbon during the activation and coupling steps, a process that can be accelerated at higher temperatures. Additionally, peptides containing threonine can undergo an acid-catalyzed N-O acyl shift, where the peptide backbone migrates to the side-chain hydroxyl group. This rearrangement is also influenced by temperature.

Q2: What is the optimal temperature range for coupling this compound?

The optimal temperature for coupling this compound is a balance between reaction rate and the minimization of side reactions. Generally, it is recommended to perform the coupling at 0°C to room temperature (approximately 25°C) . Lowering the temperature can help suppress racemization. While some modern peptide synthesis protocols utilize elevated temperatures to speed up reactions, this approach should be used with caution for sensitive residues like threonine, as it can lead to increased levels of epimerization.[1]

Q3: How does the choice of coupling reagent impact temperature sensitivity in this compound synthesis?

The choice of coupling reagent is crucial. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are commonly used. The combination of DIC and HOBt is a popular choice due to its low cost and effectiveness in minimizing side reactions.[2] For particularly sensitive couplings where racemization is a major concern, uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP may offer better results, as they are known for high coupling efficiency and suppression of racemization.[1] It is advisable to perform the coupling at lower temperatures when using carbodiimide-mediated methods to further reduce the risk of side reactions.

Q4: Can increasing the reaction time compensate for lower coupling temperatures?

Yes, extending the reaction time is a common strategy to ensure complete coupling when working at lower temperatures. While room temperature couplings are often sufficient, monitoring the reaction progress is essential. If coupling is incomplete, extending the reaction time is preferable to increasing the temperature, which could promote undesirable side reactions.

Q5: Are there any visual cues that might indicate temperature-related problems during synthesis?

While not specific to this compound, color changes during coupling reactions can sometimes indicate the formation of side products. For instance, a purple or red color has been observed during the coupling of Fmoc-Thr(tBu)-OH at elevated temperatures, which may suggest a side reaction.[3] Any unexpected color changes should prompt a careful analysis of the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Action(s)
Low Coupling Yield Incomplete reaction due to low temperature or insufficient reaction time.1. Increase the reaction time at the current temperature.2. If time is a constraint, consider a modest temperature increase (e.g., to room temperature if performed at 0°C), but monitor for side products.3. Ensure appropriate stoichiometry of coupling reagents.
Presence of Diastereomeric Impurities (Racemization) The coupling temperature is too high, or an inappropriate coupling reagent/base combination is being used.1. Lower the coupling temperature to 0°C.[1]2. Utilize a coupling reagent known for low racemization, such as HATU or COMU.[1]3. If using a carbodiimide, ensure an additive like HOBt or OxymaPure is present.[4]4. Avoid strong, sterically unhindered bases. Consider using a weaker base like N-methylmorpholine (NMM) or a hindered base like diisopropylethylamine (DIPEA).
Detection of an Isomeric Impurity with the Same Mass (N-O Acyl Shift) Acidic conditions during synthesis or cleavage may be promoting the N-O acyl shift. This is typically reversible with base treatment.1. Carefully control the pH during the reaction and work-up.2. If an N-O acyl shift is suspected in the final product, treatment with a mild base can often reverse the rearrangement.
Formation of Dehydration Products (e.g., dehydroalanine) This can occur under strongly basic conditions, particularly during the deprotection of adjacent amino acids.1. Use milder basic conditions for deprotection steps if possible.2. Carefully control the temperature during deprotection, as higher temperatures can favor elimination reactions.

Quantitative Data Summary

The following table summarizes the impact of temperature on key aspects of peptide synthesis, compiled from studies on threonine-containing peptides. While not all data is specific to this compound, it provides valuable insights into temperature effects.

Parameter Temperature Observation Reference
Racemization of Sensitive Amino Acids (e.g., His, Cys) 80°CSusceptible to racemization during microwave-assisted SPPS.[1]
Racemization of Sensitive Amino Acids (e.g., His, Cys) 50°CRacemization is limited at this lower temperature.[1]
Coupling Reaction (Microwave-assisted) 20°C (start), 30s irradiationReaches a maximum temperature of 96°C.[5]
Coupling Reaction (Microwave-assisted, pre-cooled) 0°C (start), 30s irradiationReaches a maximum temperature of 64°C, resulting in higher purity.[5]
Enzymatic Synthesis of Z-Asp-Val-Tyr-OH 35°COptimal temperature for achieving a tripeptide yield of over 70%.[6]

Experimental Protocols

Protocol 1: Standard Carbodiimide-Mediated Coupling of this compound in Solution Phase

This protocol is a general guideline and may require optimization based on the specific peptide sequence.

  • Dissolution: Dissolve the N-terminally deprotected peptide (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Addition of Amino Acid: Add this compound (1.2 equivalents) to the solution.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Activator Addition: In a separate flask, dissolve HOBt (1.2 equivalents) in a minimal amount of DMF. Add this solution to the reaction mixture.

  • Coupling Reagent Addition: Add DIC (1.2 equivalents) to the reaction mixture while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-24 hours. Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).

  • Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used (the urea from DIC is soluble). Wash the organic phase with a mild acid (e.g., 5% citric acid), a mild base (e.g., 5% sodium bicarbonate), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude peptide using an appropriate chromatographic technique (e.g., flash chromatography or HPLC).

Protocol 2: Uronium/Aminium Salt-Mediated Coupling of this compound
  • Dissolution: Dissolve the N-terminally deprotected peptide (1 equivalent) and this compound (1.2 equivalents) in DMF.

  • Cooling: Cool the solution to 0°C.

  • Base Addition: Add a hindered base such as DIPEA (2.4 equivalents) to the mixture.

  • Coupling Reagent Addition: Add the coupling reagent (e.g., HATU, 1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 15-30 minutes and then at room temperature for 1-4 hours. Monitor the reaction for completion.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

G Troubleshooting Workflow for this compound Coupling start Start this compound Coupling check_yield Low Coupling Yield? start->check_yield check_purity Impurity Detected? check_yield->check_purity No increase_time Increase Reaction Time check_yield->increase_time Yes analyze_impurity Analyze Impurity (Mass Spec) check_purity->analyze_impurity Yes end_ok Successful Coupling check_purity->end_ok No increase_time->check_yield check_reagents Check Reagent Stoichiometry check_reagents->check_yield diastereomer Diastereomer Detected? (Racemization) analyze_impurity->diastereomer same_mass Isomer with Same Mass? (N-O Acyl Shift) diastereomer->same_mass No lower_temp Lower Coupling Temperature to 0°C diastereomer->lower_temp Yes base_treatment Mild Base Treatment same_mass->base_treatment Yes end_fail Further Optimization Needed same_mass->end_fail No change_reagent Use Low-Racemization Coupling Reagent (e.g., HATU) lower_temp->change_reagent change_reagent->end_fail optimize_ph Optimize pH Control base_treatment->optimize_ph optimize_ph->end_fail

Caption: Troubleshooting workflow for this compound coupling reactions.

G Key Factors in Temperature Management for this compound Synthesis cluster_factors Controlling Factors cluster_outcomes Desired Outcomes center Optimal this compound Coupling temp Temperature Control (0°C - RT) center->temp reagent Coupling Reagent Selection (e.g., DIC/HOBt, HATU) center->reagent time Reaction Time (Sufficient for completion) center->time base Base Selection (e.g., DIPEA, NMM) center->base high_purity High Purity center->high_purity min_racemization Minimized Racemization temp->min_racemization min_no_shift Minimized N-O Acyl Shift temp->min_no_shift high_yield High Yield reagent->high_yield reagent->min_racemization time->high_yield base->min_racemization

Caption: Key factors for successful this compound peptide synthesis.

References

Common pitfalls to avoid when working with Z-Thr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Z-Thr-OMe (N-Carbobenzyloxy-L-threonine methyl ester). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

1. What are the primary applications of this compound?

This compound is a crucial building block primarily utilized in solution-phase peptide synthesis.[1][2][3][4] The Z-group (benzyloxycarbonyl) protects the α-amino group, while the methyl ester protects the C-terminal carboxyl group, allowing for stepwise peptide chain elongation.[2] Its structure enhances solubility and stability, making it a valuable component in the synthesis of peptides, therapeutic proteins, and specialty chemicals.[2]

2. What are the recommended storage conditions for this compound?

To ensure its stability and purity, this compound powder should be stored at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years).[5] When in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[5]

3. In which solvents is this compound soluble?

This compound is soluble in various organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). It is also highly soluble in dimethyl sulfoxide (DMSO), where concentrations of up to 100 mg/mL can be achieved, sometimes requiring sonication.[5] It is important to note that hygroscopic DMSO can impact solubility, so using a freshly opened solvent is recommended.[5]

Troubleshooting Guides

Problem 1: Low Coupling Yield or Incomplete Reaction

Question: I am experiencing low yields or my coupling reaction with this compound is not going to completion. What are the possible causes and solutions?

Possible Causes:

  • Inadequate Activation: The carboxylic acid of the incoming amino acid may not be sufficiently activated for efficient coupling.

  • Steric Hindrance: The bulky Z-group and the threonine side chain can create steric hindrance, slowing down the reaction rate.

  • Poor Solubility: The reactants or the growing peptide chain may have poor solubility in the chosen solvent, leading to precipitation and incomplete reaction.

  • Aggregation: The peptide chain can aggregate, making the reactive sites inaccessible.[6]

Solutions:

StrategyDetailed Protocol / Recommendation
Optimize Coupling Reagents Use highly efficient coupling reagents known to overcome steric hindrance, such as HBTU, HATU, or COMU.[7] The use of additives like HOBt or OxymaPure with carbodiimides (e.g., DCC, DIC) can also enhance coupling efficiency.[8][9]
Solvent Selection Ensure all reactants are fully dissolved. A mixture of solvents like DCM/DMF can be beneficial. For sequences prone to aggregation, consider using N-methylpyrrolidone (NMP) or adding DMSO.[6]
Increase Reaction Time and/or Temperature For sterically hindered couplings, extending the reaction time may be necessary. Cautiously increasing the temperature (e.g., to 35-50°C) can also improve coupling efficiency, but this should be done with care as it can also increase the risk of racemization.[10]
Monitor the Reaction Use a qualitative test like the ninhydrin (Kaiser) test to monitor the disappearance of the free amine on the resin, indicating the progress of the coupling reaction.[11]

Experimental Workflow: Standard Peptide Coupling

G cluster_prep Preparation cluster_coupling Coupling cluster_post Post-Coupling Resin Swell Resin in DMF Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Wash1 Wash Resin Deprotection->Wash1 Activate Pre-activate this compound with Coupling Reagent (e.g., HBTU/DIEA in DMF) Wash1->Activate Couple Add Activated this compound to Resin Activate->Couple React React for 1-2 hours Couple->React Wash2 Wash Resin React->Wash2 Monitor Monitor with Ninhydrin Test Wash2->Monitor Next Proceed to Next Cycle Monitor->Next

Caption: A typical workflow for a solid-phase peptide synthesis coupling step.

Problem 2: Racemization of the Threonine Residue

Question: I am concerned about the potential for racemization of the threonine residue during coupling. How can I minimize this side reaction?

Background: Racemization, the conversion of an L-amino acid to a mixture of L and D isomers, is a significant side reaction in peptide synthesis.[12] The activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base, leading to a loss of stereochemical integrity.[13] Urethane-protected amino acids like this compound are generally considered resistant to racemization, but it can still occur, especially under harsh conditions.[13]

Factors Influencing Racemization:

  • Base Strength: Stronger bases and higher concentrations of base increase the rate of racemization.[8]

  • Coupling Reagent: The choice of coupling reagent can significantly impact the extent of racemization.[14]

  • Temperature: Higher reaction temperatures can accelerate racemization.

  • Activation Time: Prolonged pre-activation times can lead to increased racemization.

Strategies to Minimize Racemization:

ParameterRecommendationQuantitative Data (Model Systems)
Base Selection Use a weaker base such as N-methylmorpholine (NMM) or collidine instead of stronger bases like triethylamine (TEA) or diisopropylethylamine (DIEA).[8]In a model synthesis of Z-Phe-Val-Ala-OMe, using collidine resulted in the least racemization compared to other bases.[8]
Coupling Reagent Utilize coupling reagents known to suppress racemization, such as phosphonium salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU).[6] When using carbodiimides (DCC, DIC), always include a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[8]The use of additives like HOBt with DCC has been shown to significantly reduce racemization.[6]
Temperature Control Perform the coupling reaction at a lower temperature, typically 0°C, especially during the activation step.Lowering the temperature is a generally accepted practice to reduce the rate of racemization.
Pre-activation Time Keep the pre-activation time to a minimum before adding the amine component.A pre-activation time of 2 minutes is often sufficient.[15]

Logical Relationship: Factors Leading to Racemization

G cluster_conditions Reaction Conditions cluster_reagents Reagents Base Strong Base (e.g., DIEA, TEA) Rac Increased Racemization Base->Rac Temp High Temperature Temp->Rac Time Long Activation Time Time->Rac Coupling Certain Coupling Reagents (e.g., DCC alone) Coupling->Rac

Caption: Key factors that can contribute to increased racemization during peptide coupling.

Problem 3: Difficulty in Z-Group Deprotection

Question: I am having trouble removing the Z-group from the N-terminus of my peptide containing this compound. What are the recommended deprotection methods and potential issues?

Background: The Z-group is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C) or under strong acidic conditions (e.g., HBr in acetic acid).

Common Deprotection Methods and Troubleshooting:

MethodProtocolPotential PitfallsTroubleshooting
Catalytic Hydrogenation Dissolve the Z-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF). Add a catalytic amount of 10% Palladium on carbon (Pd/C). Purge the reaction vessel with hydrogen gas and stir under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.Catalyst Poisoning: Sulfur-containing residues (Cys, Met) can poison the palladium catalyst, rendering it inactive. Incomplete Reaction: The catalyst may not be active enough, or the substrate may be sterically hindered. Side Reactions: In the presence of other reducible functional groups (e.g., nitro groups, alkynes), these may also be reduced.Use a fresh, high-quality catalyst. If catalyst poisoning is suspected, a larger amount of catalyst or a different type of catalyst may be required. Ensure efficient stirring to keep the catalyst suspended. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
Acidolysis (HBr/AcOH) Dissolve the Z-protected peptide in glacial acetic acid and add a solution of hydrogen bromide in acetic acid (typically 33%). Stir at room temperature for the recommended time.Harsh Conditions: This method uses strong acid, which can lead to side reactions, particularly with acid-sensitive residues or protecting groups. N→O Acyl Shift: For serine and threonine residues, there is a risk of an N→O acyl shift under strong acidic conditions, leading to cleavage of the peptide bond N-terminal to the threonine.[1]This method should be used with caution, especially for complex peptides. Ensure all other protecting groups are stable to these conditions. If an N→O acyl shift is observed, alternative deprotection methods should be considered.

Signaling Pathway: Z-Group Deprotection Pathways

G cluster_hydro Catalytic Hydrogenation cluster_acid Acidolysis Z_Peptide Z-Protected Peptide H2_PdC H₂ / Pd-C Z_Peptide->H2_PdC Mild HBr_AcOH HBr / Acetic Acid Z_Peptide->HBr_AcOH Harsh Toluene Toluene + CO₂ H2_PdC->Toluene Deprotected_Peptide Deprotected Peptide H2_PdC->Deprotected_Peptide Benzyl_Bromide Benzyl Bromide HBr_AcOH->Benzyl_Bromide HBr_AcOH->Deprotected_Peptide

Caption: The two main pathways for the deprotection of the Z-group.

Problem 4: Unexpected Side Reactions

Question: What are some potential side reactions involving the threonine residue when using this compound?

Background: The hydroxyl group on the side chain of threonine is a potential nucleophile and can participate in side reactions if not properly managed. While this compound itself has the hydroxyl group unprotected, in the context of a larger peptide synthesis strategy, this group is typically protected (e.g., as a tert-butyl ether in Fmoc-based SPPS) to prevent these issues. However, in solution-phase synthesis or if the hydroxyl group is deprotected early, the following side reactions can occur.

Potential Side Reactions:

  • O-Acylation: During the activation of the next amino acid's carboxyl group, the threonine hydroxyl group can be acylated, leading to the formation of a depsipeptide (an ester bond in the peptide backbone). This is more likely to occur if the coupling reaction is slow and there is an excess of the activated amino acid.

  • N→O Acyl Shift: As mentioned in the deprotection section, under strong acidic conditions, the amide bond preceding the threonine residue can migrate to the hydroxyl group, forming an ester linkage. This can lead to cleavage of the peptide chain.[1]

  • Zinc-Catalyzed Cleavage: Studies have shown that in the presence of zinc ions, the peptide bond on the N-terminal side of serine and threonine residues can be cleaved, especially if a histidine residue is nearby.[16]

Preventative Measures:

  • Side-Chain Protection: For multi-step syntheses, it is highly recommended to use a threonine derivative with a protected hydroxyl group (e.g., Z-Thr(tBu)-OH) to prevent O-acylation.

  • Mild Deprotection Conditions: Use mild conditions for the removal of protecting groups to minimize the risk of an N→O acyl shift. Catalytic hydrogenation is generally milder than strong acidolysis for Z-group removal.

  • Chelating Agents: If zinc or other divalent metal ion contamination is a concern, the addition of a chelating agent like EDTA during purification may be beneficial.

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Z-Thr-OMe via HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of High-Performance Liquid Chromatography against alternative analytical methods for purity assessment of synthesized N-Carbobenzyloxy-L-threonine methyl ester.

In the realm of peptide synthesis, the purity of starting materials is paramount to ensuring the integrity and success of the final product. Z-Thr-OMe (N-Carbobenzyloxy-L-threonine methyl ester), a common building block, is no exception. Accurate determination of its purity is a critical quality control step. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose, offering high resolution and quantitative accuracy.[1][2]

This guide provides a comparative overview of HPLC and other analytical techniques for validating the purity of this compound, complete with experimental protocols and data to inform methodological choices in your research.

The Gold Standard: Reversed-Phase HPLC

Reversed-Phase HPLC (RP-HPLC) is the most prevalent method for analyzing the purity of peptides and their derivatives.[3][4] The technique separates molecules based on their hydrophobicity through differential partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[5][6] For this compound, the presence of the benzyloxycarbonyl (Z) group provides a strong chromophore, allowing for sensitive UV detection.

Potential Impurities in this compound Synthesis: Impurities can arise from the synthesis process itself, including starting materials, by-products, or degradation products.[3] Common impurities might include toluene (a byproduct from the Z-group), unprotected Threonine methyl ester, or diastereomers.

Experimental Protocol: RP-HPLC for this compound

This protocol outlines a standard method for determining the purity of a synthesized this compound sample.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC System and Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[8]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[8]

  • Gradient: A linear gradient from 30% B to 90% B over 20 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (for the peptide bond) and 254 nm (for the Z-group).[4]

  • Injection Volume: 10-20 µL.

3. Data Analysis: Purity is calculated based on the relative peak area of the main this compound peak compared to the total area of all peaks in the chromatogram.[9]

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Quantitative Data Summary

The following table illustrates typical results from an HPLC analysis of a synthesized this compound sample, demonstrating a high degree of purity.

CompoundRetention Time (min)Peak AreaPurity (%)
This compound12.54,567,89098.8
Impurity 18.235,4000.8
Impurity 210.121,1500.4

Table 1: Example HPLC data for a this compound sample.

Workflow for Synthesis and Purity Validation

The overall process from synthesis to a validated, pure product involves several key stages.

G cluster_synthesis Synthesis & Workup cluster_purification Purification cluster_analysis Purity Validation Synthesis This compound Synthesis Crude Crude Product Synthesis->Crude Reaction & Quenching Purification Column Chromatography or Recrystallization Crude->Purification HPLC HPLC Analysis Purification->HPLC QC Sample Characterization MS & NMR Confirmation Purification->Characterization Final Pure this compound (>98%) HPLC->Final Purity Confirmed

Synthesis and Purity Validation Workflow

Comparison with Alternative Purity Validation Methods

While HPLC is the preferred method for quantitative purity analysis, other techniques provide complementary information and can be used for qualitative assessment or structural confirmation.[9]

TechniqueResolutionSensitivityQuantitationInformation Provided
HPLC Very HighHighExcellentQuantitative Purity, Retention Time
Mass Spec (MS) N/AVery HighSemi-QuantitativeMolecular Weight, Impurity ID[10]
NMR ModerateLowGood (qNMR)Structural Confirmation, Isomer Ratio[11][12]
TLC LowModerateQualitativeRapid, Qualitative Purity Check[13]

Table 2: Comparison of analytical techniques for peptide purity validation.

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive method for a qualitative assessment of purity.[13] It's often used to monitor the progress of a reaction before committing to a full HPLC analysis.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel plate.[14]

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 3:1:1 v/v/v).[14]

  • Visualization: UV light (254 nm) to see the Z-group, followed by staining with a ninhydrin solution and heating to visualize any primary amine impurities.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an incredibly powerful tool for unambiguous structure confirmation.[11] For purity, 1H NMR can identify and sometimes quantify impurities if their signals are resolved from the main compound. It is particularly useful for identifying process-related impurities and distinguishing between isomers.[12][16]

Mass Spectrometry (MS)

Mass spectrometry is primarily used to confirm the molecular weight of the synthesized this compound.[1][9] When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for identifying the molecular weights of impurities separated by the HPLC, thus aiding in their identification.[3]

Comparison of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, from rapid qualitative checks to rigorous quantitative purity determination.

G center Purity Validation of this compound HPLC HPLC (Quantitative Purity) center->HPLC High Resolution & Quantitation MS Mass Spectrometry (Molecular Weight) center->MS Identity Confirmation NMR NMR (Structural Confirmation) center->NMR Unambiguous Structure TLC TLC (Qualitative Check) center->TLC Rapid Screening

Comparison of Analytical Techniques

Conclusion

For the quantitative validation of this compound purity, Reversed-Phase HPLC is the undisputed method of choice due to its high resolution, sensitivity, and accuracy.[2][4] However, a comprehensive quality control strategy often employs a multi-technique approach. TLC offers a quick, preliminary check, while NMR and Mass Spectrometry provide essential, complementary data for absolute structural confirmation and impurity identification.[9] By understanding the strengths and limitations of each method, researchers can confidently ensure the quality of their synthetic building blocks for successful drug development and scientific discovery.

References

A Comparative Guide to the Efficiency of Z-Thr-OMe and Other Threonine Derivatives in Synthesis and Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe) with other commonly used threonine derivatives, primarily N-(9-fluorenylmethoxycarbonyl)-L-threonine (Fmoc-Thr-OH) and N-(tert-butoxycarbonyl)-L-threonine (Boc-Thr-OH) derivatives. The comparison focuses on their efficiency in peptide synthesis and their applications as chiral ligands in asymmetric catalysis, supported by experimental data and detailed protocols.

Efficiency in Peptide Synthesis

The choice of an N-protecting group for threonine is a critical decision in peptide synthesis, influencing coupling efficiency, yield, purity, and the propensity for side reactions such as racemization and β-elimination. This compound is traditionally used in solution-phase peptide synthesis, while Fmoc- and Boc-protected threonine derivatives are the mainstays of solid-phase peptide synthesis (SPPS).

Data Presentation: Comparison of Protecting Group Strategies

While direct head-to-head quantitative data for the coupling of this compound versus its Fmoc and Boc counterparts under identical conditions is scarce in publicly available literature, a qualitative and strategic comparison based on the established synthesis methodologies is presented below.

ParameterThis compound (Solution-Phase)Fmoc-Thr(tBu)-OH (Fmoc-SPPS)Boc-Thr(Bzl)-OH (Boc-SPPS)
Typical Per-Step Coupling Yield Good to excellent, but requires purification after each step, which can lower overall yield.Generally high (>95% per coupling step) in standard Fmoc-SPPS.[1]Generally high (>95% per coupling step) in standard Boc-SPPS.[1]
Purity Profile High purity is achievable but requires laborious purification (e.g., extraction, crystallization) after each step.High purity is achievable with well-established protocols.[1] Simple washing and filtration after each step simplifies purification.High purity is achievable.[1]
Deprotection Conditions Catalytic hydrogenation (e.g., H₂/Pd-C), which is mild and orthogonal to acid- and base-labile groups.[1]Mildly basic (e.g., 20% piperidine in DMF).[2]Strong acid (e.g., TFA).[3]
Racemization Risk Dependent on the coupling method; urethane-based protection (like Z) generally suppresses racemization.Low, but can be influenced by the choice of coupling reagent and base.[4]Generally low.
Key Side Reactions Potential for catalyst poisoning during deprotection.Aspartimide formation in susceptible sequences, diketopiperazine formation at the dipeptide stage.[5]Acid-catalyzed side reactions during cleavage (e.g., t-butylation of tryptophan).[1]
Scalability Well-suited for large-scale synthesis of short peptides.Highly scalable and amenable to automation for long peptides.Suitable for both small and large-scale synthesis.
Orthogonality Orthogonal to acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups.[1]Orthogonal to acid-labile protecting groups.[2]Not orthogonal to other acid-labile side-chain protecting groups.[6]
Experimental Protocols for Peptide Synthesis

This protocol describes the coupling of Z-Thr-OH with an amino acid methyl ester (e.g., H-Ala-OMe) to form a dipeptide, followed by esterification to yield a product analogous to Z-dipeptide-OMe.

Materials:

  • Z-Thr-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Amino Acid Ester Preparation: Dissolve H-Ala-OMe·HCl (1.1 eq) in DCM. Add DIPEA (1.1 eq) and stir at room temperature for 15 minutes to neutralize the salt.

  • Carboxyl Group Activation: In a separate flask, dissolve Z-Thr-OH (1.0 eq) and HOBt (1.1 eq) in DCM. Cool the solution to 0 °C in an ice bath.

  • Coupling: Add DCC (1.1 eq), dissolved in DCM, to the Z-Thr-OH solution. Stir for 15 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the neutralized H-Ala-OMe solution to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to obtain the pure protected dipeptide.

This protocol outlines a standard Fmoc-SPPS cycle for the addition of one Fmoc-Thr(tBu)-OH residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Thr(tBu)-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and shake at room temperature for 1-2 hours.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

Visualization of Peptide Synthesis Workflow

SPPS_Workflow Resin Resin with free amine Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Cycle Repeat Cycle Washing2->Cycle Kaiser test negative Cleavage Cleavage from Resin & Side-chain Deprotection Washing2->Cleavage Final residue coupled Cycle->Deprotection Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Efficiency in Asymmetric Catalysis

Threonine derivatives, due to their inherent chirality, are valuable precursors for the synthesis of chiral ligands for asymmetric catalysis. These ligands can coordinate with metal centers to create catalysts that promote enantioselective transformations.

Data Presentation: Performance of Threonine-Derived Chiral Catalysts

While this compound itself is not commonly reported as a direct ligand, derivatives of threonine are used to synthesize more complex chiral ligands. The following table summarizes representative data for catalysts derived from threonine in different asymmetric reactions.

Catalyst/LigandReactionSubstrateProductYield (%)Enantiomeric Excess (ee, %)
L-Threonine-derived phosphine-thioureaMorita-Baylis-HillmanAcrylates & Aromatic AldehydesMBH adductsHighUp to 90%[7]
L-Threonine-derived phosphine-sulfonamideaza-Morita-Baylis-HillmanN/Aaza-MBH adductsN/AExcellent[8]
Dirhodium tetrakis((4S,5R)-5-methyl-3-((4-nitrophenyl)sulfonyl)oxazolidine-4-carboxylate) (derived from L-threonine)CyclopropanationStyreneCyclopropane derivativeN/A98%[9]
L-Threonine-derived phosphines[3+2] AnnulationMorita-Baylis-Hillman adducts3-Spirocyclopentene-2-oxindolesHigh96%[10]

N/A: Data not explicitly provided in the abstract.

Experimental Protocol for Catalyst Screening

This protocol outlines a general procedure for screening the efficiency of different chiral catalysts derived from threonine derivatives in an asymmetric reaction, for instance, the enantioselective addition of diethylzinc to benzaldehyde.

Materials:

  • Chiral ligand (derived from a threonine derivative)

  • Diethylzinc (1.0 M in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated NH₄Cl solution

  • Ethyl acetate (EtOAc)

  • Anhydrous MgSO₄

  • Chiral HPLC column

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the chiral ligand (0.1 mmol) in anhydrous toluene (2 mL).

  • Add diethylzinc (0.2 mmol, 0.2 mL of 1.0 M solution) to the ligand solution and stir at room temperature for 30 minutes to form the catalyst in situ.

  • Reaction: Cool the catalyst solution to 0 °C. Add benzaldehyde (1.0 mmol) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench by the slow addition of saturated NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualization of Catalyst Selection Workflow

Catalyst_Selection_Workflow Start Define Target Asymmetric Transformation Ligand_Design Design/Select Chiral Ligands (e.g., from Threonine Derivatives) Start->Ligand_Design Catalyst_Prep Synthesize/Prepare Chiral Catalysts Ligand_Design->Catalyst_Prep Screening Screen Catalysts (Vary Ligand, Metal, Solvent, Temp.) Catalyst_Prep->Screening Analysis Analyze Results (Yield, Enantioselectivity) Screening->Analysis Analysis->Ligand_Design Low Yield or ee Optimization Optimize Reaction Conditions for Best Catalyst Analysis->Optimization High Yield & ee Scale_up Scale-up Synthesis Optimization->Scale_up

Caption: Workflow for chiral catalyst selection and optimization.

Conclusion

The efficiency of this compound and other threonine derivatives is highly dependent on the synthetic context.

  • For peptide synthesis , Fmoc-Thr(tBu)-OH is generally the most efficient choice for the routine synthesis of long peptides via SPPS, benefiting from a vast body of literature, high coupling yields, and amenability to automation. Boc-Thr(Bzl)-OH offers a robust alternative, particularly for sequences prone to aggregation, though it requires harsher deprotection conditions. This compound , while less common in modern SPPS, remains a valuable tool for solution-phase synthesis, especially for short peptides or when its unique orthogonal deprotection via hydrogenation is advantageous for complex synthetic strategies.

  • In asymmetric catalysis , threonine derivatives serve as excellent chiral building blocks for the synthesis of effective ligands. The efficiency of the resulting catalysts is highly reaction-specific, with L-threonine-derived phosphines and oxazolidinones showing high enantioselectivity in various transformations. The modular nature of these ligands allows for fine-tuning of steric and electronic properties to optimize catalyst performance for a specific application.

Ultimately, the selection of the most efficient threonine derivative requires careful consideration of the specific synthetic target, the overall synthetic strategy, scalability, and cost-effectiveness.

References

A Comparative Guide to Z-Thr-OMe and Boc-Thr-OMe in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate protecting groups for amino acids is a critical decision that dictates the overall synthetic strategy, efficiency, and purity of the final product. This guide provides an objective comparison between two Nα-protected threonine methyl esters: Z-Thr-OMe (benzyloxycarbonyl-L-threonine methyl ester) and Boc-Thr-OMe (tert-butyloxycarbonyl-L-threonine methyl ester), specifically within the context of Solid-Phase Peptide Synthesis (SPPS). While both are well-established protecting groups in peptide chemistry, their applicability and performance in SPPS differ significantly.

Executive Summary

The primary distinction between this compound and Boc-Thr-OMe in peptide synthesis lies in the chemical conditions required for the removal of their respective Nα-protecting groups. The tert-butyloxycarbonyl (Boc) group is acid-labile and is a cornerstone of the Boc/Bzl SPPS strategy, prized for its reliable performance and compatibility with solid-phase methodologies. In contrast, the benzyloxycarbonyl (Z or Cbz) group is typically removed by catalytic hydrogenation or strong acids, conditions that are often incompatible with standard SPPS resins and side-chain protecting groups, rendering this compound largely unsuitable for routine solid-phase applications.

Physicochemical Properties

A foundational understanding of the physicochemical properties of these protected amino acids is essential for their handling and application in synthesis.

PropertyThis compoundBoc-Thr-OMe
Molecular Formula C₁₃H₁₇NO₅C₁₀H₁₉NO₅
Molecular Weight 267.28 g/mol 233.26 g/mol
Appearance Typically a solidWhite solid[1]
Melting Point Varies by supplierVaries by supplier
Solubility Soluble in many organic solventsSoluble in organic solvents like DMSO; less soluble in dichloromethane and ethyl acetate[1]

Performance in Solid-Phase Peptide Synthesis

The choice between Z- and Boc-protection for threonine in SPPS is less a matter of comparative performance and more a question of fundamental compatibility with the methodology.

Nα-Deprotection and Orthogonality

The core of SPPS relies on the repetitive and highly efficient removal of a temporary Nα-protecting group, followed by the coupling of the next amino acid in the sequence. This process demands an orthogonal protection scheme, where the Nα-protecting group can be removed without cleaving the peptide from the resin or removing the permanent side-chain protecting groups.[2][3]

  • Boc-Thr-OMe : The Boc group is removed under moderately acidic conditions, typically with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[2][3] This allows for a quasi-orthogonal strategy where acid-labile side-chain protecting groups (often benzyl-based) are stable to the repeated TFA treatments but are cleaved at the end of the synthesis with a much stronger acid, such as hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3][4]

  • This compound : The Z group is stable to the acidic conditions used for Boc removal.[1] Its removal requires catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or treatment with strong acids like HBr in acetic acid.[5][6] These conditions present significant challenges in a standard SPPS workflow:

    • Catalytic Hydrogenation : This method is difficult to perform efficiently on a solid support, as it requires the catalyst to access the peptide-resin beads, which can be sterically hindered and may lead to incomplete deprotection. Furthermore, the catalyst can be poisoned by certain amino acid residues, particularly those containing sulfur.

    • Strong Acids : The use of strong acids like HBr/AcOH for deprotection is harsh and can lead to the degradation of the peptide or cleavage from the resin, especially if acid-sensitive linkers are used.

Due to these deprotection challenges, the Z group is not typically used for Nα-protection in modern SPPS.[7] It does, however, find utility as a side-chain protecting group in Boc-SPPS, for example, in Z-protected lysine, where it is removed during the final strong acid cleavage step.[2]

Coupling Efficiency and Racemization

Assuming the deprotection challenge could be overcome, the subsequent coupling step would be influenced by the nature of the N-terminus.

  • Coupling Efficiency : Threonine is a β-hydroxy amino acid, which can present steric hindrance during coupling, potentially leading to incomplete reactions.[8] While no direct comparative data exists for this compound vs. Boc-Thr-OMe in SPPS, the choice of coupling reagent (e.g., HATU, HBTU) and conditions would be the primary determinant of efficiency.[9]

  • Racemization : Threonine is susceptible to racemization during the activation step of the coupling reaction.[8] The risk of racemization is generally low when using modern coupling reagents that incorporate additives like HOBt or Oxyma, which suppress this side reaction.[10][11] Both Z- and Boc-protected amino acids are known to have good resistance to racemization when appropriate coupling methods are employed.[6][10]

Summary of Comparison

FeatureThis compoundBoc-Thr-OMe
Primary Application Solution-phase synthesis, side-chain protection in Boc-SPPSSolid-phase peptide synthesis (Boc/Bzl strategy)
Nα-Deprotection Method Catalytic hydrogenation or strong acids (e.g., HBr/AcOH)[5][6]Moderate acid (e.g., 50% TFA in DCM)[2][3]
Compatibility with SPPS Generally poor due to harsh deprotection conditionsExcellent, a standard reagent in Boc-SPPS
Orthogonality in SPPS Not orthogonal as a temporary Nα-protecting groupQuasi-orthogonal with benzyl-based side-chain protection[3]
Risk of Racemization Generally low with appropriate coupling methods[6][10]Generally low with appropriate coupling methods[11]
Side Reactions Potential for side reactions during harsh deprotectionPotential for t-butyl cation side reactions during deprotection, mitigated by scavengers[2]

Experimental Protocols

Standard Boc-SPPS Cycle for Threonine Incorporation

This protocol outlines a single cycle for the addition of a Boc-Thr-OMe residue to a growing peptide chain on a solid support.

Boc_SPPS_Cycle Start Peptide-Resin (Free N-terminus) Coupling 1. Add Boc-Thr-OMe 2. Add Coupling Reagent (e.g., HBTU/DIEA) 3. Agitate in DMF Start->Coupling Coupling Step Wash1 Wash with DMF Coupling->Wash1 Deprotection Treat with 50% TFA in DCM Wash1->Deprotection Deprotection Step Wash2 Wash with DCM Deprotection->Wash2 Neutralization Neutralize with DIEA in DCM Wash2->Neutralization Wash3 Wash with DCM/DMF Neutralization->Wash3 End Boc-Thr-Peptide-Resin (Ready for next cycle) Wash3->End

Caption: A standard cycle for the incorporation of a Boc-protected amino acid in SPPS.

Detailed Steps:

  • Resin Preparation : The peptide-resin with a free N-terminal amine is swelled in an appropriate solvent like DCM, followed by DMF.[12][13]

  • Coupling :

    • Boc-Thr-OMe (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIEA) in DMF.

    • The activated amino acid solution is added to the resin.

    • The reaction mixture is agitated for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.[14]

  • Washing : The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Deprotection : The Nα-Boc group is removed by treating the resin with a solution of 50% TFA in DCM for approximately 20-30 minutes.[2]

  • Washing : The resin is washed with DCM to remove residual TFA.

  • Neutralization : The resulting trifluoroacetate salt of the N-terminal amine is neutralized with a solution of a hindered base, such as 5-10% DIEA in DCM, to regenerate the free amine.[2][3]

  • Washing : The resin is washed with DCM and then DMF to prepare for the next coupling cycle.

Hypothetical SPPS Cycle for Z-Threonine Incorporation (Illustrating Challenges)

A direct adaptation of the SPPS workflow for this compound is problematic, but a hypothetical protocol highlights the inherent difficulties.

Z_SPPS_Cycle Start Peptide-Resin (Free N-terminus) Coupling 1. Add this compound 2. Add Coupling Reagent (e.g., HBTU/DIEA) 3. Agitate in DMF Start->Coupling Coupling Step Wash1 Wash with DMF Coupling->Wash1 Deprotection Catalytic Transfer Hydrogenation (e.g., Pd catalyst, H₂ source) OR Strong Acid (HBr/AcOH) Wash1->Deprotection Deprotection Step (Problematic) Wash2 Extensive Washing (to remove catalyst/acid) Deprotection->Wash2 Neutralization Neutralize with Base Wash2->Neutralization Wash3 Wash with appropriate solvents Neutralization->Wash3 End Thr-Peptide-Resin (Ready for next cycle) Wash3->End

Caption: A hypothetical and problematic SPPS cycle using a Z-protected amino acid.

Challenges with the Deprotection Step:

  • Method 1: Catalytic Hydrogenation : This would involve suspending the peptide-resin with a palladium catalyst and a hydrogen source (like H₂ gas or a transfer hydrogenation reagent).[5] The efficiency is often low on a solid support, and the catalyst is difficult to remove completely, potentially interfering with subsequent steps.

  • Method 2: Strong Acid Cleavage : Using HBr in acetic acid would likely damage the resin and cleave acid-labile side-chain protecting groups prematurely, compromising the integrity of the synthesis.

Conclusion

In the realm of solid-phase peptide synthesis, Boc-Thr-OMe is a well-established and reliable building block, fully compatible with the widely practiced Boc/Bzl synthetic strategy. Its Nα-Boc group is readily cleaved under mild acidic conditions that are orthogonal to many common side-chain protecting groups and resin linkers.

Conversely, This compound is largely unsuitable for use as a temporary Nα-protected amino acid in SPPS. The harsh conditions required for Z-group deprotection—catalytic hydrogenation or strong acids—are incompatible with the solid support and the principle of orthogonal protection that underpins the entire methodology. While the Z group remains a valuable tool in solution-phase synthesis and for side-chain protection, for routine solid-phase applications, Boc-Thr-OMe is the unequivocally superior choice. The selection, therefore, is not based on a subtle performance difference but on fundamental compatibility with the synthetic approach.

References

A Comparative Guide to the Spectroscopic Analysis of Z-L-Threonine Methyl Ester (Z-Thr-OMe)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the spectroscopic data used to confirm the structure of Z-L-threonine methyl ester (Z-Thr-OMe), a common intermediate in peptide synthesis. We present experimental data and protocols for the characterization of this compound and compare it with its diastereomer, Z-L-allo-threonine methyl ester (Z-allo-Thr-OMe), to highlight the spectroscopic nuances that allow for their differentiation. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry.

Spectroscopic Data Comparison

The primary method for confirming the structure of this compound and distinguishing it from its diastereomers is Nuclear Magnetic Resonance (NMR) spectroscopy. Differences in the spatial arrangement of substituents in diastereomers lead to distinct chemical shifts and coupling constants. Infrared (IR) spectroscopy and Mass Spectrometry (MS) are also crucial for confirming the presence of functional groups and the overall molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The key differentiating feature between this compound and Z-allo-Thr-OMe is the coupling constant between the α-proton (Hα) and the β-proton (Hβ), which is dependent on the dihedral angle between them, as described by the Karplus equation.

Proton Assignment Z-L-Threonine Methyl Ester (this compound) Z-L-allo-Threonine Methyl Ester (Z-allo-Thr-OMe) (Predicted)
Hα (CH-NH) ~4.3 ppm (d)~4.4 ppm (d)
Hβ (CH-OH) ~4.1 ppm (dq)~4.2 ppm (dq)
γ-CH₃ ~1.1 ppm (d)~1.2 ppm (d)
OCH₃ ~3.6 ppm (s)~3.6 ppm (s)
CH₂ (Benzyl) ~5.1 ppm (s)~5.1 ppm (s)
Aromatic (Ph) ~7.3 ppm (m)~7.3 ppm (m)
NH ~7.5 ppm (d)~7.6 ppm (d)
OH ~5.0 ppm (d)~5.0 ppm (d)
³J(Hα, Hβ) ~2-4 Hz ~5-7 Hz

¹³C NMR Spectroscopy

The carbon NMR spectrum complements the ¹H NMR data by providing information on the chemical environment of each carbon atom. The stereochemical differences between this compound and Z-allo-Thr-OMe also manifest as slight variations in the chemical shifts of the carbon atoms, particularly the α- and β-carbons.

Carbon Assignment Z-L-Threonine Methyl Ester (this compound) [1]Z-L-allo-Threonine Methyl Ester (Z-allo-Thr-OMe) (Predicted)
γ-CH₃ ~20 ppm~19 ppm
OCH₃ ~52 ppm~52 ppm
~60 ppm~59 ppm
~68 ppm~67 ppm
CH₂ (Benzyl) ~67 ppm~67 ppm
Aromatic (Ph) ~128-137 ppm~128-137 ppm
C=O (Urethane) ~157 ppm~157 ppm
C=O (Ester) ~171 ppm~171 ppm
Infrared (IR) Spectroscopy

The IR spectrum is used to identify the key functional groups present in the this compound molecule. The spectra of this compound and its diastereomer are expected to be very similar, as they contain the same functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) for this compound
O-H Stretch (Alcohol) 3500-3300 (broad)
N-H Stretch (Amide) 3400-3300 (sharp)
C-H Stretch (Aromatic) 3100-3000
C-H Stretch (Aliphatic) 3000-2850
C=O Stretch (Urethane) ~1710
C=O Stretch (Ester) ~1740
C=C Stretch (Aromatic) 1600-1450
N-H Bend (Amide) 1550-1510
C-O Stretch (Ester/Alcohol) 1250-1050
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The mass spectra of this compound and Z-allo-Thr-OMe are expected to be identical, as they are isomers.

Ion m/z (relative intensity) Description
[M+H]⁺ 268Molecular ion peak
[M-CH₃O]⁺ 236Loss of the methoxy group
[M-COOCH₃]⁺ 208Loss of the methyl ester group
[C₈H₈O₂N]⁺ 150Fragment from cleavage of the amino acid backbone
[C₇H₇]⁺ 91Tropylium ion (from benzyl group)

Experimental Protocols

Synthesis of Z-L-Threonine Methyl Ester (this compound)

This protocol is adapted from standard procedures for the protection and esterification of amino acids.

  • Esterification of L-Threonine: L-threonine (1 equivalent) is suspended in anhydrous methanol. The suspension is cooled to 0 °C, and thionyl chloride (1.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature for 24 hours. The solvent is then removed under reduced pressure to yield L-threonine methyl ester hydrochloride.

  • Z-protection: The L-threonine methyl ester hydrochloride is dissolved in a mixture of water and a suitable organic solvent (e.g., dioxane). The solution is cooled to 0 °C, and sodium carbonate (2.5 equivalents) is added, followed by the dropwise addition of benzyl chloroformate (1.1 equivalents). The reaction is stirred at room temperature for 4 hours.

  • Work-up and Purification: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure Z-L-threonine methyl ester.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are recorded on an FT-IR spectrometer. Samples can be analyzed as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

  • Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. Samples are dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the ion source.

Workflow for Synthesis and Structural Confirmation

The following diagram illustrates the workflow for the synthesis of this compound and its subsequent structural confirmation using spectroscopic methods.

G Workflow for Synthesis and Analysis of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation L_Thr L-Threonine Thr_OMe_HCl L-Threonine Methyl Ester HCl L_Thr->Thr_OMe_HCl  MeOH, SOCl₂ Z_Thr_OMe Z-L-Threonine Methyl Ester Thr_OMe_HCl->Z_Thr_OMe  Z-Cl, Na₂CO₃ Column_Chromatography Column Chromatography Z_Thr_OMe->Column_Chromatography NMR ¹H and ¹³C NMR Column_Chromatography->NMR IR FT-IR Spectroscopy Column_Chromatography->IR MS Mass Spectrometry Column_Chromatography->MS Diastereomer_Check Comparison with Z-allo-Thr-OMe Data NMR->Diastereomer_Check Structure_Confirmed Structure Confirmed as this compound Diastereomer_Check->Structure_Confirmed

Caption: Synthesis and analysis workflow for this compound.

This guide provides a foundational understanding of the spectroscopic techniques used to characterize this compound. For definitive structural assignment, it is always recommended to compare the acquired data with a certified reference standard.

References

A Comparative Guide to Biological Activity Assays for Peptides Synthesized Using Z-Thr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biologically active peptides is a cornerstone of modern drug discovery and development. The choice of starting materials and synthetic strategy profoundly impacts the yield, purity, and ultimately, the biological efficacy of the final peptide. This guide provides an objective comparison of peptides synthesized using N-benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe), a key building block in Boc-based solid-phase peptide synthesis (SPPS), with those synthesized using alternative methods. We will delve into supporting experimental data, detailed methodologies for biological activity assays, and the signaling pathways these peptides modulate.

This compound in Peptide Synthesis: A Comparison with Alternatives

This compound is a derivative of the amino acid threonine where the amino group is protected by a benzyloxycarbonyl (Z) group and the carboxyl group is protected as a methyl ester. This protection scheme is characteristic of the tert-butyloxycarbonyl (Boc) strategy for SPPS. The alternative mainstream approach is the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. The choice between these two methods has significant implications for the synthesis process and the characteristics of the final peptide.

The Boc strategy, employing Z- or Boc-protected amino acids like this compound, utilizes acidic conditions for the removal of the temporary Nα-Boc protecting group during each cycle of peptide elongation. The side-chain protecting groups, often benzyl-based, are typically removed at the end of the synthesis using a strong acid like hydrogen fluoride (HF). In contrast, the Fmoc strategy uses a base-labile Fmoc group for Nα-protection, which is removed with a mild base like piperidine, while the acid-labile side-chain protecting groups are removed with a milder acid such as trifluoroacetic acid (TFA) at the final cleavage step.[1]

The selection of either Boc-L-Thr-OH or Fmoc-L-Thr-OH is a critical decision in peptide synthesis that dictates the overall synthetic strategy.[1] While the Boc strategy is considered robust, the Fmoc strategy has gained wider adoption due to its milder deprotection conditions, making it more compatible with sensitive peptide sequences and a broader range of functional groups.[1]

FeatureBoc Strategy (utilizing this compound or similar)Fmoc Strategy
Nα-Protecting Group tert-Butyloxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Acidic (e.g., TFA)Basic (e.g., Piperidine)
Side-Chain Protection Typically Benzyl-basedTypically tert-Butyl-based
Final Cleavage Strong Acid (e.g., HF)Milder Acid (e.g., TFA)
Advantages Robust, less prone to aggregation for certain sequences.Milder conditions, compatible with sensitive residues, easier automation.
Disadvantages Harsh final cleavage, potential for side reactions.Potential for diketopiperazine formation, dibenzofulvene side products.

Biological Activity of a Threonine-Containing Peptide: Drosocin

To illustrate the biological relevance of peptides synthesized with threonine, we will focus on drosocin, a 19-amino acid proline-rich antimicrobial peptide originally isolated from Drosophila melanogaster.[2][3] Drosocin exhibits potent activity primarily against Gram-negative bacteria.[2] A key feature of native drosocin is the O-glycosylation of a threonine residue, which is crucial for its full antimicrobial activity.[4][5][6]

Antimicrobial Activity of Synthetic Drosocin and its Analogues

The antimicrobial activity of these peptides is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Antimicrobial Activity (MIC in µM) of Synthetic Drosocin Analogues

PeptideEscherichia coliEnterobacter cloacaeMicrococcus luteus
Drosocin (unglycosylated analogue 1)12.56.2>100
Drosocin (unglycosylated analogue 2)2512.5>100
Drosocin (unglycosylated analogue 3)5025>100

Data compiled from studies on synthetic drosocin analogues. The specific synthesis method (Boc vs. Fmoc) for each analogue varies across different studies.[2]

These results highlight that even unglycosylated synthetic analogues of drosocin retain significant antimicrobial activity against Gram-negative bacteria.

Potential Anticancer Activity

Threonine-rich peptides have also been investigated for their potential as anticancer agents. While specific studies detailing the synthesis of an anticancer peptide using this compound and its subsequent biological evaluation are limited, the general approach involves synthesizing peptide libraries and screening them for cytotoxicity against various cancer cell lines.

Experimental Protocols for Biological Activity Assays

Antimicrobial Susceptibility Testing (AST)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized peptide against one or more bacterial strains.

Methodology: Broth Microdilution Method

  • Preparation of Bacterial Inoculum:

    • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until it reaches the logarithmic growth phase.

    • The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Preparation of Peptide Dilutions:

    • A stock solution of the synthesized peptide is prepared in a suitable solvent (e.g., sterile deionized water or a buffer).

    • Serial twofold dilutions of the peptide stock solution are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

    • Control wells are included: a positive control (bacteria with no peptide) and a negative control (broth medium only).

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a synthesized peptide on eukaryotic cells, which is crucial for evaluating its potential as a therapeutic agent.

Methodology: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding:

    • Mammalian cells (e.g., human embryonic kidney cells HEK293, or a cancer cell line) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.[7]

  • Peptide Treatment:

    • The culture medium is replaced with fresh medium containing serial dilutions of the synthesized peptide.

    • Control wells include cells treated with vehicle only (negative control) and cells treated with a known cytotoxic agent (positive control).

    • The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • A solubilization solution (e.g., DMSO or a specialized reagent) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • Cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value (the concentration of peptide that causes 50% inhibition of cell growth) can be determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these peptides exert their biological effects is critical for rational drug design.

Antimicrobial Mechanism of Drosocin

Drosocin does not function by disrupting the bacterial cell membrane, a common mechanism for many antimicrobial peptides. Instead, it penetrates the bacterial cell and acts on an intracellular target.[4][5][6] The primary target of drosocin is the bacterial ribosome, where it inhibits protein synthesis.[8][9]

Specifically, drosocin binds within the peptide exit tunnel of the ribosome and interferes with the termination of translation.[9] It traps the release factors (RF1 or RF2) on the ribosome at the stop codon, preventing the release of the newly synthesized polypeptide chain.[8][10] The O-glycosylation on threonine 11 plays a crucial role in this interaction, forming specific contacts with the 23S rRNA of the large ribosomal subunit.[9]

Drosocin_Mechanism cluster_bacterium Bacterial Cell Drosocin_ext Drosocin (extracellular) Membrane Cell Membrane Cytoplasm Cytoplasm Ribosome 70S Ribosome Protein_Synthesis Protein Synthesis Cell_Death Bacterial Cell Death

Potential Anticancer Signaling Pathways

The mechanisms by which threonine-rich peptides may exert anticancer activity are less well-defined and can be varied. Potential pathways include:

  • Membrane Disruption: Cationic peptides can preferentially interact with and disrupt the negatively charged membranes of cancer cells.

  • Induction of Apoptosis: Peptides can trigger programmed cell death by interacting with specific cell surface receptors or intracellular targets.

  • Inhibition of Angiogenesis: Some peptides can interfere with the formation of new blood vessels that tumors need to grow.

Anticancer_Peptide_Pathways Peptide Anticancer Peptide Membrane Cancer Cell Membrane Disruption Peptide->Membrane Apoptosis Induction of Apoptosis Peptide->Apoptosis Angiogenesis Inhibition of Angiogenesis Peptide->Angiogenesis Tumor_Death Tumor Cell Death / Growth Inhibition Membrane->Tumor_Death Apoptosis->Tumor_Death Angiogenesis->Tumor_Death

Conclusion

The synthesis of bioactive peptides using this compound as a building block within a Boc-based strategy represents a well-established and robust approach. While the milder conditions of the Fmoc strategy have led to its widespread adoption, the Boc method remains a valuable tool, particularly for certain peptide sequences. The biological activity of threonine-containing peptides, exemplified by the antimicrobial peptide drosocin, underscores the importance of this amino acid in the design of novel therapeutics. The detailed experimental protocols provided herein for assessing antimicrobial and cytotoxic activities are essential for the preclinical evaluation of these synthetic peptides. Furthermore, a thorough understanding of their molecular mechanisms of action, such as the inhibition of ribosomal protein synthesis by drosocin, is critical for the future development of more potent and selective peptide-based drugs. Further research directly comparing the biological activities of peptides synthesized with this compound versus Fmoc-protected threonine would be highly valuable to the field.

References

A Comparative Analysis of Coupling Reagents for Z-Thr-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient formation of peptide bonds is a cornerstone of synthetic peptide chemistry, with the choice of coupling reagent being a critical determinant of yield, purity, and stereochemical integrity. This is particularly true for sterically hindered amino acids such as N-benzyloxycarbonyl-L-threonine methyl ester (Z-Thr-OMe), where the bulky protecting group and the β-hydroxyl group of threonine can impede the reaction and promote side reactions like epimerization. This guide provides a comparative study of commonly used coupling reagents for the solution-phase acylation of a nucleophile with this compound, offering supporting data, detailed experimental protocols, and visualizations to aid in the selection of the optimal reagent for your research needs.

Data Presentation: Performance of Coupling Reagents with this compound

The following table summarizes the performance of three classes of coupling reagents in the context of coupling this compound. The quantitative data presented are representative values for sterically hindered amino acids, based on literature precedents, as a direct head-to-head comparison for this compound is not extensively documented in a single study.

Coupling Reagent/SystemTypical Yield (%)Purity (%)Reaction Time (h)Risk of EpimerizationKey Considerations
HATU 90 - 98> 951 - 3Very LowHigh efficiency, especially for hindered couplings; higher cost.[1][2]
HBTU 80 - 90> 902 - 6LowCost-effective and reliable for many applications, but can be less efficient than HATU for challenging couplings.[1][2]
EDC/HOBt 70 - 85> 904 - 12Low to ModerateEconomical choice; water-soluble byproducts simplify workup, but generally slower and may require careful monitoring to minimize epimerization.[3]

Experimental Protocols

The following are generalized protocols for the solution-phase coupling of this compound to a model amine, such as glycine methyl ester hydrochloride (H-Gly-OMe·HCl). These protocols should be optimized for specific substrates and scales.

General Procedure for Amine Free Base Preparation
  • Dissolve the amine hydrochloride salt (e.g., H-Gly-OMe·HCl) (1.0 eq.) in dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (1.05 eq.) and stir the mixture at room temperature for 15-20 minutes to liberate the free amine.

Coupling Protocol using HATU
  • In a separate flask, dissolve this compound (1.0 eq.), HATU (1.0 eq.), and an equivalent of a non-nucleophilic base such as DIPEA or 2,4,6-collidine (2.0 eq.) in anhydrous DCM or DMF.

  • Stir the solution at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.

  • Add the freshly prepared free amine solution to the activated this compound mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the progress by thin-layer chromatography (TLC) or HPLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Coupling Protocol using HBTU
  • Follow the same procedure as for HATU, substituting HBTU (1.0 eq.) for HATU.

  • The reaction time may be longer (2-6 hours), and should be monitored accordingly.

Coupling Protocol using EDC/HOBt
  • Dissolve this compound (1.0 eq.) and HOBt (1.0 eq.) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.1 eq.) to the solution and stir for 15-20 minutes.

  • Add the freshly prepared free amine solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring its progress.

  • The workup procedure is similar to the one described for HATU. The urea byproduct from EDC is largely water-soluble, which can simplify purification.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comparative study of coupling reagents for this compound.

experimental_workflow cluster_prep Preparation cluster_coupling Coupling Reactions cluster_analysis Analysis Z_Thr_OMe This compound HATU HATU Coupling Z_Thr_OMe->HATU HBTU HBTU Coupling Z_Thr_OMe->HBTU EDC_HOBt EDC/HOBt Coupling Z_Thr_OMe->EDC_HOBt Amine_HCl Amine·HCl Salt Free_Amine Free Amine Solution Amine_HCl->Free_Amine DIPEA/NMM Free_Amine->HATU Free_Amine->HBTU Free_Amine->EDC_HOBt Workup Workup & Purification HATU->Workup HBTU->Workup EDC_HOBt->Workup Analysis Yield, Purity (HPLC), Stereochemistry Workup->Analysis

Caption: Experimental workflow for the comparative study.

General Mechanism of Peptide Bond Formation

The diagram below illustrates the general mechanism of amide bond formation using a coupling reagent to form an activated ester intermediate.

coupling_mechanism cluster_activation Activation Step cluster_coupling_step Coupling Step Z_Thr This compound (Carboxylic Acid) Activated_Ester Activated Ester Intermediate Z_Thr->Activated_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU, HBTU, EDC) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Ester->Tetrahedral_Intermediate + Amine Amine Amine (Nucleophile) Dipeptide Z-Thr-Dipeptide Tetrahedral_Intermediate->Dipeptide Collapse

Caption: General mechanism of peptide bond formation.

References

Assessing the Stability of Peptides Containing Z-Thr-OMe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of synthetic peptides is a critical parameter in their development as therapeutic agents, research tools, and diagnostic probes. Peptides are susceptible to degradation by proteases and chemical modifications, which can limit their shelf-life and in vivo efficacy. Modifications such as N-terminal and C-terminal capping are common strategies to enhance stability. This guide provides a comparative assessment of the stability imparted by the N-terminal benzyloxycarbonyl (Z) group and the C-terminal methyl ester (OMe) on threonine-containing peptides, alongside relevant experimental protocols and biological context.

Comparative Stability of Modified Peptides

Direct quantitative comparisons of the stability of Z-Thr-OMe containing peptides against a wide range of alternatives are not extensively documented in publicly available literature. However, we can infer the stability based on the known properties of the terminal protecting groups.

The N-terminal benzyloxycarbonyl (Z or Cbz) group is known to be stable under the acidic conditions often used for the removal of side-chain protecting groups in peptide synthesis, such as with trifluoroacetic acid (TFA).[1][2] This stability suggests that the Z-group can effectively protect the N-terminus from degradation by aminopeptidases. Similarly, C-terminal modification, such as the inclusion of a methyl ester (OMe), can prevent degradation by carboxypeptidases.[3]

The following table summarizes the expected stability characteristics of peptides containing this compound compared to other common modifications. The stability is categorized based on resistance to enzymatic degradation and chemical challenges.

Peptide ModificationN-Terminal ProtectionC-Terminal ProtectionExpected Stability to AminopeptidasesExpected Stability to CarboxypeptidasesNotes
Unmodified Thr Peptide NoneCarboxylic AcidLowLowSusceptible to degradation from both termini.
This compound Benzyloxycarbonyl (Z)Methyl Ester (OMe)HighHighBoth termini are protected from exopeptidases.[1][2][3]
Ac-Thr-NH2 Acetyl (Ac)Amide (NH2)HighHighA common strategy to mimic the peptide bond and increase stability.
Boc-Thr-OtBu tert-Butoxycarbonyl (Boc)tert-Butyl Ester (OtBu)ModerateModerateBoc and tBu groups are acid-labile and may be less stable in acidic environments.
Fmoc-Thr-Resin Fluorenylmethyloxycarbonyl (Fmoc)Resin-boundHigh (during synthesis)N/AFmoc is base-labile and removed during synthesis; not a final protecting group.

Experimental Protocols for Stability Assessment

Assessing the stability of a peptide like this compound involves subjecting it to conditions that mimic physiological or storage environments and then analyzing the extent of degradation over time. The primary techniques used are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Peptide Stability Assay in Human Serum

This protocol is designed to assess the proteolytic stability of a peptide in a biologically relevant fluid.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO or water)

  • Human serum (pooled, sterile-filtered)

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% TFA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • HPLC system with a C18 column

  • Mass spectrometer (optional, for metabolite identification)

Procedure:

  • Pre-warm human serum and PBS to 37°C.

  • In a microcentrifuge tube, mix the peptide stock solution with pre-warmed human serum to a final peptide concentration of 100 µg/mL. A control sample with PBS instead of serum should be prepared.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic activity by adding an equal volume of quenching solution.

  • Centrifuge the quenched sample at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate serum proteins.

  • Collect the supernatant and analyze it by RP-HPLC.

  • The percentage of intact peptide remaining at each time point is calculated by comparing the peak area to the time zero sample.

HPLC Analysis Protocol

Instrumentation and Conditions:

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]

  • Mobile Phase A: 0.1% TFA in water.[5]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[5]

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point and can be optimized.[6]

  • Flow Rate: 1 mL/min.[7]

  • Detection: UV at 214 nm or 220 nm.[8]

  • Temperature: 40°C.[7]

Mass Spectrometry for Degradation Product Identification

Procedure:

  • Analyze the samples from the stability assay using a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

  • The mass spectrometer should be operated in a mode that allows for the detection of the parent peptide and its potential degradation products.[9]

  • By comparing the mass spectra of samples from different time points, it is possible to identify the masses of the degradation products.

  • Tandem MS (MS/MS) can be used to sequence the degradation products and pinpoint the cleavage sites.[9][10]

Visualizing Experimental and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.

Experimental Workflow for Peptide Stability Assessment

Peptide_Stability_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results Peptide_Stock Peptide Stock (this compound) Incubation Incubation at 37°C Peptide_Stock->Incubation Serum Human Serum Serum->Incubation Quenching Quench Reaction (e.g., TCA) Incubation->Quenching Time Points Centrifugation Protein Precipitation Quenching->Centrifugation HPLC RP-HPLC Analysis Centrifugation->HPLC MS LC-MS/MS Analysis Centrifugation->MS Stability_Profile Stability Profile (% Intact Peptide vs. Time) HPLC->Stability_Profile Degradation_Products Identification of Degradation Products MS->Degradation_Products PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4E 4E-BP1 mTORC1->eIF4E Inhibits Phosphorylation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis eIF4E->Protein_Synthesis Inhibition lifted Thr Threonine Thr->mTORC1 Activates

References

Z-Thr-OMe in Focus: A Comparative Review of Applications in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of peptides with desired biological activities. Among the vast array of available amino acid derivatives, Z-Thr-OMe (N-Carbobenzyloxy-L-threonine methyl ester) serves as a key component, primarily utilized in solution-phase and solid-phase peptide synthesis (SPPS). This guide provides a comparative analysis of this compound's application in peptide synthesis, juxtaposed with alternative strategies, and is supported by generalized experimental protocols and workflow visualizations.

While this compound is noted for its use in various biochemical assays to explore enzyme activity and protein interactions, specific quantitative data on its success rates in these applications are not extensively documented in publicly available literature.[1] Therefore, this guide will focus on its well-established role in peptide synthesis.

Comparison of Peptide Synthesis Strategies

The primary application of this compound lies in its utility as a protected amino acid building block in peptide synthesis. The "Z" or Carbobenzyloxy group is a classic amine protecting group, often employed in solution-phase synthesis and compatible with certain solid-phase strategies. In the context of SPPS, the choice of protecting group strategy is paramount for a successful synthesis, with the two dominant methods being the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) and the Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategies.

This compound, with its benzyloxycarbonyl protecting group, shares more similarities with the Boc/Bzl strategy in terms of the lability of the protecting groups to acidic conditions. The following table provides a comparative overview of these two major SPPS strategies, which helps to contextualize the use of Z-protected amino acids like this compound.

FeatureFmoc/tBu StrategyBoc/Bzl Strategy
Nα-Protecting Group Fmoc (Base-labile)Boc (Acid-labile)
Side-Chain Protection tBu-based (Acid-labile)Bzl-based (Strong acid-labile)
Deprotection Conditions Mild base (e.g., Piperidine)Moderate acid (e.g., TFA)
Final Cleavage Strong acid (e.g., TFA)Strong acid (e.g., HF)
Advantages Milder deprotection conditions, suitable for acid-sensitive sequences.[2]Robust, less prone to aggregation in some cases.
Disadvantages Potential for side reactions like aspartimide formation and diketopiperazine formation.[3][4]Harsh final cleavage conditions (HF is highly corrosive and requires special apparatus).[5]
Typical Yield Generally high, but sequence-dependent.[2]Can be very high, but harsh cleavage can reduce final yield.

Experimental Protocols

The following is a generalized protocol for solid-phase peptide synthesis using the widely adopted Fmoc/tBu strategy. While this compound is more traditionally associated with Boc or solution-phase methods, this protocol illustrates the fundamental steps of SPPS into which a protected amino acid like this compound would be incorporated.

General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) Protocol

1. Resin Swelling:

  • The solid support resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for 1-2 hours at room temperature.[6]

2. First Amino Acid Coupling:

  • The C-terminal Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a base (e.g., DIEA or NMM) in DMF.[1]

  • The activated amino acid solution is added to the swollen resin and agitated for 1-2 hours to ensure complete coupling.

  • The resin is then washed thoroughly with DMF to remove excess reagents.

3. Fmoc Deprotection:

  • The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treating the resin with a 20-50% solution of piperidine in DMF for 10-20 minutes.[6] This step is typically repeated once.

  • The resin is washed extensively with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.

4. Subsequent Amino Acid Couplings:

  • The next Fmoc-protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the resin-bound peptide as described in step 2.

  • The deprotection and coupling steps (3 and 4) are repeated for each amino acid in the desired peptide sequence.

5. Final Deprotection and Cleavage:

  • After the final amino acid has been coupled and its N-terminal Fmoc group removed, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.

  • This is achieved by treating the peptide-resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[1] The reaction is usually carried out for 2-4 hours at room temperature.

6. Peptide Precipitation and Purification:

  • The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether.[1]

  • The precipitated peptide is collected by centrifugation, washed with cold ether, and then dissolved in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

7. Characterization:

  • The purified peptide is characterized by mass spectrometry to confirm its molecular weight and by analytical RP-HPLC to assess its purity.

Visualizing the Workflow

To better illustrate the process, the following diagrams outline the logical flow of solid-phase peptide synthesis and a simplified representation of a signaling pathway that could be studied using synthesized peptides.

SPPS_Workflow Start Start Resin_Swelling Resin Swelling Start->Resin_Swelling First_AA_Coupling First Amino Acid Coupling Resin_Swelling->First_AA_Coupling Fmoc_Deprotection Fmoc Deprotection First_AA_Coupling->Fmoc_Deprotection Next_AA_Coupling Next Amino Acid Coupling Fmoc_Deprotection->Next_AA_Coupling Repeat All Amino Acids Added? Next_AA_Coupling->Repeat Repeat->Fmoc_Deprotection No Final_Cleavage Final Cleavage & Deprotection Repeat->Final_Cleavage Yes Purification Purification (HPLC) Final_Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization End End Characterization->End

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).

Signaling_Pathway_Example Ligand Synthesized Peptide (e.g., Agonist) Receptor Cell Surface Receptor Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Kinase Protein Kinase A Second_Messenger->Kinase Cellular_Response Cellular Response Kinase->Cellular_Response

Caption: Example of a signaling pathway studied with synthetic peptides.

References

A Head-to-Head Comparison of Z-Thr-OMe and Fmoc-Thr(tBu)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide synthesis, the selection of appropriately protected amino acid derivatives is a critical determinant of success, influencing yield, purity, and the overall strategic approach. This guide provides a comprehensive head-to-head comparison of two threonine derivatives: Z-Thr-OMe (N-α-Benzyloxycarbonyl-L-threonine methyl ester) and Fmoc-Thr(tBu)-OH (N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine). While both serve to introduce threonine into a peptide sequence, their protecting group strategies dictate their primary applications and performance characteristics.

Fmoc-Thr(tBu)-OH is the current industry standard for solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu strategy, celebrated for its efficiency and mild deprotection conditions. In contrast, this compound, with its benzyloxycarbonyl (Z) protecting group, is a mainstay of classical solution-phase synthesis and offers a valuable orthogonal protection strategy in more complex synthetic schemes.

At a Glance: Key Differences

FeatureThis compoundFmoc-Thr(tBu)-OH
Primary Application Solution-phase peptide synthesis; Orthogonal protection in SPPSSolid-phase peptide synthesis (SPPS)
N-α Protecting Group Benzyloxycarbonyl (Z)9-Fluorenylmethoxycarbonyl (Fmoc)
Side-Chain Protection None (hydroxyl group is free)tert-Butyl (tBu)
N-α Deprotection Catalytic hydrogenation (e.g., H₂/Pd/C)Base-mediated (e.g., 20% piperidine in DMF)
Side-Chain Deprotection Not applicableStrong acid (e.g., Trifluoroacetic acid - TFA)
Orthogonality Orthogonal to Fmoc/tBu and Boc strategiesOrthogonal to Z and Alloc strategies

Performance Comparison

Direct quantitative, side-by-side performance data in a single standardized peptide synthesis is scarce in publicly available literature due to the distinct applications of these two derivatives. The following comparison is based on the well-established chemical properties of the protecting groups and data from individual studies.

Performance MetricThis compoundFmoc-Thr(tBu)-OH
Coupling Efficiency Generally high in solution-phase with appropriate coupling agents. Steric hindrance is minimal from the N-α group.Typically high (>95% per coupling step) in standard Fmoc-SPPS with optimized protocols.[1]
Yield Dependent on the efficiency of each step in solution-phase synthesis, which can be high but requires purification of intermediates.High overall yields are achievable in automated SPPS due to the efficiency of the Fmoc strategy.[1]
Purity Profile High purity is achievable, but requires careful purification after each coupling step. Deprotection via hydrogenation is very clean.High purity of the crude peptide is common with standard protocols. Potential for piperidine-induced side reactions in susceptible sequences.[1]
Racemization Risk Racemization can be a concern during coupling, influenced by the choice of coupling reagent and base. Additives like HOBt can suppress racemization.[2]Low risk of racemization for the α-carbon with urethane-based protection. The use of additives like HOBt is standard practice to minimize this risk.[3]
Side Reactions The unprotected hydroxyl side-chain can be a site for side reactions (e.g., acylation) if not properly managed during synthesis.The tBu protection of the hydroxyl group is robust and effectively prevents side-chain reactions during synthesis.[1]

Experimental Protocols and Methodologies

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Thr(tBu)-OH

This protocol outlines a standard manual synthesis cycle on a solid support (e.g., Rink Amide resin).

1. Resin Swelling:

  • The resin is swelled in an appropriate solvent, typically N,N-dimethylformamide (DMF), for 30-60 minutes.

2. Fmoc Deprotection:

  • The swelled resin is treated with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[4]

  • The resin is then thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

3. Amino Acid Coupling:

  • Fmoc-Thr(tBu)-OH (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling agent such as HBTU/HATU in the presence of a base like N,N-diisopropylethylamine (DIEA) in DMF.[5]

  • The activated amino acid solution is added to the deprotected resin, and the coupling reaction is allowed to proceed for 1-2 hours.

  • The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.

4. Washing:

  • After coupling, the resin is washed extensively with DMF to remove excess reagents and byproducts.

This cycle of deprotection, coupling, and washing is repeated for each amino acid in the peptide sequence.

5. Final Cleavage and Deprotection:

  • Once the peptide chain is fully assembled, the resin is washed with dichloromethane (DCM) and dried.

  • The peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on threonine) are removed simultaneously by treatment with a cleavage cocktail, most commonly containing Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

Solution-Phase Peptide Synthesis (SPPS) using this compound

This protocol describes a typical dipeptide formation in solution.

1. C-terminal Protection (if necessary):

  • The C-terminal amino acid is typically protected as an ester (e.g., methyl or benzyl ester) to prevent self-coupling.

2. N-terminal Deprotection of the C-terminal Amino Acid:

  • The N-terminal protecting group of the C-terminal amino acid ester is removed according to its specific chemistry (e.g., TFA for Boc, piperidine for Fmoc). The resulting free amine is then neutralized.

3. Coupling Reaction:

  • This compound (1 equivalent) is dissolved in a suitable solvent like dichloromethane (DCM) or DMF.

  • A coupling agent (e.g., DCC, EDC) and a racemization suppressant (e.g., HOBt) are added.

  • The neutralized C-terminal amino acid ester (1 equivalent) is added to the reaction mixture.

  • The reaction is stirred, typically at 0°C to room temperature, until completion, which is monitored by a technique like thin-layer chromatography (TLC).

4. Work-up and Purification:

  • The reaction mixture is filtered to remove any precipitated byproducts (e.g., DCU if DCC is used).

  • The filtrate is washed with dilute acid, base, and brine to remove unreacted starting materials and soluble byproducts.

  • The organic layer is dried and the solvent evaporated.

  • The resulting protected dipeptide is purified, often by column chromatography or recrystallization.

5. N-terminal Deprotection (for chain elongation):

  • The Z-group is removed by catalytic hydrogenation. The protected peptide is dissolved in a solvent like methanol or ethanol, and a palladium on carbon (Pd/C) catalyst is added.[6]

  • The mixture is stirred under a hydrogen atmosphere until the deprotection is complete.[6]

  • The catalyst is removed by filtration, and the solvent is evaporated to yield the deprotected peptide, which can be used in the next coupling step.

Visualizing the Workflows

Fmoc_SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Thr(tBu)-OH, HBTU/DIEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Final Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Peptide Purified Peptide Cleavage->Peptide

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Z_Solution_Phase_Workflow Start Start Materials (this compound & AA2-OR) Coupling Peptide Coupling (DCC/HOBt in DCM) Start->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Chromatography) Workup->Purification Protected_Peptide Protected Dipeptide (Z-Thr-AA2-OR) Purification->Protected_Peptide Deprotection Z-Group Deprotection (H₂/Pd/C) Protected_Peptide->Deprotection Deprotected_Peptide Deprotected Dipeptide (H-Thr-AA2-OR) Deprotection->Deprotected_Peptide

Caption: Workflow for Solution-Phase Peptide Synthesis using Z-protection.

Role in Cell Signaling: Threonine Phosphorylation

Peptides containing threonine are fundamental to numerous biological processes, primarily through the post-translational modification of phosphorylation. Serine/threonine kinases are a major class of enzymes that catalyze the transfer of a phosphate group to the hydroxyl group of threonine residues within a protein.[7] This reversible phosphorylation acts as a molecular switch, regulating protein activity, protein-protein interactions, and subcellular localization.[8]

Threonine phosphorylation is a key event in a multitude of signaling pathways that control cell growth, proliferation, differentiation, and apoptosis.[1] For instance, the MAPK/ERK pathway, which is central to cell proliferation and survival, involves a cascade of kinases that phosphorylate downstream targets on threonine and tyrosine residues.[9]

Threonine_Phosphorylation_Signaling cluster_0 Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade activates Protein Target Protein with Threonine Residue Kinase_Cascade->Protein phosphorylates Thr Phospho_Protein Phosphorylated Protein (Active/Inactive) Phospho_Protein->Protein dephosphorylates Response Cellular Response (e.g., Gene Expression, Proliferation) Phospho_Protein->Response leads to Phosphatase Phosphatase

Caption: Role of Threonine Phosphorylation in a Generic Signaling Pathway.

Conclusion and Recommendations

The choice between this compound and Fmoc-Thr(tBu)-OH is fundamentally a choice of synthetic strategy.

Fmoc-Thr(tBu)-OH is the undisputed choice for routine Fmoc-based solid-phase peptide synthesis. Its use is supported by a wealth of literature and optimized protocols, generally leading to high yields and purity with predictable outcomes.[1] For researchers engaged in the synthesis of linear peptides for drug screening, target validation, or proteomics, Fmoc-Thr(tBu)-OH is the most efficient and reliable option.

This compound is a valuable tool for specific, advanced applications. Its primary advantage is the orthogonality of the Z-group, which allows for selective deprotection in the presence of acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups. This makes it highly suitable for:

  • Solution-phase synthesis of short to medium-sized peptides.

  • The synthesis of protected peptide fragments for convergent synthesis strategies, where large peptides are assembled from smaller, purified fragments.

  • The synthesis of peptides with complex architectures , such as cyclic or branched peptides, where orthogonal protection is essential for regioselective modifications.

References

Control Experiments for Validating the Function of Z-Thr-OMe Synthesized Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a synthesized peptide's biological function is a critical step in drug discovery and biomedical research. For peptides synthesized incorporating Z-Thr-OMe, a threonine derivative, a rigorous set of control experiments is essential to unequivocally demonstrate that the observed biological activity is a direct and specific consequence of the peptide's primary sequence and structure. This guide provides a comparative framework for designing and interpreting control experiments, using the hypothetical example of a newly synthesized peptide, "Peptide-A," designed as an inhibitor of the Src tyrosine kinase.

This guide will compare the performance of Peptide-A against a positive control (Dasatinib, a known Src inhibitor) and a negative control (a scrambled version of Peptide-A) across a series of key validation assays. Detailed experimental protocols and representative data are provided to facilitate the design of robust validation studies.

Comparative Data Summary

The following tables summarize the expected quantitative data from a series of validation experiments for our hypothetical Src kinase inhibitor, Peptide-A, and its controls.

Table 1: In Vitro Src Kinase Inhibition Assay

This assay directly measures the ability of the peptides and the control compound to inhibit the enzymatic activity of purified Src kinase. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying potency.

Compound/PeptideConcentration Range TestedIC50 (nM)
Peptide-A (Hypothetical)0.1 nM - 10 µM50
Scrambled Peptide-A0.1 nM - 10 µM> 10,000
Dasatinib (Positive Control)0.01 nM - 1 µM0.5[1]

Table 2: Inhibition of Src Phosphorylation in a Cellular Context

This experiment assesses the ability of the compounds to inhibit the autophosphorylation of Src at tyrosine 416 (p-Src Y416) in a cellular environment, indicating target engagement and inhibition within a biological system. Data is presented as the percentage of p-Src relative to total Src, normalized to untreated control cells.

Compound/PeptideConcentration% p-Src (Y416) Relative to Control
Peptide-A (Hypothetical)100 nM25%
Scrambled Peptide-A100 nM98%
Dasatinib (Positive Control)100 nM5%[2]
Vehicle (DMSO)-100%

Table 3: Cell Viability Assay in a Src-Dependent Cancer Cell Line

This assay evaluates the downstream functional consequence of Src inhibition on the viability of a cancer cell line known to be dependent on Src signaling for proliferation and survival.

Compound/PeptideConcentration% Cell Viability Relative to Control
Peptide-A (Hypothetical)500 nM40%
Scrambled Peptide-A500 nM95%
Dasatinib (Positive Control)100 nM20%[3][4]
Vehicle (DMSO)-100%

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided below to ensure reproducibility and aid in the design of your own validation studies.

Protocol 1: In Vitro Src Kinase Inhibition Assay (Radiometric)

Objective: To determine the IC50 value of a test peptide for Src kinase activity.

Materials:

  • Purified, active Src kinase

  • Src peptide substrate (e.g., KVEKIGEGTYGVVYK-amide)[5]

  • [γ-³²P]ATP

  • Kinase reaction buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Test peptides (Peptide-A, Scrambled Peptide-A) and positive control (Dasatinib) at various concentrations

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the Src peptide substrate, and the purified Src enzyme.

  • Aliquot the mixture into tubes.

  • Add varying concentrations of Peptide-A, Scrambled Peptide-A, or Dasatinib to the respective tubes. Include a vehicle control (e.g., DMSO).

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.

  • Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the P81 papers using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated Src (p-Src Y416)

Objective: To assess the inhibition of Src autophosphorylation in cells treated with the test peptide.

Materials:

  • Src-dependent cancer cell line (e.g., PC-3, HT-29)

  • Cell culture medium and supplements

  • Test peptides and Dasatinib

  • Lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Src (Y416) and Mouse anti-total Src

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Culture the cells to 70-80% confluency.

  • Treat the cells with various concentrations of Peptide-A, Scrambled Peptide-A, Dasatinib, or vehicle for a specified time (e.g., 24 hours).

  • Lyse the cells in ice-cold lysis buffer containing phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-Src (Y416) overnight at 4°C.

  • Wash the membrane with TBST and then incubate with the HRP-conjugated anti-rabbit secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total Src, followed by the HRP-conjugated anti-mouse secondary antibody, to serve as a loading control.

  • Quantify the band intensities using densitometry software. Normalize the p-Src signal to the total Src signal for each sample.

Protocol 3: MTT Cell Viability Assay

Objective: To determine the effect of the test peptide on the viability of a Src-dependent cancer cell line.

Materials:

  • Src-dependent cancer cell line

  • 96-well cell culture plates

  • Cell culture medium

  • Test peptides and Dasatinib

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of Peptide-A, Scrambled Peptide-A, Dasatinib, or vehicle.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells.

Visualizations

The following diagrams illustrate the conceptual framework for these validation experiments.

Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) Src Src Kinase RTK->Src Activation FAK FAK Src->FAK Phosphorylation STAT3 STAT3 Src->STAT3 Phosphorylation PI3K PI3K Src->PI3K Activation Ras Ras Src->Ras Activation Proliferation Cell Proliferation & Survival FAK->Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation PeptideA Peptide-A PeptideA->Src Inhibition

Caption: Simplified Src signaling pathway and the inhibitory action of Peptide-A.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Data Analysis & Conclusion KinaseAssay In Vitro Kinase Assay (IC50 Determination) DataAnalysis Compare IC50, p-Src levels, and cell viability KinaseAssay->DataAnalysis CellCulture Cell Culture (Src-dependent cell line) Treatment Treatment with Peptide-A, Scrambled Peptide, and Dasatinib CellCulture->Treatment WesternBlot Western Blot for p-Src Treatment->WesternBlot ViabilityAssay MTT Assay for Cell Viability Treatment->ViabilityAssay WesternBlot->DataAnalysis ViabilityAssay->DataAnalysis Conclusion Validate Specific Function of Peptide-A DataAnalysis->Conclusion

Caption: Experimental workflow for validating the function of a peptide kinase inhibitor.

Logical_Relationship ObservedEffect Observed Biological Effect (e.g., Reduced Cell Viability) PeptideA_Active Peptide-A is Active (Low IC50, Decreased p-Src) ObservedEffect->PeptideA_Active is caused by FunctionalOutcome Conclusion: Src Inhibition Leads to Reduced Cell Viability ObservedEffect->FunctionalOutcome SequenceSpecificity Conclusion: Effect is Sequence-Specific PeptideA_Active->SequenceSpecificity TargetEngagement Conclusion: Peptide Engages Src in Cells PeptideA_Active->TargetEngagement Scrambled_Inactive Scrambled Peptide is Inactive (High IC50, No change in p-Src) Scrambled_Inactive->SequenceSpecificity PositiveControl_Active Positive Control is Active (Dasatinib shows expected effects) PositiveControl_Active->TargetEngagement FinalConclusion Overall Conclusion: Peptide-A is a Specific Src Kinase Inhibitor SequenceSpecificity->FinalConclusion TargetEngagement->FunctionalOutcome TargetEngagement->FinalConclusion FunctionalOutcome->FinalConclusion

Caption: Logical framework for interpreting experimental results.

References

Safety Operating Guide

Proper Disposal of Z-Thr-OMe: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount to ensure a safe laboratory environment and maintain regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of Z-Thr-OMe (N-Carbobenzyloxy-L-threonine methyl ester), a common reagent in peptide synthesis.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on its hazard profile, the following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.

  • Respiratory Protection: Use a respirator if dust is generated or if working in a poorly ventilated area.

Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Hazard and Safety Data

This compound is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3).[1] It is harmful if swallowed and can cause serious eye damage. Additionally, it poses a long-term hazard to aquatic life.[2] Key safety and physical data are summarized in the table below.

PropertyValueSource
CAS Number 57224-63-2[1]
Molecular Formula C13H17NO5[1]
Molecular Weight 267.28 g/mol [1]
Appearance White to off-white solidN/A
Melting Point 92-94 °C[1]
Storage Class 11 (Combustible Solids)[1]
Water Hazard Class (WGK) 3 (Highly hazardous for water)[1]
GHS Hazard Statements H302: Harmful if swallowed. H318: Causes serious eye damage. H412: Harmful to aquatic life with long lasting effects.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be conducted in accordance with all applicable national and local regulations. The following is a general procedural workflow:

  • Consult Institutional and Local Guidelines: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Regulations can vary significantly by location.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[2][3][4]

    • Keep the compound in its original, properly labeled container whenever possible.[2][3][4]

  • Container Management:

    • Ensure the waste container is tightly sealed to prevent leaks or spills.

    • Handle uncleaned, empty containers as you would the product itself, as they may contain residual chemical.[2][3][4]

  • Waste Collection and Disposal:

    • Arrange for collection by a licensed hazardous waste disposal company.

    • Provide the disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.

  • Spill Cleanup:

    • In the event of a spill, avoid generating dust.

    • Carefully collect the spilled material using appropriate tools (e.g., spark-proof tools for combustible solids).

    • Place the collected material in a suitable, closed container for disposal.

    • Clean the affected area thoroughly.

    • All materials used for cleanup (e.g., absorbent pads, contaminated PPE) should be treated as hazardous waste and disposed of accordingly.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Identified consult_ehs Consult Institutional/Local EHS Regulations start->consult_ehs segregate_waste Segregate this compound Waste consult_ehs->segregate_waste original_container Keep in Original or Properly Labeled Container segregate_waste->original_container seal_container Tightly Seal Container original_container->seal_container spill_check Spill or Leak? seal_container->spill_check cleanup_spill Follow Spill Cleanup Protocol spill_check->cleanup_spill Yes arrange_disposal Arrange for Licensed Hazardous Waste Disposal spill_check->arrange_disposal No dispose_cleanup_waste Dispose of Cleanup Materials as Hazardous Waste cleanup_spill->dispose_cleanup_waste dispose_cleanup_waste->arrange_disposal provide_sds Provide SDS to Disposal Company arrange_disposal->provide_sds end End: Proper Disposal Complete provide_sds->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Z-Thr-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling of Z-Thr-OMe (N-Carbobenzyloxy-L-threonine methyl ester), a key reagent in peptide synthesis. Adherence to these procedures will minimize risk and ensure compliant disposal of chemical waste.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glassesProtects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProtects clothing and skin from contamination.
Respiratory Not generally required under normal, well-ventilated conditions.Use a NIOSH-approved respirator if dust is generated or ventilation is poor.

Chemical and Physical Properties

Understanding the properties of this compound is crucial for safe handling and storage.

PropertyValue
Appearance White to off-white powder
Molecular Formula C₁₃H₁₇NO₅
Molecular Weight 267.28 g/mol
Melting Point 92-94 °C
Storage Temperature -15°C
Solubility Miscible in water
Storage Class 11 - Combustible Solids

Data sourced from multiple chemical suppliers.[1][3][4]

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust.

  • Avoid direct contact with skin and eyes by consistently wearing the recommended PPE.

  • Minimize dust generation during handling and weighing.

Storage:

  • Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is -15°C.[3][4]

  • Keep away from incompatible materials, such as strong oxidizing agents.

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace (Fume Hood) A->B C Weigh this compound B->C D Perform Experimental Procedure C->D E Decontaminate Glassware and Surfaces D->E F Segregate and Label Waste E->F G Dispose of Waste in Designated Containers F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Standard Operating Procedure for this compound

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • Collect unused this compound and any materials contaminated with the compound (e.g., weighing paper, contaminated gloves) in a dedicated, clearly labeled, and sealed container for non-halogenated solid chemical waste.

  • Do not dispose of solid this compound in general laboratory trash or down the drain.

Liquid Waste:

  • If this compound is dissolved in a solvent, the entire solution should be disposed of as chemical waste.

  • Collect the liquid waste in a sealed, properly labeled container designated for non-halogenated organic waste.

Empty Containers:

  • Empty containers that held this compound should be treated as hazardous waste, as they may contain residual chemicals.

  • Rinse the container three times with a suitable solvent. Collect the rinsate as chemical waste.

  • After rinsing, the container can be disposed of according to your institution's guidelines for clean glassware or plastic.

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company. Always follow local, state, and federal regulations for hazardous waste disposal.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.